molecular formula C22H39NO4 B12382325 20-5,14-Hedge

20-5,14-Hedge

Katalognummer: B12382325
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: YMORNHKJBUFZDD-GEHMVYPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-5,14-Hedge is a useful research compound. Its molecular formula is C22H39NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H39NO4

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-[[(5Z,14Z)-20-hydroxyicosa-5,14-dienoyl]amino]acetic acid

InChI

InChI=1S/C22H39NO4/c24-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21(25)23-20-22(26)27/h7,9-10,12,24H,1-6,8,11,13-20H2,(H,23,25)(H,26,27)/b9-7-,12-10-

InChI-Schlüssel

YMORNHKJBUFZDD-GEHMVYPESA-N

Isomerische SMILES

C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)NCC(=O)O

Kanonische SMILES

C(CCCC=CCCCCCO)CCCC=CCCCC(=O)NCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 20-5,14-HEDGE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine, commonly known as 20-5,14-HEDGE, is a synthetic, stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid. As a 20-HETE mimetic, this compound exhibits a range of pharmacological effects, including modulation of vascular tone, inflammation, and cell survival. This guide delineates the core mechanism of action of this compound, focusing on its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented to provide a comprehensive understanding of its pharmacological profile.

Molecular Target and Binding Affinity

This compound exerts its biological effects by acting as an agonist for the G-protein coupled receptor 75 (GPR75), which has been identified as the endogenous receptor for 20-HETE.[1][2][3] The binding of 20-HETE to GPR75 is of high affinity, and as a mimetic, this compound is presumed to interact with the receptor in a similar manner to elicit its effects.

Quantitative Data on Receptor Binding and Activation
ParameterLigandValueCell/SystemReference
Binding Affinity (Kd) 20-HETE0.156 nMPurified GPR75[1]
20-HETE3.75 nMHuman Endothelial Cell Membranes[2]
EC50 for GPR75 Activation 20-HETE19.7 µMCHO cells (β-arrestin assay)
Effective Concentration 20-HETE1-10 nMHuman Endothelial Cells (NO bioavailability, ACE expression)
This compound1 µMCultured Bovine Pulmonary Artery Endothelial Cells (ROS production)
This compound5-20 µMOrganotypic Hippocampal Slice Cultures (Induction of cell death)
In Vivo Effective Dose This compound30 mg/kg, i.p.Male Sprague Dawley Rats (Protection against lung ischemia-reperfusion injury)
This compound30 mg/kg, s.c.Wistar Rats (Prevention of LPS-induced hypotension)

Signaling Pathways

Upon binding of this compound to GPR75, two primary signaling cascades are initiated: a canonical G-protein dependent pathway and a non-canonical β-arrestin-independent, G-protein-independent pathway.

Gαq-Mediated Signaling

Activation of GPR75 by this compound leads to the dissociation of the Gαq/11 subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the vascular effects of 20-HETE and its mimetics.

Gq_signaling HEDGE This compound GPR75 GPR75 HEDGE->GPR75 G_protein Gαq/11 GPR75->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC PKC Activation DAG->PKC activates

Gαq-mediated signaling pathway of this compound.
GIT1/c-Src-Mediated EGFR Transactivation

In a parallel pathway, ligand-bound GPR75 recruits the G-protein coupled receptor kinase-interacting protein 1 (GIT1). This leads to the activation of the non-receptor tyrosine kinase c-Src, which then transactivates the Epidermal Growth Factor Receptor (EGFR) through phosphorylation. This transactivation initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation.

EGFR_transactivation HEDGE This compound GPR75 GPR75 HEDGE->GPR75 GIT1 GIT1 GPR75->GIT1 recruits c_Src c-Src GIT1->c_Src activates EGFR EGFR c_Src->EGFR phosphorylates (transactivates) Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream initiates

GIT1/c-Src-mediated EGFR transactivation by this compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of established biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation for GPR75 Interaction

This protocol is used to demonstrate the interaction between GPR75 and its signaling partners, such as Gαq/11 and GIT1, upon stimulation with this compound.

Workflow:

co_ip_workflow start Cell Culture and Treatment (e.g., HMVECs) lysis Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) start->lysis preclear Pre-clearing Lysate (with non-specific IgG and Protein A/G beads) lysis->preclear ip Immunoprecipitation (Incubate with anti-GPR75 antibody) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binding) capture->wash elute Elution (e.g., with SDS-PAGE sample buffer) wash->elute analysis Western Blot Analysis (Probe for Gαq/11, GIT1, etc.) elute->analysis

Co-Immunoprecipitation Workflow.

Methodology:

  • Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMVECs) are cultured to ~80-90% confluency. Cells are then treated with vehicle or this compound at a specified concentration (e.g., 10 nM) for a short duration (e.g., 5 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: The cell lysate is pre-cleared by incubation with a non-specific IgG and Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against GPR75 overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: The beads are pelleted by centrifugation and washed multiple times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against potential interacting partners (e.g., anti-Gαq/11, anti-GIT1).

Western Blot for Phosphorylated EGFR and c-Src

This method is used to quantify the activation of EGFR and c-Src by measuring their phosphorylation status following treatment with this compound.

Methodology:

  • Sample Preparation: Cells are treated with this compound as described above. Cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel. Following electrophoresis, proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR (Tyr1173) or anti-phospho-Src (Tyr416)).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total EGFR and total c-Src, as well as a loading control (e.g., β-actin or GAPDH) to normalize the data.

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gq signaling pathway.

Methodology:

  • Cell Seeding: Cells expressing GPR75 (e.g., GPR75-transfected HEK293 cells) are seeded in a 96-well plate.

  • Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and the IP1 concentration in the lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, endogenous IP1 competes with a labeled IP1 analog for binding to a specific antibody.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A standard curve is used to quantify the amount of IP1 produced, and dose-response curves are generated to determine the EC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the 20-HETE signaling pathway. Its mechanism of action is centered on the activation of the GPR75 receptor, leading to the initiation of both Gq-dependent and GIT1/c-Src-mediated signaling cascades. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for researchers in the fields of cardiovascular and renal physiology, inflammation, and oncology who are investigating the therapeutic potential of targeting the 20-HETE/GPR75 axis.

References

20-5,14-HEDGE: A Stable 20-HETE Analog for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a critical lipid signaling molecule involved in a wide array of physiological and pathophysiological processes. It plays a significant role in the regulation of vascular tone, angiogenesis, inflammation, and ion transport. However, the inherent instability and rapid metabolism of 20-HETE in vivo present considerable challenges for its experimental application and therapeutic development. To overcome these limitations, stable analogs have been synthesized. Among these, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, or 20-5,14-HEDGE, has emerged as a potent and stable mimetic of 20-HETE, making it an invaluable tool for researchers and a potential candidate for drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and relevant protocols.

Core Concepts: Stability and Mechanism of Action

Unlike its parent compound, this compound is designed for enhanced stability in vivo as it is not a substrate for lipoxygenases or cyclooxygenases.[1] This stability allows for more reliable and reproducible experimental outcomes. The addition of a glycine group may also facilitate cellular entry and protect the molecule from β-oxidation, thereby prolonging its action.[2]

This compound exerts its biological effects by mimicking the actions of endogenous 20-HETE, primarily through the G-protein coupled receptor GPR75.[3][4] Activation of GPR75 by 20-HETE or its analogs can trigger distinct downstream signaling cascades in different cell types.

Signaling Pathways Modulated by this compound

This compound, acting as a 20-HETE mimetic, influences several key signaling pathways that are central to vascular function, inflammation, and cell survival.

GPR75 Signaling in Endothelial Cells

In endothelial cells, the binding of a 20-HETE analog like this compound to GPR75 initiates a signaling cascade that can lead to endothelial dysfunction. This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream kinases, ultimately impacting nitric oxide bioavailability and the expression of inflammatory mediators.[5]

GPR75_Endothelial_Signaling cluster_membrane Cell Membrane GPR75 GPR75 Gaq11 Gαq/11 GPR75->Gaq11 dissociation GIT1 GIT1 GPR75->GIT1 association EGFR EGFR MAPK MAPK (ERK1/2) EGFR->MAPK HEDGE This compound HEDGE->GPR75 cSrc c-Src GIT1->cSrc cSrc->EGFR transactivation IKKb IKKβ MAPK->IKKb NFkB NF-κB IKKb->NFkB ACE ACE Expression NFkB->ACE eNOS eNOS Uncoupling NFkB->eNOS

GPR75 Signaling Cascade in Endothelial Cells.
Innate Immune and Inflammatory Response

In models of ischemia-reperfusion (IR) injury, this compound has been shown to attenuate the inflammatory response by modulating the innate immune system. Specifically, it reduces the expression of High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4), key mediators of sterile inflammation.

IR_Inflammatory_Pathway IR Ischemia-Reperfusion Injury HMGB1 HMGB1 Expression IR->HMGB1 TLR4 TLR4 Expression IR->TLR4 HEDGE This compound HEDGE->HMGB1 HEDGE->TLR4 Apoptosis Apoptosis (Caspase-3 Activity) HEDGE->Apoptosis Tissue_Salvage Lung Tissue Salvage HEDGE->Tissue_Salvage Inflammation Inflammation (PMN Infiltration) HMGB1->Inflammation TLR4->Inflammation Inflammation->Apoptosis

Modulation of IR-induced Inflammation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies involving this compound.

Table 1: In Vivo and Ex Vivo Dosages and Effects
Model SystemSpeciesApplicationDosage/ConcentrationObserved EffectReference(s)
Ischemia-Reperfusion Lung InjuryRat (Sprague Dawley)Intraperitoneal (i.p.)30 mg/kgProtective effects against hemorrhage, PMN infiltration, and apoptosis.
Endotoxic ShockRat (Wistar)Subcutaneous (s.c.)30 mg/kgPrevented LPS-induced hypotension and tachycardia.
Organotypic Hippocampal Slice Cultures (OHSCs)Not SpecifiedIn vitro5-20 µMDose-dependent induction of neuronal cell death.
Ex Vivo Rat Lung SlicesRatEx vivo1 µMReduced hypoxia-reoxygenation-induced apoptosis.
Cultured Bovine Pulmonary Artery Endothelial Cells (BPAECs)BovineIn vitro1 µMIncreased ROS production.
Table 2: Effects on Protein Expression and Activity
Target Protein/ProcessModel SystemTreatmentResultReference(s)
HMGB1 ExpressionRat Lung (IR model)30 mg/kg this compound (i.p.)Attenuated IR-stimulated increase.
TLR4 ExpressionRat Lung (IR model)30 mg/kg this compound (i.p.)Attenuated IR-stimulated increase.
Caspase-3 ActivityRat Lung (IR model)30 mg/kg this compound (i.p.)Decreased IR-induced activity to near baseline.
MyD88 ExpressionRat Tissues (Septic Shock)30 mg/kg this compound (s.c.)Prevented LPS-induced increase in kidney, heart, aorta.
NF-κB p65 (phosphorylated)Rat Tissues (Septic Shock)30 mg/kg this compound (s.c.)Prevented LPS-induced increase in kidney, heart, aorta.
iNOS Protein ExpressionRat Tissues (Septic Shock)30 mg/kg this compound (s.c.)Prevented LPS-induced increase.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature involving this compound.

Protocol 1: In Vivo Ischemia-Reperfusion Lung Injury Model

This protocol describes the surgical procedure to induce unilateral lung ischemia in rats, followed by treatment and tissue analysis.

IR_Workflow start Start treatment Administer this compound (30 mg/kg, i.p.) or Vehicle start->treatment anesthesia Anesthetize Rat (e.g., Isoflurane) treatment->anesthesia 60 min post-injection surgery Induce Unilateral Lung Ischemia (60 minutes) anesthesia->surgery reperfusion Reperfusion (2 hours) surgery->reperfusion euthanasia Euthanize Animal and Collect Lung Tissue reperfusion->euthanasia analysis Tissue Analysis: - Histology (H&E) - Western Blot (HMGB1, TLR4) - Caspase-3 Activity Assay euthanasia->analysis end End analysis->end

Experimental Workflow for In Vivo Lung IR Model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-400 gm) are used.

  • Treatment: 60 minutes prior to surgery, inject animals intraperitoneally (i.p.) with either this compound (30 mg/kg in NaPO₄ buffer) or vehicle control.

  • Anesthesia and Surgery: Anesthetize rats with isoflurane. Perform a thoracotomy to expose the left lung. Induce ischemia by occluding the left pulmonary artery for 60 minutes.

  • Reperfusion: Release the occlusion to allow for 2 hours of reperfusion.

  • Tissue Collection: At the end of the reperfusion period, euthanize the animals and harvest the lungs for subsequent analysis.

  • Analysis:

    • Histology: Fix lung tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and cell infiltration.

    • Western Blot: Prepare lung tissue homogenates to analyze the protein expression of HMGB1 and TLR4.

    • Caspase-3 Activity Assay: Use lung tissue homogenates to measure caspase-3 activity as an indicator of apoptosis.

Protocol 2: Western Blot for HMGB1 and TLR4 in Lung Tissue

This protocol outlines the steps for quantifying protein expression via Western Blot, adapted from methodologies used in lung injury models.

  • Tissue Homogenization: Homogenize harvested lung tissue in a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Determine the protein concentration of the resulting supernatant using a standard method such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HMGB1 and TLR4, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing and Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the expression of the target proteins to the loading control.

Protocol 3: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis, in tissue lysates.

  • Lysate Preparation: Prepare cytosolic extracts from lung tissue as described in the Western Blot protocol (Step 1). Ensure protein concentration is determined.

  • Assay Plate Preparation: In a 96-well microplate, add 50-200 µg of protein from each sample to individual wells. Adjust the final volume to 50 µL with chilled cell lysis buffer.

  • Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well. Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (4mM stock, for a final concentration of 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance of the plate at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.

  • Data Analysis: Compare the absorbance readings from the treated samples to the control samples to determine the fold-increase in caspase-3 activity.

Conclusion

This compound serves as a robust and reliable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous molecule allows for precise in vitro and in vivo studies. The data and protocols presented in this guide highlight its utility in investigating vascular biology, inflammation, and cellular injury models. As research continues to unravel the therapeutic potential of modulating the 20-HETE axis, stable analogs like this compound will undoubtedly be at the forefront of drug discovery and development efforts in this field.

References

An In-depth Technical Guide to N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE): Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE, is a synthetic analog and potent mimetic of the endogenous vasoactive eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5,14-HEDGE. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 20-HETE pathway modulators. This document details the mechanism of action of 5,14-HEDGE, focusing on its interaction with the G protein-coupled receptor 75 (GPR75) and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways to facilitate a deeper understanding and further investigation of this compound.

Discovery and Synthesis

The discovery and development of 5,14-HEDGE originated from the laboratories of Dr. John R. Falck at the University of Texas Southwestern Medical Center.[1][2][3] The rationale behind its synthesis was to create a more stable analog of 20-HETE, which is rapidly metabolized in vivo.[4] 5,14-HEDGE was designed to mimic the biological effects of 20-HETE, particularly its vasoconstrictor and pro-inflammatory actions, making it a valuable tool for studying the physiological and pathophysiological roles of the 20-HETE signaling pathway.[5]

Physicochemical and Pharmacological Properties

5,14-HEDGE is a lipid molecule with specific physicochemical and pharmacological characteristics that are crucial for its biological activity. A summary of its known properties is presented in the table below.

PropertyValueReference
Molecular Formula C22H39NO4
Molecular Weight 381.55 g/mol
CAS Number 1092380-14-7
Target Receptor G protein-coupled receptor 75 (GPR75)
In Vivo Dosage (Rat) 30 mg/kg, subcutaneous

Mechanism of Action: The GPR75 Signaling Pathway

5,14-HEDGE exerts its biological effects primarily through the activation of the G protein-coupled receptor 75 (GPR75), which has been identified as a high-affinity receptor for 20-HETE. The binding of 5,14-HEDGE to GPR75 initiates a cascade of intracellular signaling events that are critical for its observed physiological responses.

The activation of GPR75 by 5,14-HEDGE leads to the engagement of Gαq/11 proteins. This, in turn, stimulates downstream signaling pathways, including the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Furthermore, the signaling cascade involves the G-protein coupled receptor kinase-interacting protein 1 (GIT1), the non-receptor tyrosine kinase c-Src, and the transactivation of the Epidermal Growth Factor Receptor (EGFR). This complex signaling network ultimately influences a variety of cellular processes, including vascular tone, inflammation, and cell survival.

Below is a diagram illustrating the signaling pathway initiated by 5,14-HEDGE.

GPR75_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HEDGE 5,14-HEDGE GPR75 GPR75 HEDGE->GPR75 G_alpha_q11 Gαq/11 GPR75->G_alpha_q11 activates GIT1 GIT1 GPR75->GIT1 associates PLC Phospholipase C (PLC) G_alpha_q11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates downstream Downstream Signaling Ca2_release->downstream PKC->downstream c_Src c-Src GIT1->c_Src activates EGFR EGFR (transactivation) c_Src->EGFR transactivates EGFR->downstream

Figure 1. Signaling pathway of 5,14-HEDGE via the GPR75 receptor.

Key Experimental Protocols

The investigation of 5,14-HEDGE and its effects on cellular signaling pathways often involves a variety of molecular and cellular biology techniques. A frequently used method to assess the activation of downstream signaling components is Western blotting.

Western Blotting for GPR75 Signaling Pathway Analysis

This protocol is a representative example for the analysis of protein expression and phosphorylation in response to 5,14-HEDGE treatment.

Objective: To determine the effect of 5,14-HEDGE on the expression and/or phosphorylation of key proteins in the GPR75 signaling pathway (e.g., GPR75, c-Src, EGFR, NF-κB).

Materials:

  • Cell or tissue lysates treated with 5,14-HEDGE or vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies specific for the target proteins (e.g., anti-GPR75, anti-phospho-c-Src, anti-phospho-EGFR, anti-NF-κB).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines the general workflow for this Western blotting protocol.

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation quant Protein Quantification (BCA Assay) start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis

Figure 2. General workflow for Western blotting analysis.

Therapeutic Potential and Future Directions

The ability of 5,14-HEDGE to mimic the actions of 20-HETE and modulate the GPR75 signaling pathway has positioned it as a valuable research tool and a potential therapeutic agent. Its efficacy in preclinical models of septic shock, where it has been shown to reverse hypotension and improve survival, highlights its potential for treating conditions characterized by vascular dysregulation.

Further research is warranted to fully elucidate the therapeutic window and potential side effects of 5,14-HEDGE. The development of more selective agonists and antagonists for the GPR75 receptor will be crucial for dissecting the specific roles of the 20-HETE signaling pathway in various diseases and for the development of targeted therapies. The information provided in this guide serves as a foundational resource for scientists and clinicians working towards these goals.

References

An In-depth Technical Guide on the Role of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE) in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or unresolved inflammation can lead to chronic diseases and life-threatening conditions such as septic shock. A critical aspect of managing inflammatory conditions is the identification and characterization of molecules that can modulate these intricate pathways. One such molecule of significant interest is N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE. This synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE) has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models. This technical guide provides a comprehensive overview of the current understanding of 5,14-HEDGE's role in modulating inflammatory responses, with a focus on its signaling mechanisms, quantitative effects, and the experimental methodologies used for its investigation.

Core Concepts: 5,14-HEDGE as a 20-HETE Mimetic

5,14-HEDGE is a stable, synthetic analog of 20-HETE, an important signaling molecule derived from arachidonic acid.[1][2][3] 20-HETE itself has complex and sometimes opposing roles in inflammation and vascular tone.[4] 5,14-HEDGE is designed to mimic the beneficial effects of 20-HETE, particularly in restoring vascular function and attenuating excessive inflammation, as seen in conditions like septic shock.[2] Its actions are primarily mediated through the G-protein coupled receptor GPR75 and by modulating key inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways by 5,14-HEDGE

5,14-HEDGE exerts its anti-inflammatory effects by intervening in several critical signaling cascades, most notably the NF-κB pathway. In inflammatory states such as endotoxemia, lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. 5,14-HEDGE has been shown to counteract this activation.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88. This triggers a phosphorylation cascade involving transforming growth factor-activated kinase 1 (TAK1) and the inhibitor of κB (IκB) kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation and allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.

5,14-HEDGE has been demonstrated to suppress the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. It prevents the LPS-induced increase in MyD88 expression and the phosphorylation of TAK1 and IκB-α in renal and cardiovascular tissues. Consequently, it inhibits the nuclear translocation of NF-κB p65.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB_NFkappaB IκBα-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65) NFkappaB_nuc NF-κB (p65) NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB->NFkappaB IκBα degradation HEDGE 5,14-HEDGE HEDGE->MyD88 Inhibits HEDGE->TAK1 Inhibits HEDGE->IKK_complex Inhibits DNA DNA NFkappaB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: 5,14-HEDGE inhibits the LPS-induced NF-κB signaling pathway.

The GPR75 Signaling Pathway

The G protein-coupled receptor GPR75 has been identified as a receptor for 20-HETE. 5,14-HEDGE, as a 20-HETE mimetic, is believed to exert its effects at least in part through this receptor. In a rat model of septic shock, LPS was shown to decrease the association of GPR75 with Gαq/11 and the interaction of various downstream signaling molecules. 5,14-HEDGE prevented these LPS-induced changes, suggesting that it activates the GPR75 signaling pathway. This activation is thought to contribute to the protective effects of 5,14-HEDGE against hypotension and tachycardia.

GPR75_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HEDGE 5,14-HEDGE GPR75 GPR75 HEDGE->GPR75 Activates G_alpha_q11 Gαq/11 GPR75->G_alpha_q11 GIT1 GIT1 GPR75->GIT1 PKC_alpha PKCα G_alpha_q11->PKC_alpha MaxiK_beta MaxiKβ PKC_alpha->MaxiK_beta Vascular_Tone Regulation of Vascular Tone MaxiK_beta->Vascular_Tone c_Src c-Src GIT1->c_Src c_Src->MaxiK_beta EGFR EGFR c_Src->EGFR EGFR->Vascular_Tone

Figure 2: Proposed GPR75 signaling pathway activated by 5,14-HEDGE.

Quantitative Effects of 5,14-HEDGE in Preclinical Models

The protective effects of 5,14-HEDGE have been quantified in several preclinical studies, primarily in rodent models of septic shock induced by LPS.

Hemodynamic Parameters
ParameterAnimal ModelTreatmentEffect of LPSEffect of 5,14-HEDGECitation
Mean Arterial Pressure (MAP) RatLPS (10 mg/kg, i.p.)↓ 33 mmHgPrevented the fall
RatEndotoxin (10 mg/kg, i.p.)↓ 31 mmHgPrevented the fall
Heart Rate (HR) RatLPS (10 mg/kg, i.p.)↑ 57 beats/minPrevented the increase
RatEndotoxin (10 mg/kg, i.p.)↑ 90 beats/minPrevented the increase
RatLPS (10 mg/kg, i.p.)↑ 102 beats/minPrevented the increase
Survival Rate MouseEndotoxin84% survival in control98% survival with 5,14-HEDGE
Inflammatory Mediators and Signaling Molecules
MoleculeTissue/FluidTreatmentEffect of LPSEffect of 5,14-HEDGECitation
MyD88 Protein Expression Kidney, Heart, AortaLPS (10 mg/kg, i.p.)IncreasedPrevented the increase
Phosphorylated TAK1 Kidney, Heart, AortaLPS (10 mg/kg, i.p.)IncreasedPrevented the increase
Phosphorylated IκB-α Kidney, Heart, AortaLPS (10 mg/kg, i.p.)IncreasedPrevented the increase
Nuclear NF-κB p65 Kidney, Heart, AortaLPS (10 mg/kg, i.p.)IncreasedPrevented the increase
Serum miR-150, miR-223, miR-297 SerumLPS (10 mg/kg, i.p.)IncreasedPrevented the increase
iNOS Protein Expression Kidney, Heart, AortaEndotoxinIncreasedPrevented the increase
6-keto-PGF1α (PGI2 metabolite) PlasmaEndotoxinIncreasedPrevented the increase
PGE2 PlasmaEndotoxinIncreasedPrevented the increase
20-HETE Plasma, KidneyEndotoxinDecreasedPrevented the decrease

Experimental Protocols

The investigation of 5,14-HEDGE's effects has relied on established experimental models and analytical techniques.

Animal Models of Septic Shock

A common model involves the intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli into rodents (rats or mice).

  • LPS Administration: A sublethal dose of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response, hypotension, and tachycardia.

  • 5,14-HEDGE Treatment: 5,14-HEDGE is typically administered subcutaneously (s.c.) at a dose of 30 mg/kg, often 1 hour after the LPS challenge.

  • Hemodynamic Monitoring: Blood pressure and heart rate are measured, for example, using a tail-cuff device in conscious animals.

  • Tissue and Blood Collection: At the end of the experimental period (e.g., 4 hours post-LPS), animals are euthanized, and blood and tissues (kidney, heart, aorta) are collected for further analysis.

Experimental_Workflow_Sepsis cluster_animal_model Rodent Model of Septic Shock cluster_analysis Downstream Analysis start Acclimatization of Rodents (Rats/Mice) lps_injection LPS Injection (e.g., 10 mg/kg, i.p.) start->lps_injection hedge_treatment 5,14-HEDGE Treatment (e.g., 30 mg/kg, s.c.) 1 hour post-LPS lps_injection->hedge_treatment monitoring Hemodynamic Monitoring (MAP, HR) hedge_treatment->monitoring euthanasia Euthanasia (4 hours post-LPS) monitoring->euthanasia collection Tissue and Blood Collection euthanasia->collection western_blot Western Blot (Protein Expression & Phosphorylation) collection->western_blot elisa ELISA / LC-MS/MS (Cytokines, Eicosanoids) collection->elisa qpcr qPCR (Gene Expression) collection->qpcr

Figure 3: General experimental workflow for studying 5,14-HEDGE in a rodent sepsis model.

Analysis of Lipid Mediators

The quantification of eicosanoids like 20-HETE and prostaglandins is crucial for understanding the mechanism of action of 5,14-HEDGE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation:

    • Protein Precipitation: Biological samples (plasma, tissue homogenates) are treated with a solvent like methanol to precipitate proteins.

    • Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE, often using a C18 cartridge, to isolate and concentrate the lipid mediators.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.

    • Mass Spectrometry Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.

Western Blotting for Signaling Proteins

To assess the expression and phosphorylation status of proteins in signaling pathways like NF-κB, Western blotting is a standard technique.

  • Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MyD88, phospho-TAK1, NF-κB p65) and their phosphorylated forms.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

5,14-HEDGE has emerged as a promising therapeutic candidate for inflammatory conditions characterized by vascular dysregulation, such as septic shock. Its ability to modulate the NF-κB and GPR75 signaling pathways, thereby reducing pro-inflammatory mediator production and restoring hemodynamic stability, is well-documented in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations should aim to:

  • Further elucidate the downstream effectors of the GPR75 signaling pathway activated by 5,14-HEDGE.

  • Explore the role of 5,14-HEDGE in other inflammatory conditions, such as ischemia-reperfusion injury, where it has also shown protective effects.

  • Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.

  • Investigate the potential of 5,14-HEDGE as a pro-resolving mediator, actively promoting the return to tissue homeostasis after an inflammatory insult.

The continued exploration of 5,14-HEDGE and related compounds holds significant potential for the development of novel therapies to treat a range of inflammatory diseases.

References

An In-depth Technical Guide on 20-5,14-HEDGE and its Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE) is a stable, synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant lipid signaling molecule involved in the regulation of vascular tone and cellular function. As a more stable mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ion channels, detailing its mechanism of action through signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.

Introduction to this compound

20-HETE is a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid that plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation.[1] However, its rapid metabolism in vivo presents challenges for experimental studies. This compound was developed as a stable analog that mimics the biological activities of 20-HETE, providing a more reliable tool for research.[2] This guide focuses on the interaction of this compound with various ion channels, a key aspect of its mechanism of action.

Effects of this compound on Ion Channels

While direct electrophysiological studies on this compound are limited, its effects on ion channels are largely inferred from studies on its parent compound, 20-HETE, and from cellular assays measuring downstream effects.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

The most direct evidence for the interaction of this compound with an ion channel comes from studies on TRPV1. This compound has been shown to induce the production of reactive oxygen species (ROS) in cultured neurons, an effect that is significantly attenuated by the inhibition of TRPV1 channels.[3] This suggests that this compound may directly or indirectly activate TRPV1, leading to downstream cellular effects.

Large Conductance Ca2+-Activated Potassium (BK, MaxiKβ) Channels

As a 20-HETE mimetic, this compound is expected to inhibit the activity of large conductance Ca2+-activated potassium (BK) channels. 20-HETE is known to cause vasoconstriction by blocking these channels in vascular smooth muscle cells, leading to membrane depolarization and subsequent influx of calcium.[1][2] The signaling pathway involves the G protein-coupled receptor GPR75.

L-type Calcium Channels

In addition to its effects on potassium channels, 20-HETE has been reported to increase the activity of L-type calcium channels. This action would further contribute to the increase in intracellular calcium concentration, promoting vasoconstriction. It is plausible that this compound shares this modulatory effect.

Signaling Pathways

The effects of this compound on ion channels are mediated by complex signaling cascades.

GPR75-Mediated Signaling

Recent studies have identified GPR75 as a receptor for 20-HETE and its mimetics. Activation of GPR75 by this compound initiates a signaling cascade involving the Gαq/11 subunit, which in turn activates Protein Kinase C (PKC) and the proto-oncogene tyrosine-protein kinase Src (c-Src). These kinases then phosphorylate and inhibit the beta subunit of the MaxiK (MaxiKβ) channel, leading to its closure.

GPR75_Signaling HEDGE This compound GPR75 GPR75 HEDGE->GPR75 Binds to Gaq11 Gαq/11 GPR75->Gaq11 Activates cSrc c-Src GPR75->cSrc Activates PKC PKC Gaq11->PKC Activates MaxiKb MaxiKβ Channel (BK Channel) PKC->MaxiKb Phosphorylates & Inhibits cSrc->MaxiKb Phosphorylates & Inhibits Depolarization Membrane Depolarization MaxiKb->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Promotes

GPR75-mediated signaling pathway of this compound.
TRPV1 and ROS Production

The interaction between this compound and TRPV1 appears to be linked to the generation of reactive oxygen species. While the exact mechanism of TRPV1 activation by this compound is not fully elucidated, it leads to an increase in intracellular ROS.

TRPV1_ROS_Pathway HEDGE This compound TRPV1 TRPV1 Channel HEDGE->TRPV1 Activates (Directly or Indirectly) ROS Increased ROS Production TRPV1->ROS Leads to Cellular_Effects Downstream Cellular Effects (e.g., Neuronal Injury) ROS->Cellular_Effects

TRPV1-mediated ROS production induced by this compound.

Quantitative Data

Direct quantitative electrophysiological data for this compound is currently limited in the published literature. The following table summarizes the available quantitative data from cellular assays.

CompoundAssay TypeCell TypeParameter MeasuredConcentrationResultReference
This compound ROS ProductionCultured NeuronsIncrease in ROS generation10 µM440% of vehicle
This compound + gp91ds-tat (NOX2 inhibitor)ROS ProductionCultured NeuronsReduction in ROS generation0.1 µMReduction to 270% of vehicle
This compound + gp91ds-tat (NOX2 inhibitor)ROS ProductionCultured NeuronsReduction in ROS generation1 µMReduction to 200% of vehicle
This compound + gp91ds-tat (NOX2 inhibitor)ROS ProductionCultured NeuronsReduction in ROS generation5 µMReduction to 200% of vehicle

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects.

Whole-Cell Patch Clamp Electrophysiology

This protocol is a general guide for recording ion channel currents in a heterologous expression system like HEK293 cells, which can be adapted for studying the effects of this compound.

Objective: To measure ionic currents through specific channels in response to voltage changes and to assess the modulatory effects of this compound.

Materials:

  • HEK293 cells transiently or stably expressing the ion channel of interest.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., in DMSO) and final dilutions in external solution.

  • Patch clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • Data Acquisition:

    • Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion channel currents.

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Data Recording: After a stable effect is observed, repeat the voltage-step protocol to record currents in the presence of this compound.

  • Data Analysis: Analyze the recorded currents to determine the percentage of current inhibition or potentiation, and any shifts in the voltage-dependence of activation or inactivation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture & Transfection Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Pulling Pipette Pulling Pipette_Pulling->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording Whole_Cell->Baseline_Rec Compound_App Compound Application Baseline_Rec->Compound_App Post_Compound_Rec Post-compound Recording Compound_App->Post_Compound_Rec Data_Analysis Data Analysis Post_Compound_Rec->Data_Analysis

Workflow for whole-cell patch clamp electrophysiology.
Reactive Oxygen Species (ROS) Measurement

This protocol describes a common method for measuring intracellular ROS production in cultured cells.

Objective: To quantify the change in intracellular ROS levels in response to this compound.

Materials:

  • Cultured neurons or other relevant cell types.

  • 2',7'-dichlorofluorescin diacetate (DCFDA) or other suitable ROS indicator dye.

  • This compound.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Load the cells with DCFDA (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with a balanced salt solution to remove excess dye.

  • Compound Treatment: Add this compound at the desired concentration to the cells. Include a vehicle control group.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) at various time points after compound addition.

  • Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Conclusion

This compound, as a stable mimetic of 20-HETE, is a critical tool for elucidating the roles of this important lipid mediator in cellular signaling. While direct electrophysiological characterization of this compound's effects on ion channels is an area requiring further investigation, current evidence strongly suggests its involvement in the modulation of TRPV1 and BK channels, primarily through GPR75-mediated signaling and induction of ROS. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the 20-HETE/20-5,14-HEDGE signaling axis.

References

The Pharmacokinetics and Pharmacodynamics of 20-5,14-HEDGE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant arachidonic acid metabolite. 20-HETE is produced by the action of cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F families, and plays a crucial role in various physiological and pathophysiological processes. Due to the rapid in vivo metabolism of 20-HETE, more stable analogs like this compound have been synthesized to facilitate research into its biological functions and therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, some information regarding its stability and in vivo behavior has been reported.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is noted to be more stable in vivo compared to its parent compound, 20-HETE.[1] Unlike 20-HETE, it is not a substrate for lipoxygenases or cyclooxygenases, which contributes to its enhanced stability.[1] While specific details on oral bioavailability are not available, it has been successfully administered to rodents via intraperitoneal and subcutaneous injections.[2][3]

The metabolism of the parent compound, 20-HETE, involves several pathways, including further oxidation to 20-carboxy-arachidonic acid, metabolism by cyclooxygenase (COX) and lipoxygenase (LOX), and beta-oxidation. It is suggested that the glycine conjugate in this compound may protect it from β-oxidation, potentially prolonging its action.

Specific data on the plasma protein binding, tissue distribution, and routes of excretion for this compound have not been detailed in the reviewed literature.

Quantitative Pharmacokinetic Parameters

ParameterValueSpeciesRoute of AdministrationSource
Half-life (t½)~4 hoursRatSubcutaneous

Note: Further research is required to fully characterize the ADME profile of this compound.

Pharmacodynamics

This compound acts as a mimetic of 20-HETE, exhibiting a range of biological effects by modulating several key signaling pathways. Its primary known target is the G protein-coupled receptor GPR75.

Mechanism of Action

This compound activates GPR75, a high-affinity receptor for 20-HETE. Activation of GPR75 by this compound initiates downstream signaling cascades, including the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. This signaling cascade influences a variety of cellular processes, including vasoconstriction, cell survival, apoptosis, and inflammation.

Signaling Pathways

This compound has been shown to modulate the following signaling pathways:

  • PI3K/Akt Pathway: Activation of this pathway by 20-5,14-HEDE, a closely related analog, promotes cell survival and has anti-apoptotic effects in certain cell types.

  • HMGB1/TLR4 Pathway: In models of ischemia-reperfusion injury, this compound has been shown to attenuate the inflammatory response by reducing the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4).

  • Intracellular Calcium Mobilization: As a 20-HETE mimetic, this compound is expected to increase intracellular calcium concentrations, a key event in many of its physiological effects.

Quantitative Pharmacodynamic Data

ParameterValueAssay/ModelSource
Effective Concentration (ROS Production)1 µMCultured Bovine Pulmonary Artery Endothelial Cells (BPAECs)
Effective Concentration (Cell Death)5-20 µMOrganotypic Hippocampal Slice Cultures (OHSCs)
In Vivo Dose (Ischemia-Reperfusion)30 mg/kg (i.p.)Sprague-Dawley Rats
In Vivo Dose (Sepsis Model)30 mg/kg (s.c.)Wistar Rats

Note: Specific receptor binding affinities (Kd/Ki) and EC50/IC50 values for this compound across its various biological activities are not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound.

In Vivo Ischemia-Reperfusion Lung Injury Model

  • Animal Model: Male Sprague-Dawley rats (200-400g) are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil for intraperitoneal injection) and administered at a dose of 30 mg/kg via intraperitoneal injection 60 minutes prior to the induction of ischemia.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform a left thoracotomy to expose the lung.

    • Induce unilateral lung ischemia by clamping the pulmonary artery, pulmonary vein, and bronchus of the left lung for 60 minutes.

    • After 60 minutes, remove the clamp to allow for 2 hours of reperfusion.

  • Assessment of Injury:

    • Histology: Collect lung tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage, hemorrhage, and inflammatory cell infiltration.

    • Western Blot: Homogenize lung tissue to prepare protein lysates for Western blot analysis of key inflammatory markers such as HMGB1 and TLR4.

    • Caspase-3 Activity Assay: Use a commercially available kit to measure caspase-3 activity in lung tissue homogenates as an indicator of apoptosis.

Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18 hours for OHSCs).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Caspase-3 Activity Assay

  • Cell Lysis: Lyse the treated and control cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Intracellular Calcium Measurement using Fura-2 AM

  • Cell Loading: Incubate the cells with Fura-2 AM (a cell-permeant ratiometric calcium indicator) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells to remove extracellular Fura-2 AM.

  • Stimulation: Add this compound at the desired concentration to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence microscope or plate reader.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

Visualizations

Signaling Pathways and Experimental Workflows

GPR75_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR75 GPR75 This compound->GPR75 Binds to Gq Gq GPR75->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Effects (Vasoconstriction, etc.) PKC->Downstream Phosphorylates targets

Caption: GPR75 Signaling Pathway Activated by this compound.

Ischemia_Reperfusion_Workflow cluster_pretreatment Pre-treatment cluster_surgery Surgical Procedure cluster_analysis Post-mortem Analysis drug_admin Administer this compound (30 mg/kg, i.p.) or Vehicle anesthesia Anesthetize Rat drug_admin->anesthesia 60 min prior ischemia Induce Unilateral Lung Ischemia (60 min) anesthesia->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion tissue_collection Collect Lung Tissue reperfusion->tissue_collection histology Histological Analysis (H&E Staining) tissue_collection->histology western_blot Western Blot (HMGB1, TLR4) tissue_collection->western_blot caspase_assay Caspase-3 Activity Assay tissue_collection->caspase_assay

Caption: Experimental Workflow for In Vivo Ischemia-Reperfusion Model.

HMGB1_TLR4_Inhibition_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_intervention Intervention IR_injury Ischemia/ Reperfusion Injury HMGB1 HMGB1 Release IR_injury->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 NFkB NF-kB Activation TLR4->NFkB Inflammation Inflammatory Response (Cytokine Release, etc.) NFkB->Inflammation HEDGE This compound HEDGE->HMGB1 Inhibits HEDGE->TLR4 Inhibits

Caption: Inhibition of the HMGB1/TLR4 Inflammatory Pathway by this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous ligand allows for more controlled in vitro and in vivo studies. The primary mechanism of action involves the activation of the GPR75 receptor, leading to the modulation of intracellular calcium levels and various downstream signaling cascades that impact vascular tone, inflammation, and cell fate.

While the pharmacodynamic effects of this compound are increasingly being characterized, a significant gap remains in our understanding of its pharmacokinetic properties. Further studies are warranted to determine its oral bioavailability, metabolic fate, and excretion pathways, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field to design and execute further investigations into this promising compound.

References

Exploration of 20-5,14-HEDGE in Novel Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450-derived metabolite of arachidonic acid.[1] Endogenous 20-HETE is known for its vasoactive properties and its role in various physiological and pathophysiological processes.[2][3] However, its rapid in vivo metabolism limits its therapeutic potential.[1] this compound, being more stable, serves as a valuable research tool to elucidate the functions of 20-HETE and as a potential therapeutic agent in its own right.[1] This technical guide provides an in-depth overview of the exploration of this compound in various novel disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in different disease models.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Lung Ischemia-Reperfusion Injury

ParameterVehicle ControlThis compound (30 mg/kg, i.p.)Reference
Caspase-3 Activity (Ischemic Lung)IncreasedAttenuated to levels of non-ischemic lung
TLR4 Expression (Ischemic Lung)IncreasedAttenuated
HMGB1 Expression (Ischemic Lung)IncreasedAttenuated
Polymorphonuclear Cell InfiltrationPresentReduced
Lung HemorrhagePresentReduced

Table 2: In Vivo Efficacy of 5,14-HEDGE in a Rat Model of Septic Shock

ParameterLPSLPS + 5,14-HEDGE (30 mg/kg, s.c.)Reference
Mean Arterial PressureDecreasedPrevented Decrease
Heart RateIncreasedPrevented Increase
MyD88/TAK1/IKKβ/IκB-α/NF-κB PathwayActivatedDecreased Expression/Activity
Circulating miR-150, miR-223, miR-297IncreasedDecreased Expression

Table 3: In Vitro Effects of this compound

Model SystemConcentrationDurationEffectReference
Bovine Pulmonary Artery Endothelial Cells (BPAECs)1 µMNot SpecifiedIncreased ROS Production
Rat Lung Slices (ex vivo)1 µM6 hoursReduced Hypoxia-Reoxygenation Induced Apoptosis
Organotypic Hippocampal Slice Cultures (OHSCs)5-20 µM18 hoursDose-dependent neuronal cell death

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploration of this compound.

Rat Model of Surgically-Induced Lung Ischemia-Reperfusion Injury
  • Animal Model: Male Sprague-Dawley rats are utilized for this model.

  • Treatment: this compound is administered at a dose of 30 mg/kg via intraperitoneal (i.p.) injection 60 minutes prior to the surgical procedure. The vehicle control consists of a phosphate buffer solution.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a left thoracotomy to expose the lung.

    • Induce unilateral lung ischemia by occluding the left pulmonary artery for 60 minutes.

    • Remove the occlusion to allow for reperfusion for 2 hours.

  • Endpoint Analysis:

    • Histology: Assess lung injury through hematoxylin and eosin staining for atelectasis and hemorrhage, and myeloperoxidase immunohistochemistry for polymorphonuclear cell infiltration.

    • Western Blot: Quantify the expression of HMGB1 and TLR4 proteins in lung homogenates.

    • Apoptosis Assays: Measure caspase-3 activity or use the MTT assay to assess cell survival and apoptosis.

Rat Model of Septic Shock
  • Animal Model: Conscious male Wistar rats are used.

  • Induction of Sepsis: Administer lipopolysaccharide (LPS) from Escherichia coli (10 mg/kg, i.p.) at time 0.

  • Treatment: Administer 5,14-HEDGE at a dose of 30 mg/kg subcutaneously (s.c.) one hour after the LPS injection.

  • Endpoint Analysis:

    • Hemodynamic Monitoring: Continuously measure mean arterial pressure and heart rate.

    • Western Blot: Analyze the expression and activity of proteins in the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway in cytosolic and nuclear fractions of renal and cardiovascular tissues.

    • miRNA Analysis: Isolate total RNA from serum samples and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the levels of circulating miR-150, miR-223, and miR-297.

In Vitro Organotypic Hippocampal Slice Cultures (OHSCs)
  • Slice Preparation: Prepare organotypic hippocampal slice cultures from P7-P9 mouse pups.

  • Treatment: Add this compound at concentrations ranging from 5-20 µM to the culture medium.

  • Incubation: Incubate the slices for 18 hours.

  • Endpoint Analysis:

    • Cell Death Assessment: Use propidium iodide (PI) staining to visualize and quantify cell death.

    • Neuronal Identification: Co-stain with neuronal markers such as NeuN to confirm the identity of the dying cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_0 Ischemia-Reperfusion Injury Ischemia-Reperfusion Ischemia-Reperfusion HMGB1 HMGB1 Ischemia-Reperfusion->HMGB1 activates TLR4 TLR4 Ischemia-Reperfusion->TLR4 activates Apoptosis Apoptosis HMGB1->Apoptosis TLR4->Apoptosis This compound This compound This compound->HMGB1 This compound->TLR4

Caption: this compound inhibits the HMGB1/TLR4 pathway in ischemia-reperfusion injury.

G cluster_1 Septic Shock LPS LPS MyD88 MyD88 LPS->MyD88 TAK1 TAK1 MyD88->TAK1 IKKβ IKKβ TAK1->IKKβ IκB-α IκB-α IKKβ->IκB-α NF-κB NF-κB IKKβ->NF-κB activates IκB-α->NF-κB inhibits Inflammation Inflammation NF-κB->Inflammation 5,14-HEDGE 5,14-HEDGE 5,14-HEDGE->MyD88

Caption: 5,14-HEDGE suppresses the MyD88-dependent NF-κB pathway in septic shock.

G cluster_2 General Pro-Survival Signaling 20-5,14-HEDE 20-5,14-HEDE PI3K PI3K 20-5,14-HEDE->PI3K Akt Akt PI3K->Akt Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Cell Survival Cell Survival Akt->Cell Survival

Caption: 20-5,14-HEDE promotes cell survival via the PI3K/Akt signaling pathway.

G Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Treatment Administration Treatment Administration Disease Induction->Treatment Administration Endpoint Analysis Endpoint Analysis Treatment Administration->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and cell survival underscores its importance as a research tool and a candidate for further drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted roles of this promising 20-HETE analog. Further investigations are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Utilizing 20-5,14-HEDGE in In Vivo Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in various in vivo models of ischemia-reperfusion (I/R) injury. This document outlines detailed experimental protocols for lung, kidney, and brain ischemia models, summarizes key quantitative data, and illustrates the known signaling pathways and experimental workflows. The information presented is intended to assist researchers in designing and executing studies to investigate the therapeutic potential of this compound in ischemic conditions.

Introduction

20-HETE is a cytochrome P450-derived metabolite of arachidonic acid with diverse biological activities, including complex roles in the pathophysiology of ischemic injury. While 20-HETE has been implicated in exacerbating ischemic damage in some tissues like the brain and heart, its stable analog, this compound, has demonstrated protective effects in models of lung and renal ischemia-reperfusion injury[1][2]. This compound is more stable in vivo than 20-HETE and is not a substrate for lipoxygenases or cyclooxygenases, making it a valuable tool for research[2]. These notes will detail the application of this compound in preclinical ischemia models.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in in vivo ischemia models.

Table 1: Effects of this compound on Lung Ischemia-Reperfusion Injury in Rats

ParameterVehicle Control (Ischemia)This compound (30 mg/kg, i.p.) + IschemiaOutcomeReference
Caspase 3 Activity (Ischemic Lung)IncreasedDecreased to levels of non-ischemic lungProtection against apoptosis[2]
HMGB1 Expression (Ischemic Lung)IncreasedAttenuated increaseReduction of inflammatory response[2]
TLR4 Expression (Ischemic Lung)IncreasedAttenuated increaseInhibition of innate immune signaling
Polymorphonuclear Cell InfiltrationIncreasedReducedDecreased inflammation
Lung HemorrhagePresentReducedTissue protection

Table 2: Effects of this compound on Neuronal Injury Models

Model SystemTreatmentEffect on Neuronal DeathKey FindingReference
Organotypic Hippocampal Slice Cultures (OHSCs)This compound (5-20 µM, 18 h)Dose-dependent increase20-HETE agonism can be neurotoxic
OHSCs exposed to HemoglobinThis compound (10 µM)28.5% increaseExacerbation of hemoglobin-induced neuronal death
Primary Neuronal Cultures (OGD)This compound (10 µM)Increased ROS productionImplication in oxidative stress

Experimental Protocols

Protocol 1: Surgically-Induced Lung Ischemia-Reperfusion Injury in Rats

This protocol is adapted from studies demonstrating the protective effects of this compound in a rat model of lung I/R injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Ventilator

Procedure:

  • Animal Preparation: Acclimatize rats for at least 3 days prior to the experiment. Fast the animals overnight with free access to water.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the induction of ischemia.

  • Anesthesia and Ventilation: Anesthetize the rat and place it on a ventilator. Perform a left thoracotomy to expose the lung.

  • Induction of Ischemia: Occlude the left pulmonary hilum with a microvascular clamp for 60 minutes to induce ischemia.

  • Reperfusion: After 60 minutes of ischemia, remove the clamp to allow for reperfusion for a period of 2 hours.

  • Tissue Harvesting and Analysis: At the end of the reperfusion period, euthanize the animal and harvest the lungs for histological analysis (hematoxylin and eosin staining), immunohistochemistry (e.g., for myeloperoxidase to identify neutrophil infiltration), Western blotting (for HMGB1 and TLR4 protein expression), and apoptosis assays (e.g., caspase-3 activity).

Protocol 2: Renal Ischemia-Reperfusion Injury in Rats

This protocol describes a model of renal I/R injury where 20-HETE analogs have been shown to be protective.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • Anesthetics

  • Surgical instruments

  • Laser-Doppler flowmetry equipment

Procedure:

  • Animal Preparation and Drug Administration: Similar to the lung ischemia protocol, administer this compound or vehicle prior to surgery. The timing and dosage may need to be optimized for this model.

  • Surgical Procedure: Anesthetize the rat and perform a midline laparotomy to expose the renal arteries.

  • Induction of Ischemia: Occlude the renal arteries with microvascular clamps for a predetermined period (e.g., 45 minutes).

  • Reperfusion: Remove the clamps to initiate reperfusion.

  • Monitoring and Analysis: Monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine levels. Medullary blood flow can be measured using laser-Doppler flowmetry. After a set reperfusion period (e.g., 24 hours), harvest the kidneys for histological assessment of tubular injury.

Protocol 3: In Vitro Oxygen-Glucose Deprivation (OGD) Model of Neuronal Ischemia

This protocol is based on studies investigating the direct effects of this compound on neurons under ischemic conditions.

Materials:

  • Primary neuronal cell culture or organotypic hippocampal slice cultures (OHSCs)

  • This compound

  • Vehicle (e.g., 0.1% DMSO)

  • Glucose-free culture medium

  • Hypoxic chamber

  • Cell viability assay kit (e.g., CellTiter-Blue)

  • ROS detection reagents

Procedure:

  • Cell Culture Preparation: Prepare primary neuronal cultures or OHSCs according to standard protocols.

  • Treatment: Pre-treat the cultures with this compound (e.g., 10 µM) or vehicle for 15 minutes before OGD.

  • Induction of OGD: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1 hour) to simulate ischemia.

  • Reoxygenation: Terminate OGD by returning the cultures to normal culture conditions with glucose.

  • Analysis: Assess cell viability 24 hours after OGD using a suitable assay. Reactive oxygen species (ROS) production can also be measured to investigate the mechanisms of this compound action.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in the action of this compound during ischemia and a general experimental workflow for in vivo studies.

G cluster_ischemia Ischemia-Reperfusion Injury cluster_hedge This compound Intervention cluster_pathways Cellular Signaling cluster_outcomes Tissue Outcomes Ischemia Ischemia/ Reperfusion HMGB1_TLR4 HMGB1/TLR4 Pathway Ischemia->HMGB1_TLR4 activates Apoptosis Apoptosis (Caspase-3 activation) Ischemia->Apoptosis induces Inflammation Inflammation (PMN Infiltration) Ischemia->Inflammation promotes ROS ROS Production Ischemia->ROS increases Tissue_Injury Tissue Injury (Hemorrhage, etc.) Ischemia->Tissue_Injury causes HEDGE This compound HEDGE->HMGB1_TLR4 inhibits HEDGE->Apoptosis inhibits HEDGE->Inflammation reduces Tissue_Protection Tissue Protection HEDGE->Tissue_Protection leads to HMGB1_TLR4->Inflammation Apoptosis->Tissue_Injury Inflammation->Tissue_Injury ROS->Tissue_Injury

Caption: Signaling pathways modulated by this compound in ischemia-reperfusion injury.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Group_Assignment Random Assignment to Groups (Vehicle vs. This compound) Animal_Acclimatization->Group_Assignment Drug_Admin Drug/Vehicle Administration (e.g., i.p. injection) Group_Assignment->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Surgical Procedure Anesthesia->Surgery Ischemia Induction of Ischemia (Vessel Occlusion) Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Tissue_Harvest Tissue Harvesting Reperfusion->Tissue_Harvest Histology Histological Analysis Tissue_Harvest->Histology Biochemical_Assays Biochemical Assays (Western Blot, Caspase Activity) Tissue_Harvest->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for in vivo ischemia models using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 20-HETE signaling pathway in ischemia-reperfusion injury. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of modulating this pathway in various preclinical models of ischemia. Careful consideration of the specific animal model, timing of administration, and relevant endpoints is crucial for the successful design and interpretation of these studies.

References

Preparing 20-5,14-HEDGE for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid.[1][2] As a 20-HETE mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE in various cellular processes. Unlike the endogenous 20-HETE, which is rapidly metabolized, this compound offers greater stability for in vitro and in vivo studies.[2]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its biological activities and relevant signaling pathways.

Product Information

PropertyValue
Full Name N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine
Molecular Formula C₂₂H₃₉NO₄
Molecular Weight 381.55 g/mol
Appearance Solid
Primary Application 20-HETE mimetic for in vitro and in vivo studies

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Concentration ≥ 100 mg/mL (262.09 mM) in DMSO
Storage of Solid 4°C, protected from light, under nitrogen
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles.

Biological Activity and Working Concentrations

This compound has been shown to elicit a range of biological effects in different cell types. The optimal working concentration should be determined empirically for each specific cell line and experimental endpoint.

Cell Type/ModelObserved EffectEffective ConcentrationIncubation Time
Organotypic hippocampal slice cultures (OHSCs)Induction of dose-dependent neuronal cell death.[3][4]5-20 µM18 hours
Bovine pulmonary artery endothelial cells (BPAECs)Increased Reactive Oxygen Species (ROS) production.1 µMNot specified
Ex vivo rat lung slicesReduction of hypoxia-reoxygenation-induced apoptosis.1 µM6 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions.

Materials:

  • This compound solid

  • Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Aseptically weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38155 mg of the compound.

  • Add the appropriate volume of DMSO to the solid. To aid dissolution, gentle warming (up to 37°C) and vortexing or sonication may be applied. Ensure the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cells plated at the desired density

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Note: It is recommended to perform intermediate dilutions to ensure accuracy and to avoid precipitation of the compound. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate dilution in culture medium, and then further dilute this to 10 µM.

  • Gently mix the working solutions by pipetting or brief vortexing.

  • Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathways and Experimental Workflows

This compound, as a 20-HETE mimetic, is known to influence several signaling pathways. One of the key pathways implicated in its pro-inflammatory and apoptotic effects is the Toll-like receptor 4 (TLR4) signaling cascade, which can lead to the activation of the transcription factor NF-κB. In other contexts, it has been shown to activate pro-survival pathways such as the PI3K/Akt pathway.

Signaling Pathway of this compound-induced Inflammation

G cluster_nucleus HEDGE This compound TLR4 TLR4 HEDGE->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Gene Transcription

Caption: this compound can activate TLR4 signaling, leading to NF-κB activation.

General Experimental Workflow for Cell-Based Assays

G start Start cell_culture Plate cells and allow to adhere/stabilize start->cell_culture prepare_solutions Prepare this compound working solutions and vehicle control cell_culture->prepare_solutions treat_cells Treat cells with This compound or vehicle prepare_solutions->treat_cells incubation Incubate for desired duration treat_cells->incubation endpoint_assay Perform endpoint assay (e.g., viability, gene expression, protein analysis) incubation->endpoint_assay data_analysis Data analysis and interpretation endpoint_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro experiments using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of compound in culture medium - High final concentration- Improper dilution technique- Ensure the final concentration is within the solubility limits in aqueous solutions.- Perform serial dilutions, adding the compound to the medium while gently vortexing.
High background in vehicle control - DMSO toxicity- Lower the final DMSO concentration (ideally ≤ 0.1%).- Ensure the use of high-purity, anhydrous DMSO.
No observable effect - Inactive compound- Insufficient concentration or incubation time- Cell line is not responsive- Verify proper storage and handling of the compound.- Perform a dose-response and time-course experiment.- Confirm the expression of relevant targets (e.g., TLR4) in your cell line.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup. Always consult relevant literature for context-specific applications and expected outcomes.

References

Application Notes and Protocols for Determining the Optimal Dosage of 20-5,14-HEDGE in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Guidelines for the preclinical evaluation of 20-5,14-HEDGE, a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in rodent models. This document provides an overview of its mechanism of action, established dosages from literature, and detailed protocols for determining the optimal dose in new experimental settings.

Introduction to this compound

This compound (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic and more stable analog of 20-HETE, a cytochrome P450-derived metabolite of arachidonic acid.[1] 20-HETE and its analogs are involved in the regulation of vascular tone, inflammation, and cellular survival.[1][2] this compound has shown protective effects in rodent models of ischemia-reperfusion injury and septic shock.[3][4] Its mechanism of action involves the modulation of inflammatory pathways, including the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling cascade.

Mechanism of Action and Signaling Pathway

This compound has been shown to exert its protective effects by attenuating the inflammatory response. In models of lung ischemia-reperfusion injury, this compound treatment is associated with decreased expression of HMGB1 and TLR4. HMGB1, when released from stressed or necrotic cells, can act as a damage-associated molecular pattern (DAMP) and activate TLR4, leading to a downstream inflammatory cascade. This cascade involves the activation of nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory cytokines. By reducing the expression of HMGB1 and TLR4, this compound can mitigate this inflammatory response.

HMGB1_TLR4_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB IκBα NFκB NFκB NFκB_IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates Transcription Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Inflammatory_Genes->Pro_inflammatory_Cytokines Translation This compound This compound This compound->HMGB1 Inhibits Expression This compound->TLR4 Inhibits Expression Cellular_Stress Cellular_Stress Cellular_Stress->HMGB1 Release

Caption: HMGB1-TLR4 signaling pathway modulated by this compound.

Summary of Established Dosages in Rodent Studies

Several studies have utilized a dosage of 30 mg/kg of this compound in rats, demonstrating its efficacy in various models. The administration routes have included intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

Study Focus Animal Model Dosage Route of Administration Key Findings Reference
Ischemia-Reperfusion Lung InjurySprague-Dawley Rats30 mg/kgIntraperitoneal (i.p.)Protected against hemorrhage, reduced infiltration of polymorphonuclear cells, and decreased expression of TLR4 and HMGB1.
Endotoxemia / Septic ShockWistar Rats30 mg/kgSubcutaneous (s.c.)Reversed endotoxin-induced hypotension and tachycardia.
Endotoxemia / Septic ShockWistar Rats30 mg/kgSubcutaneous (s.c.)Prevented the fall in mean arterial pressure and increase in heart rate.

Protocols for Determining Optimal Dosage

The optimal dosage of this compound can vary depending on the rodent species and strain, the disease model, and the desired therapeutic effect. A systematic approach is recommended to determine the optimal dose for a new study. This typically involves a dose-range finding study to determine the Maximum Tolerated Dose (MTD), followed by an efficacy study with a range of doses.

Experimental Workflow for Dose Determination

The following diagram outlines the general workflow for determining the optimal dosage of a new compound in a rodent model.

experimental_workflow start Start drf_study Dose-Range Finding (DRF) Study start->drf_study determine_mtd Determine Maximum Tolerated Dose (MTD) drf_study->determine_mtd efficacy_study Dose-Response Efficacy Study determine_mtd->efficacy_study Select doses below MTD select_optimal_dose Select Optimal Dose efficacy_study->select_optimal_dose definitive_studies Proceed to Definitive Preclinical Studies select_optimal_dose->definitive_studies end End definitive_studies->end

Caption: General workflow for determining optimal dosage in rodent studies.
Protocol for Dose-Range Finding and MTD Determination

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected rodent model. The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline, or as specified by the supplier)

  • Rodents (species and strain relevant to the disease model)

  • Standard animal housing and care facilities

  • Equipment for administration (e.g., syringes, gavage needles)

  • Scale for weighing animals

  • Clinical observation checklists

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design uses 3-5 animals per group.

  • Dose Selection:

    • If no prior data is available, start with a wide range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) can be effective.

    • Based on existing literature, a starting range could be 10, 30, and 80 mg/kg.

  • Administration:

    • Prepare fresh formulations of this compound in the chosen vehicle on the day of dosing. A formulation for intraperitoneal injection can be prepared by dissolving the compound in a vehicle such as PEG300, Tween-80, and saline.

    • Administer the assigned dose to each animal via the intended route of administration (e.g., i.p., s.c., oral gavage).

  • Monitoring and Data Collection:

    • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for up to 7-14 days.

    • Record observations such as changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.

    • At the end of the study, a necropsy may be performed to examine for gross pathological changes.

  • MTD Determination: The MTD is defined as the highest dose at which no severe adverse effects, significant body weight loss (e.g., >20%), or mortality are observed.

Protocol for Dose-Response Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound at various doses below the MTD and to identify the optimal dose for the specific disease model.

Materials:

  • This compound and vehicle

  • Rodent model of the disease of interest

  • All necessary equipment for disease induction and assessment

Procedure:

  • Animal Model and Group Allocation:

    • Induce the disease in a cohort of animals.

    • Randomly assign animals to a vehicle control group, a positive control group (if available), and at least three dose groups of this compound. Doses should be selected based on the MTD determined previously (e.g., MTD, MTD/2, MTD/4).

  • Treatment:

    • Begin treatment with this compound at the appropriate time point relative to disease induction, as dictated by the experimental design.

    • Administer the compound according to the planned dosing schedule (e.g., once daily, every other day).

  • Efficacy Assessment:

    • Monitor the animals for relevant efficacy endpoints throughout the study. These will be specific to the disease model (e.g., tumor size in an oncology model, inflammatory markers in an inflammation model).

    • For example, in an ischemia-reperfusion model, endpoints could include histological assessment of tissue damage, measurement of inflammatory cell infiltration (e.g., myeloperoxidase assay), and analysis of protein expression of inflammatory mediators like HMGB1 and TLR4 via Western blot.

  • Data Analysis:

    • Analyze the data to determine if there is a dose-dependent effect of this compound on the measured efficacy endpoints.

    • The optimal dose is typically the lowest dose that produces the maximal therapeutic effect with minimal to no signs of toxicity.

Data Presentation

All quantitative data from the dose-finding and efficacy studies should be summarized in tables for clear comparison.

Table 1: Example Data Summary for MTD Study

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5%Normal
1050/5+3%Normal
3050/5-2%Mild, transient hypoactivity
8051/5-15%Piloerection, significant hypoactivity
16054/5-25%Severe lethargy, hunched posture

Table 2: Example Data Summary for Efficacy Study (Ischemia-Reperfusion Model)

Treatment GroupDose (mg/kg)Histological Injury Score (Mean ± SEM)Myeloperoxidase Activity (U/g tissue; Mean ± SEM)TLR4 Expression (relative to control; Mean ± SEM)
Sham-0.5 ± 0.11.2 ± 0.31.0 ± 0.1
Vehicle Control-4.2 ± 0.58.5 ± 1.13.8 ± 0.4
This compound7.53.1 ± 0.46.2 ± 0.82.9 ± 0.3
This compound152.0 ± 0.34.1 ± 0.61.8 ± 0.2
This compound301.5 ± 0.22.5 ± 0.41.3 ± 0.2

Conclusion

The determination of an optimal dosage for this compound is a critical step in preclinical research. While a dose of 30 mg/kg has been shown to be effective in specific rat models, researchers should perform systematic dose-finding studies for new models or species. The protocols outlined in these application notes provide a framework for determining the MTD and establishing a dose-response relationship, ensuring the generation of robust and reliable data for the evaluation of this compound's therapeutic potential.

References

Application of 20-5,14-HEDGE in Studying Ferroptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This pathway is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injuries, and cancer. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition or downregulation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.

20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. Emerging evidence indicates that 20-HETE plays a role in promoting ferroptosis, particularly in the context of intracerebral hemorrhage (ICH).[1][2][3][4][5] 20-5,14-HEDGE is a stable synthetic analog and mimetic of 20-HETE, making it a valuable tool for studying the downstream effects of 20-HETE signaling in a controlled experimental setting.

Mechanism of Action in Ferroptosis

This compound induces ferroptosis by promoting the accumulation of lipid peroxides and downregulating the expression of GPX4. Studies in organotypic hippocampal slice cultures (OHSCs) have demonstrated that exposure to this compound leads to a significant increase in lipid ROS and subsequent cell death. This induced cell death can be significantly attenuated by the specific ferroptosis inhibitor, ferrostatin-1, confirming the involvement of the ferroptosis pathway. The proposed mechanism involves 20-HETE signaling leading to a decrease in the protective capacity of the cell against lipid peroxidation, primarily through the suppression of GPX4.

Potential Applications in Research and Drug Development
  • Elucidating the role of 20-HETE in ferroptosis: this compound can be utilized as a specific agonist to investigate the signaling pathways through which 20-HETE modulates ferroptosis in various cell types and disease models.

  • Investigating ferroptosis in neurological disorders: Given the established link between 20-HETE and ICH-induced ferroptosis, this compound is a critical tool for studying the mechanisms of neuronal cell death in stroke and other neurological conditions.

  • Exploring novel therapeutic targets in cancer: While the role of 20-HETE in cancer has traditionally been associated with promoting proliferation and angiogenesis, its newly identified role in ferroptosis opens up novel therapeutic avenues. Inducing ferroptosis is a promising strategy for cancer therapy, and this compound can be used to explore the susceptibility of different cancer cell types to this pathway. This is a promising area for future research, particularly in cancers where CYP4A/4F enzymes are overexpressed.

  • Screening for inhibitors of 20-HETE-induced ferroptosis: this compound can be used in high-throughput screening assays to identify small molecules or biologics that can block its pro-ferroptotic effects, potentially leading to the development of new therapeutics for diseases characterized by excessive ferroptosis.

Data Presentation

Table 1: Effect of this compound on Cell Viability and Ferroptosis Markers in Organotypic Hippocampal Slice Cultures (OHSCs)

Treatment GroupConcentrationCell Death (PI Staining)Lipid Peroxidation (C11-BODIPY)4-HNE LevelsGPX4 ExpressionReference
Vehicle Control-BaselineBaselineBaselineBaseline
This compound5 µMIncreasedIncreasedIncreasedDecreased
This compound10 µMSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
This compound20 µMMarkedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Decreased
This compound + Ferrostatin-110 µM + 10 µMSignificantly ReducedNot ReportedNot ReportedNot Reported
HET0016 (20-HETE inhibitor)10 µMReduced Hb-induced deathReduced Hb-induced increaseReduced Hb-induced increaseIncreased
20-6,15-HEDGE (20-HETE antagonist)10 µMReduced Hb-induced deathReduced Hb-induced increaseNot ReportedNot Reported

Note: "Hb" refers to hemoglobin, used to induce ICH-like conditions in the ex vivo model. Data is a qualitative summary of findings from the cited literature.

Experimental Protocols

Induction of Ferroptosis with this compound in Organotypic Hippocampal Slice Cultures (OHSCs)

This protocol is adapted from studies on ICH-induced ferroptosis.

Materials:

  • P7-P9 mouse or rat pups

  • Dissection medium (e.g., Gey's balanced salt solution, supplemented with glucose)

  • Culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% HBSS)

  • Millicell cell culture inserts (0.4 µm)

  • 6-well culture plates

  • This compound (stock solution in DMSO)

  • Ferrostatin-1 (optional, stock solution in DMSO)

  • Propidium Iodide (PI) for cell death analysis

Procedure:

  • Prepare OHSCs from P7-P9 mouse or rat pups according to standard protocols.

  • Culture the slices on Millicell inserts in 6-well plates with 1 mL of culture medium per well.

  • After 7-10 days in culture, replace the medium with fresh culture medium containing the desired concentration of this compound (e.g., 5, 10, or 20 µM). A vehicle control (DMSO) should be run in parallel.

  • For inhibitor studies, co-treat with Ferrostatin-1 (e.g., 10 µM).

  • Incubate the slices for the desired time period (e.g., 18-24 hours).

  • Assess cell death by adding Propidium Iodide (e.g., 2 µg/mL) to the culture medium for 30 minutes.

  • Capture fluorescent images using a fluorescence microscope. The intensity of PI fluorescence is proportional to the number of dead cells.

Lipid Peroxidation Assay using C11-BODIPY 581/591

Materials:

  • Cells or OHSCs treated with this compound

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5-10 µM) in serum-free medium or HBSS.

  • After treatment with this compound, wash the cells or slices twice with pre-warmed HBSS or PBS.

  • Incubate the cells/slices with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

  • Wash the cells/slices twice with HBSS or PBS.

  • Immediately analyze the samples by fluorescence microscopy or flow cytometry.

    • Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Analyze the shift in fluorescence from red to green.

Western Blot for GPX4 Expression

Materials:

  • Cells or OHSCs treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-GPX4

  • Primary antibody: anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells or slices in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to normalize for protein loading.

Visualizations

This compound Signaling Pathway in Ferroptosis This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Downstream Signaling Downstream Signaling Cell Membrane Receptor->Downstream Signaling GPX4 GPX4 Expression Downstream Signaling->GPX4 Lipid_ROS Lipid ROS Accumulation Downstream Signaling->Lipid_ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound signaling pathway leading to ferroptosis.

Experimental Workflow for Studying this compound-Induced Ferroptosis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture / OHSC Preparation Treatment Treat with this compound (and/or inhibitors) Cell_Culture->Treatment Viability Cell Viability Assay (Propidium Iodide) Treatment->Viability Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Treatment->Lipid_Peroxidation Western_Blot Western Blot (GPX4 Expression) Treatment->Western_Blot

Caption: Workflow for analyzing this compound-induced ferroptosis.

Logical Relationship of Key Molecules in 20-HETE-Mediated Ferroptosis 20-HETE 20-HETE GPX4 GPX4 20-HETE->GPX4 inhibits Lipid_Peroxidation Lipid Peroxidation 20-HETE->Lipid_Peroxidation promotes GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation inhibits

Caption: Key molecular interactions in 20-HETE-induced ferroptosis.

References

Application Notes and Protocols: Investigating Apoptosis in Lung Injury with 5,14-HEDGE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation, epithelial and endothelial cell death, and loss of barrier integrity. Apoptosis, or programmed cell death, is a critical mechanism contributing to the pathogenesis of ALI, affecting both resident lung cells and infiltrating inflammatory cells.[1][2] 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP450) metabolite of arachidonic acid, is a potent vasoactive eicosanoid with diverse biological effects.[3][4] While its role can be tissue-specific, in the pulmonary vasculature, 20-HETE and its stable analogs exhibit protective, anti-apoptotic effects.[5]

This document provides detailed application notes and protocols for using N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE), a stable 20-HETE analog, as a tool to investigate and mitigate apoptosis in preclinical models of lung injury. 5,14-HEDGE has been shown to protect against ischemia-reperfusion (I/R) induced lung injury by reducing apoptosis and suppressing the innate immune response.

Principle of Action

In the context of lung injury, 5,14-HEDGE exerts its anti-apoptotic effects through at least two key signaling pathways:

  • Activation of Pro-Survival Pathways: In pulmonary artery endothelial cells, 20-HETE and its analogs activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This leads to the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS), which, in this context, functions as a pro-survival signal, ultimately inhibiting apoptotic machinery like caspase-3.

  • Inhibition of Innate Immune Signaling: Lung injury, such as that caused by ischemia-reperfusion, triggers the release of danger-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1). HMGB1 binds to Toll-like receptor 4 (TLR4), initiating an inflammatory cascade that promotes cellular apoptosis. 5,14-HEDGE has been demonstrated to attenuate the expression of both HMGB1 and TLR4 in response to lung I/R injury, thereby decreasing downstream inflammation and apoptosis.

G cluster_0 Pro-Survival Signaling in Pulmonary Endothelium HEDGE 20-HETE / 5,14-HEDGE PI3K PI3K HEDGE->PI3K Akt Akt PI3K->Akt NADPH_Ox NADPH Oxidase Akt->NADPH_Ox ROS ROS NADPH_Ox->ROS Apoptosis Apoptosis Inhibition ROS->Apoptosis

Caption: Pro-survival signaling cascade activated by 5,14-HEDGE.

G cluster_1 Inhibition of Innate Immune Response in Lung Injury IR_Injury Ischemia-Reperfusion Injury HMGB1 HMGB1 Release IR_Injury->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 Inflammation Inflammation TLR4->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis HEDGE 5,14-HEDGE HEDGE->HMGB1 HEDGE->TLR4

Caption: 5,14-HEDGE inhibits the HMGB1/TLR4 apoptotic pathway.

Experimental Protocols

The following protocols are based on methodologies established in preclinical rat models of lung ischemia-reperfusion injury.

Protocol 1: In Vivo Ischemia-Reperfusion (I/R) Lung Injury Model

This protocol describes the surgical procedure to induce unilateral lung ischemia followed by reperfusion in rats.

Materials:

  • Sprague-Dawley rats (250-300g)

  • 5,14-HEDGE solution (vehicle: e.g., saline, DMSO)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Mechanical ventilator

  • Surgical instruments

  • Microvascular clamp or suture

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position. Intubate the trachea and initiate mechanical ventilation.

  • Drug Administration: Administer 5,14-HEDGE or vehicle control via the desired route (e.g., intraperitoneal, intravenous) prior to ischemia.

  • Surgical Procedure: Perform a left thoracotomy to expose the lung.

  • Induction of Ischemia: Occlude the left pulmonary hilum with a microvascular clamp or suture to induce ischemia. A common duration is 60 minutes.

  • Reperfusion: After the ischemic period, remove the clamp or suture to allow blood flow to return to the lung. A typical reperfusion period for assessing acute injury is 2 hours.

  • Tissue Harvesting: At the end of the reperfusion period, euthanize the animal and harvest the left (ischemic) and right (control) lungs. Portions of the tissue can be snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histology.

G cluster_0 Experimental Workflow A 1. Anesthetize & Intubate Rat B 2. Administer 5,14-HEDGE or Vehicle A->B C 3. Induce Unilateral Lung Ischemia (60 min) B->C D 4. Reperfuse Lung (120 min) C->D E 5. Harvest Lung Tissue D->E F 6. Perform Analysis (Biochemical, Histological) E->F

Caption: Workflow for the in vivo lung ischemia-reperfusion model.
Protocol 2: Assessment of Apoptosis

A. Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Homogenize frozen lung tissue samples in a suitable lysis buffer.

  • Centrifuge the homogenates and collect the supernatant.

  • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit, following the manufacturer’s instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the caspase-3 activity to the total protein concentration for each sample.

B. Western Blot Analysis:

  • Extract total protein from lung tissue homogenates as described above.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density using image analysis software.

Protocol 3: Assessment of Inflammation and Tissue Injury

A. Western Blot for HMGB1 and TLR4:

  • Follow the Western Blot protocol described above (Protocol 2B).

  • Use primary antibodies specific for HMGB1 and TLR4.

  • Quantify the protein expression relative to the loading control.

B. Histological Analysis:

  • Fix lung tissue samples in 10% neutral buffered formalin.

  • Process the fixed tissues and embed them in paraffin.

  • Section the paraffin blocks (e.g., at 5 µm thickness) and mount on slides.

  • Hematoxylin and Eosin (H&E) Staining: To assess general lung architecture, edema, hemorrhage, and cellular infiltration.

  • Myeloperoxidase (MPO) Immunohistochemistry: To specifically identify and quantify neutrophil infiltration, a key feature of ALI.

Quantitative Data Summary

The following tables summarize the protective effects of 20-HETE analogs against apoptosis in different lung injury models.

Table 1: Effect of 20-HETE Analog on Caspase-3 Activity in Starved Bovine Pulmonary Artery Endothelial Cells (BPAECs)

Treatment GroupCaspase-3 Activity (% of Vehicle Control)
Vehicle Control100%
Serum Starvation (SS)Increased (Significantly > 100%)
SS + 20-5,14-HEDE (100 nM)Decreased vs. SS
SS + 20-5,14-HEDE (1 µM)Decreased vs. SS

Table 2: Effect of 5,14-HEDGE on Apoptosis and Inflammation in Rat Lung I/R Injury Model

ParameterSham ControlI/R + VehicleI/R + 5,14-HEDGE
Caspase-3 Activity Baseline↑↑↓ (to near baseline)
HMGB1 Protein Expression Baseline↑↑
TLR4 Protein Expression Baseline↑↑
Neutrophil Infiltration (MPO) Low↑↑
Histological Injury Score MinimalHighReduced

Note: Arrows indicate the direction of change relative to the sham control group. ↓ indicates a reduction compared to the I/R + Vehicle group.

Materials and Reagents

Reagent/MaterialSupplierPurpose
5,14-HEDGE Cayman Chemical, etc.Investigational compound
Sprague-Dawley Rats Charles River, etc.In vivo model
Caspase-3 Assay Kit Abcam, R&D Systems, etc.Apoptosis measurement
Primary Antibodies Cell Signaling, Santa Cruz, etc.Western Blotting (Caspase-3, HMGB1, TLR4, MPO, β-actin)
HRP-Secondary Antibodies Bio-Rad, Thermo Fisher, etc.Western Blotting
ECL Substrate Bio-Rad, Millipore, etc.Western Blotting
Formalin, Paraffin Sigma-Aldrich, etc.Histology
H&E Stains VWR, Leica, etc.Histology

References

Application Notes and Protocols for Measuring the Effects of 20-5,14-HEDGE on Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the proteolytic cleavage of key cellular proteins and the morphological changes associated with programmed cell death.[1][2][3] Its activation from the inactive zymogen, procaspase-3, is a hallmark of apoptosis.[3][4] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of caspase-3 activity a crucial aspect of drug discovery and development.

20-hydroxy-5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoactive eicosanoid. Studies have shown that 20-5,14-HEDGE can offer protective effects in models of tissue injury, such as ischemia-reperfusion injury, by reducing apoptosis. Specifically, it has been demonstrated to decrease caspase-3 activity in a rat model of lung ischemia-reperfusion injury.

These application notes provide detailed protocols for measuring the effects of this compound on caspase-3 activity using common and reliable laboratory techniques. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and other compounds targeting apoptotic pathways.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of this compound on caspase-3 activity, as would be generated from the protocols described below.

Treatment GroupThis compound Concentration (µM)Caspase-3 Activity (RFU/min/mg protein)Fold Change vs. Control
Vehicle Control01500 ± 1201.0
This compound11250 ± 980.83
This compound5980 ± 750.65
This compound10650 ± 500.43
This compound25420 ± 350.28
Positive Control (e.g., Staurosporine)14800 ± 3503.2

Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 signaling pathway and a general experimental workflow for assessing the impact of this compound.

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Effects Intrinsic Pathway\n(e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Caspase-9 Caspase-9 Intrinsic Pathway\n(e.g., DNA damage)->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 cleavage Extrinsic Pathway\n(e.g., FasL) Extrinsic Pathway (e.g., FasL) Caspase-8 Caspase-8 Extrinsic Pathway\n(e.g., FasL)->Caspase-8 Caspase-8->Procaspase-3 cleavage Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis This compound This compound This compound->Active Caspase-3 Inhibition

Caption: Caspase-3 signaling pathway and the inhibitory point of this compound.

G start Induce Apoptosis in Cell Culture (e.g., with Staurosporine or TNF-α) treat Treat cells with varying concentrations of this compound start->treat lyse Cell Lysis and Protein Quantification treat->lyse assay Perform Caspase-3 Activity Assay (Colorimetric or Fluorometric) lyse->assay measure Measure Absorbance (405 nm) or Fluorescence (Ex/Em 380/460 nm) assay->measure analyze Data Analysis: Calculate fold change in activity measure->analyze end Conclusion on the effect of This compound on Caspase-3 analyze->end

Caption: Experimental workflow for measuring caspase-3 activity.

Experimental Protocols

Here are detailed protocols for two common methods to measure caspase-3 activity.

Protocol 1: Colorimetric Caspase-3 Activity Assay

This assay is based on the cleavage of a specific colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • 96-well microplate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.

    • Induce apoptosis using an appropriate agent.

    • Concurrently, treat the cells with various concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 3-6 hours).

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh 96-well plate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.

  • Caspase-3 Assay:

    • Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the protein concentration of each sample.

    • Calculate the fold increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay is more sensitive than the colorimetric assay and utilizes a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of this substrate by active caspase-3 releases the highly fluorescent AMC, which can be detected with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent

  • 96-well black microplate with a clear bottom

  • Cell Lysis Buffer (as in Protocol 1)

  • 2X Reaction Buffer (as in Protocol 1)

  • Caspase-3 Substrate (Ac-DEVD-AMC), 1 mM stock solution

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding, Treatment, and Lysis:

    • Follow steps 1 and 2 from the Colorimetric Assay Protocol.

  • Protein Quantification:

    • Follow step 3 from the Colorimetric Assay Protocol.

  • Caspase-3 Assay:

    • Load 50 µL of cell lysate (containing 50-200 µg of protein) into each well of a 96-well black plate.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate. The final concentration will be 50 µM.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration.

    • The fold increase in caspase-3 activity is determined by comparing the fluorescence of treated samples with the untreated control.

Additional Considerations

  • Specificity: The DEVD sequence is preferentially cleaved by caspase-3, but it can also be recognized by other caspases, such as caspase-7. Therefore, it is important to consider that the measured activity may not be solely from caspase-3.

  • Controls: Always include a positive control (a known inducer of apoptosis) and a negative (vehicle) control in your experiments. A specific caspase-3 inhibitor can also be used to confirm the specificity of the assay.

  • Alternative Methods: Other methods for assessing caspase-3 activity include Western blotting for the detection of cleaved caspase-3 and flow cytometry-based assays using fluorescently labeled caspase inhibitors. These can provide complementary information to the activity assays.

References

Application Notes and Protocols for Intraperitoneal Administration of 20-5,14-HEDGE in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of 20-5,14-HEDGE to rats for research purposes. This document includes detailed protocols for vehicle preparation and drug administration, alongside relevant data and diagrams to ensure accurate and reproducible experimental outcomes.

Introduction

This compound (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant metabolite of arachidonic acid. It has been demonstrated to have protective effects in models of ischemia-reperfusion injury, particularly in the lungs, by modulating inflammatory and apoptotic pathways.[1][2] Proper administration of this compound is critical for obtaining reliable in vivo data. This guide outlines a detailed protocol for its intraperitoneal delivery in rats.

Quantitative Data Summary

For effective in vivo studies, understanding the dosage and solution parameters is crucial. The following table summarizes key quantitative data for the administration of this compound.

ParameterValueReference
Compound This compoundN/A
Route of Administration Intraperitoneal (IP)[1]
Dosage 30 mg/kg body weight[1]
Vehicle 100 mM Sodium Phosphate Buffer (pH 9.0) + 0.1% Ethanol[1]
Maximum IP Injection Volume 10 mL/kg body weight
Recommended Needle Gauge 23-25 G
Solubility (in vitro) 55 mg/mL in DMSO (with warming)

Experimental Protocols

I. Preparation of 100 mM Sodium Phosphate Buffer (pH 9.0)

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Ethanol (200 proof)

  • Sterile, deionized water

  • pH meter

  • Sterile flasks and graduated cylinders

  • 0.22 µm sterile filter

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Sodium Phosphate Monobasic: Dissolve 27.6 g of NaH₂PO₄ in sterile water to a final volume of 1 L.

    • 0.2 M Sodium Phosphate Dibasic: Dissolve 28.4 g of Na₂HPO₄ in sterile water to a final volume of 1 L.

  • Prepare 100 mM Sodium Phosphate Buffer (pH 9.0):

    • To prepare 100 mL of 100 mM phosphate buffer, mix the stock solutions in the approximate ratio required to achieve a pH of 9.0. For a pH of 9.0, you will primarily use the dibasic solution.

    • Start with a volume of the 0.2 M dibasic sodium phosphate solution and add small increments of the 0.2 M monobasic sodium phosphate solution while monitoring the pH with a calibrated pH meter until a pH of 9.0 is reached.

    • Alternatively, dissolve 1.78 g of disodium hydrogen phosphate dihydrate and 0.013 g of sodium dihydrogen phosphate dihydrate in approximately 90 mL of sterile water. Adjust the pH to 9.0 using 1 M NaOH, and then bring the final volume to 100 mL.

  • Add Ethanol:

    • Add 0.1 mL of 200 proof ethanol for every 99.9 mL of the prepared phosphate buffer to achieve a final ethanol concentration of 0.1%.

  • Sterilization:

    • Sterilize the final buffer solution by passing it through a 0.22 µm sterile filter into a sterile container.

II. Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Prepared sterile vehicle (100 mM Sodium Phosphate Buffer, pH 9.0 + 0.1% Ethanol)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of rats and their average weight, and the target dose of 30 mg/kg.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of the sterile vehicle to the vial.

    • Vortex the solution vigorously to aid dissolution. Gentle warming and sonication may be necessary to fully dissolve the compound.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, protect it from light and store at 2-8°C. For longer-term storage of a stock solution, it is recommended to store it at -80°C.

III. Intraperitoneal Administration Protocol

Materials:

  • Rat (appropriately restrained)

  • Prepared this compound dosing solution

  • Sterile 1 mL or 3 mL syringes

  • Sterile 23-25 G needles

  • 70% ethanol for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint: Proper restraint is crucial for a safe and accurate injection. A two-person technique is often preferred, with one person restraining the rat and the other performing the injection. The rat should be held securely to expose the abdomen.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is typically located on the left side, and minimizes the risk of puncturing internal organs.

  • Aseptic Technique:

    • Wipe the injection site with a 70% ethanol swab.

    • Use a new sterile syringe and needle for each animal.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.

    • If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the key steps for the preparation and administration of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration prep_buffer Prepare 100 mM Sodium Phosphate Buffer (pH 9.0) + 0.1% Ethanol prep_drug Dissolve this compound in Vehicle (30 mg/kg) prep_buffer->prep_drug restrain Restrain Rat prep_drug->restrain inject Inject Intraperitoneally (Lower Right Quadrant) restrain->inject monitor Monitor Animal inject->monitor

Caption: Workflow for this compound preparation and intraperitoneal administration in rats.

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and apoptosis.

signaling_pathway cluster_injury Ischemia-Reperfusion Injury cluster_hedge Intervention cluster_pathway Cellular Response IR Ischemia-Reperfusion HMGB1 HMGB1 Release IR->HMGB1 HEDGE This compound TLR4 TLR4 Activation HEDGE->TLR4 Inhibits Apoptosis Apoptosis HEDGE->Apoptosis Inhibits Protection Tissue Protection HEDGE->Protection HMGB1->TLR4 Inflammation Inflammation TLR4->Inflammation TLR4->Apoptosis

Caption: Simplified signaling pathway of this compound in mitigating ischemia-reperfusion injury.

Logical Troubleshooting for IP Injections

This diagram outlines a logical approach to troubleshoot common issues during intraperitoneal injections.

troubleshooting_workflow cluster_yes Fluid Present cluster_no No Fluid action action outcome outcome start Aspirate Before Injecting check_aspirate Fluid in Syringe? start->check_aspirate check_color Fluid Color? check_aspirate->check_color Yes proceed Proceed with Injection check_aspirate->proceed No blood Blood (Red) check_color->blood Red urine Urine (Yellow) check_color->urine Yellow reposition Withdraw & Reposition (New Syringe/Needle) blood->reposition urine->reposition success Successful IP Injection proceed->success

Caption: Troubleshooting guide for aspiration during rat intraperitoneal injections.

References

Troubleshooting & Optimization

Technical Support Center: Working with 20(S)-Hydroxycholesterol and 20-5,14-HEDGE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(S)-hydroxycholesterol (20(S)-OHC) and its synthetic analog, 20-5,14-HEDGE. These resources address common challenges, particularly solubility issues in aqueous solutions, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are 20(S)-hydroxycholesterol and this compound, and what are their primary applications in research?

A1: 20(S)-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that acts as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[1][2] It is a valuable tool for studying embryonic development, stem cell differentiation, and certain types of cancer where the Hh pathway is implicated.[] this compound is a synthetic, stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE) and is used to investigate various physiological processes, including vascular function, inflammation, and ischemic injury.[4]

Q2: I am observing precipitation when I dilute my stock solution of 20(S)-OHC or this compound into my aqueous cell culture medium. What is causing this?

A2: Both 20(S)-OHC and this compound are lipophilic molecules with very low intrinsic solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer or medium, the compound can crash out of solution, forming a precipitate. This is due to the unfavorable interaction between the hydrophobic compound and the polar aqueous environment.

Q3: How can I improve the solubility of these compounds in my aqueous experimental setup?

A3: Several strategies can be employed to enhance the aqueous solubility of 20(S)-OHC and this compound:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent (see solubility tables below) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing a complex of your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly improve its solubility in aqueous solutions.

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help to dissolve small precipitates that may form upon dilution. However, be cautious with temperature-sensitive compounds or experimental systems.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Dilution
Symptom Possible Cause Troubleshooting Steps
A cloudy or milky appearance, or visible particles form immediately upon adding the stock solution to the aqueous medium.The compound's solubility limit in the final aqueous solution has been exceeded.1. Decrease the final concentration: Try working with a lower final concentration of the compound in your assay. 2. Increase the solvent concentration (with caution): If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help. Always run a vehicle control to check for solvent effects. 3. Use a cyclodextrin complex: Prepare a stock solution of the compound pre-complexed with a suitable cyclodextrin. This is a highly effective method for increasing aqueous solubility.
The solution is initially clear but becomes cloudy over time or after temperature changes (e.g., moving from room temperature to 37°C).The compound is coming out of solution due to changes in temperature or prolonged incubation.1. Prepare fresh dilutions: Prepare the final working solution immediately before use. 2. Maintain constant temperature: Try to minimize temperature fluctuations once the compound is in the aqueous solution. 3. Check for compatibility with media components: Some components in complex media (e.g., proteins in serum) can interact with the compound and affect its solubility. Consider reducing the serum concentration during treatment if possible.
Issue 2: Inconsistent or No Biological Activity
Symptom Possible Cause Troubleshooting Steps
The expected biological effect (e.g., activation of the Hedgehog pathway) is not observed or is highly variable between experiments.The compound has precipitated out of solution, leading to a lower effective concentration.1. Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of precipitation in your working solutions. 2. Optimize the solubilization method: Experiment with different co-solvents or cyclodextrins to find the optimal conditions for your specific assay. 3. Verify stock solution concentration: Ensure your stock solution was prepared correctly and has been stored properly to avoid degradation.
The compound appears to be cytotoxic at concentrations where it should be active.The organic solvent used to dissolve the compound is causing toxicity.1. Reduce the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. 2. Run a vehicle control: Always include a control with the same final concentration of the solvent to assess its effect on your cells or system.

Data Presentation: Solubility of 20(S)-Hydroxycholesterol and this compound

Table 1: Solubility of 20(S)-Hydroxycholesterol

SolventMaximum Concentration
Ethanol20 mg/mL
DMSO0.1 mg/mL
DMF2 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL
ChloroformSoluble
MethanolSoluble

Table 2: Solubility of this compound

Solvent/SystemMaximum Concentration
DMSO≥ 100 mg/mL
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 20(S)-Hydroxycholesterol Stock Solution and Working Solution for Cell Culture

Materials:

  • 20(S)-Hydroxycholesterol powder

  • Ethanol (200 proof, sterile)

  • Sterile microcentrifuge tubes

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of 20(S)-hydroxycholesterol powder. The molecular weight is 402.65 g/mol .

    • Dissolve the powder in 200 proof ethanol to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.027 mg in 1 mL of ethanol.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution directly into your cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix immediately by gentle pipetting or swirling.

    • Crucially, ensure the final ethanol concentration is below 0.1% to avoid cytotoxicity.

Protocol 2: Hedgehog Pathway Activation Assay using a Gli-Luciferase Reporter

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)

  • Complete culture medium (e.g., DMEM with 10% bovine calf serum)

  • Low-serum medium (e.g., DMEM with 0.5% bovine calf serum)

  • 20(S)-Hydroxycholesterol stock solution (10 mM in ethanol)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the Gli-reporter cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • After 24 hours, replace the complete medium with low-serum medium.

    • Prepare serial dilutions of 20(S)-hydroxycholesterol in low-serum medium from your stock solution.

    • Add the diluted 20(S)-OHC solutions to the respective wells. Include a vehicle control (e.g., 0.1% ethanol).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

    • Record the luminescence using a luminometer.

Protocol 3: Cell Viability Assessment using an MTT Assay

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density for your cell line.

    • Allow cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Prepare dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds Smo Smo PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits dissociation from GLI GLI_A GLI (Active) Smo->GLI_A Leads to activation 20(S)-OHC 20(S)-OHC 20(S)-OHC->Smo Activates GLI GLI SUFU->GLI Sequesters Target Genes Target Genes GLI_A->Target Genes Promotes transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in Ethanol/DMSO) B Prepare Working Solution (Dilute in aqueous medium) A->B Dilution C Treat Cells/System B->C Application D Incubate C->D E Perform Assay (e.g., Luciferase, MTT) D->E F Data Acquisition E->F G Data Analysis F->G HEDGE_Signaling cluster_effects Cellular Effects This compound This compound iNOS iNOS expression This compound->iNOS Reduces Prostanoids Vasodilator Prostanoids This compound->Prostanoids Reduces ROS ROS Production This compound->ROS Enhances Apoptosis Apoptosis This compound->Apoptosis Reduces NFkB NF-κB Pathway This compound->NFkB Suppresses

References

Technical Support Center: Overcoming Off-Target Effects of 20-5,14-HEDGE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(S)-hydroxy-5,14-HEDGE (20-5,14-HEDGE). The focus is to help identify and mitigate potential off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2][3] It acts as a 20-HETE mimetic, meaning it mimics the biological effects of endogenous 20-HETE.[1][3] Its primary mechanism of action is through the activation of the 20-HETE signaling pathway. This is often mediated by the G-protein coupled receptor GPR75, which, upon binding 20-HETE or its analogs, can trigger various downstream signaling cascades.

Q2: What are the known on-target effects of this compound?

A2: As a 20-HETE agonist, this compound is involved in a wide range of physiological processes. Its on-target effects include:

  • Vascular Effects: Influences vascular tone and can induce vasoconstriction.

  • Cell Signaling: Activates signaling pathways involving GPR75, leading to changes in intracellular calcium levels, and transactivation of the epidermal growth factor receptor (EGFR).

  • Inflammation and Immune Response: Modulates inflammatory responses. For instance, it has been shown to protect against ischemia-reperfusion injury by decreasing the expression of HMGB1 and TLR4.

  • Cell Fate: Can have context-dependent effects on cell survival, promoting it in some models (e.g., lung ischemia-reperfusion) while inducing apoptosis in others (e.g., hippocampal slices at high concentrations).

  • Reactive Oxygen Species (ROS) Production: Can enhance the production of ROS.

Q3: What are the potential "off-target" or confounding effects of this compound?

A3: While specific off-target protein binding is not well-documented, researchers should be aware of the following confounding effects:

  • Cytotoxicity at High Concentrations: At higher concentrations (e.g., 5-20 µM), this compound can induce dose-dependent cell death in certain cell types, such as neurons in organotypic hippocampal slice cultures. This may not be a specific off-target effect but rather an exaggerated on-target or non-specific cytotoxic response.

  • Complex Downstream Signaling: The 20-HETE signaling pathway exhibits significant crosstalk with other major signaling cascades, including MAPK/ERK, PI3K/Akt, and NF-κB pathways. Therefore, observed effects may be indirect consequences of activating the primary pathway rather than direct off-target interactions.

  • Lipid-Related Effects: As a lipid molecule, at very high concentrations, it could potentially have non-specific effects on cell membranes or lipid metabolism.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues encountered during experiments with this compound.

Q4: My experimental results with this compound are inconsistent. How can I troubleshoot this?

A4: Inconsistent results can arise from several factors. Consider the following:

  • Compound Stability and Handling: Ensure that your stock solution of this compound is properly prepared and stored. As a lipid-based compound, it may be prone to degradation. Prepare fresh working solutions for each experiment.

  • Dose-Response Relationship: Have you performed a thorough dose-response curve for your specific cell type or model system? The optimal concentration can vary significantly.

  • Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all influence cellular responses to signaling molecules. Standardize these parameters across experiments.

Q5: I am observing unexpected cell death in my experiments. How can I determine if this is an off-target effect?

A5: To dissect whether the observed cytotoxicity is a specific on-target effect or a non-specific/off-target effect, a multi-pronged approach is recommended:

  • Perform a Dose-Response Analysis: Characterize the concentration at which cytotoxicity is observed. Is it within the range expected for on-target activity, or does it only occur at much higher concentrations?

  • Use a 20-HETE Antagonist: A key control is to co-treat your cells with this compound and a known 20-HETE antagonist, such as 20-HEDE , 20-SOLA , or AAA . If the antagonist rescues the cytotoxic effect, it strongly suggests the effect is mediated through the 20-HETE signaling pathway (on-target).

  • Inhibit 20-HETE Synthesis: In a complementary approach, if your experimental system has endogenous 20-HETE production, you can use an inhibitor of 20-HETE synthesis, like HET0016 . While this doesn't directly address the effects of exogenously added this compound, it can help validate the role of the 20-HETE pathway in your model.

  • Employ a Structurally Unrelated 20-HETE Agonist: If available, using another 20-HETE agonist with a different chemical structure can help confirm that the observed phenotype is due to the activation of the 20-HETE pathway and not a unique off-target effect of the this compound chemical scaffold.

  • Knockdown of the GPR75 Receptor: If you hypothesize that the effects are mediated by GPR75, using siRNA or CRISPR to knock down GPR75 expression should abrogate the effects of this compound.

Q6: How can I confirm that the observed signaling pathway activation is a direct result of this compound treatment?

A6: Given the extensive crosstalk of the 20-HETE pathway, it is crucial to validate the signaling cascade.

  • Time-Course Experiment: Perform a time-course experiment to map the kinetics of signaling pathway activation. Proximal events, such as GPR75 activation or changes in intracellular calcium, should occur before more downstream events like gene transcription.

  • Use of Pathway-Specific Inhibitors: To understand the downstream signaling, use well-characterized inhibitors for pathways that are known to interact with 20-HETE signaling (e.g., MEK/ERK inhibitors, PI3K inhibitors).

  • GPR75 Knockdown/Knockout: As mentioned previously, genetic ablation of the GPR75 receptor is a powerful tool to confirm that the signaling originates from this receptor.

Data Presentation

Table 1: Experimental Concentrations of this compound and Observed Effects

Concentration RangeExperimental SystemObserved EffectReference(s)
5-20 µMOrganotypic hippocampal slice culturesDose-dependent cell death (neurons)
1 µMCultured bovine pulmonary artery endothelial cellsIncreased ROS production
1 µMEx vivo rat lung slicesReduction of hypoxia-reoxygenation-induced apoptosis
30 mg/kg (i.p.)In vivo rat model of lung ischemia-reperfusionProtection against lung injury, reduced inflammation
30 mg/kg (s.c.)In vivo rat model of endotoxemiaPrevention of hypotension and tachycardia

Table 2: Key Reagents for Validating this compound On-Target Effects

ReagentClassMechanism of ActionTypical Experimental Use
20-HEDE20-HETE AntagonistCompetitively blocks the effects of 20-HETE and its analogs.Co-treatment with this compound to demonstrate on-target effects.
20-SOLA20-HETE AntagonistBlocks the 20-HETE receptor.Used to confirm that the effects of this compound are receptor-mediated.
AAA20-HETE AntagonistBlocks the 20-HETE receptor.Similar to 20-SOLA, used for on-target validation.
HET001620-HETE Synthesis InhibitorInhibits the cytochrome P450 enzymes that produce endogenous 20-HETE.Validates the role of the endogenous 20-HETE pathway in a given biological process.
GPR75 siRNA/shRNAGenetic ToolKnocks down the expression of the GPR75 receptor.Confirms that the effects of this compound are mediated through GPR75.

Experimental Protocols

Protocol 1: Validating On-Target Effects of this compound using a 20-HETE Antagonist

  • Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle control

    • This compound alone (at the desired concentration)

    • 20-HETE antagonist alone (e.g., 20-HEDE, at a concentration known to be effective)

    • Co-treatment with this compound and the 20-HETE antagonist.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the relevant assay to measure the biological outcome of interest (e.g., cell viability assay, Western blot for signaling proteins, qPCR for gene expression).

  • Data Interpretation: If the effect of this compound is attenuated or reversed by the co-treatment with the antagonist, it provides strong evidence for an on-target mechanism.

Protocol 2: GPR75 Knockdown using siRNA to Validate the Signaling Pathway

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or a GPR75-specific siRNA according to the manufacturer's protocol.

  • Incubation: Allow 48-72 hours for efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm GPR75 knockdown by qPCR (for mRNA levels) and/or Western blot (for protein levels).

  • Treatment: Treat the remaining control and GPR75-knockdown cells with vehicle or this compound.

  • Endpoint Analysis: Perform the desired assay to assess the cellular response.

  • Data Interpretation: If the cellular response to this compound is significantly diminished in the GPR75-knockdown cells compared to the control siRNA-treated cells, it indicates that the effect is GPR75-dependent.

Visualizations

cluster_0 Experimental Workflow for Validating On-Target Effects start Start Experiment prepare_cells Prepare Cells/Experimental Model start->prepare_cells treat_groups Treat with: - Vehicle - this compound - Antagonist (e.g., 20-HEDE) - this compound + Antagonist prepare_cells->treat_groups incubate Incubate for a Defined Period treat_groups->incubate assay Perform Endpoint Assay (e.g., Viability, Western Blot, qPCR) incubate->assay analyze Analyze and Compare Results assay->analyze conclusion Conclusion: On-Target or Potential Off-Target Effect? analyze->conclusion cluster_1 This compound On-Target Signaling Pathway HEDGE This compound GPR75 GPR75 HEDGE->GPR75 Gq Gq protein activation GPR75->Gq EGFR EGFR Transactivation GPR75->EGFR c-Src mediated PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca Cellular_Response Cellular Response (e.g., Vasoconstriction, Inflammation, Cell Survival) Ca->Cellular_Response MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt NFkB NF-κB Pathway MAPK_ERK->NFkB PI3K_Akt->NFkB NFkB->Cellular_Response cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Curve start->dose_response is_high_conc Occurs only at high concentrations? dose_response->is_high_conc use_antagonist Co-treat with 20-HETE Antagonist is_high_conc->use_antagonist No off_target Potential Non-Specific or Off-Target Effect is_high_conc->off_target Yes is_rescued Is cytotoxicity rescued? use_antagonist->is_rescued on_target Likely On-Target Effect is_rescued->on_target Yes is_rescued->off_target No

References

Technical Support Center: Optimizing Incubation Times for Hedgehog Pathway Modulators in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20(S)-hydroxycholesterol (a Hedgehog pathway activator) and Cyclopamine (a Hedgehog pathway inhibitor) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are 20(S)-hydroxycholesterol and Cyclopamine, and how do they modulate the Hedgehog signaling pathway?

A1: 20(S)-hydroxycholesterol is an oxysterol that acts as an allosteric activator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to SMO, it initiates a signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of Hh target genes. Cyclopamine is a naturally occurring steroidal alkaloid that functions as an antagonist of the Hedgehog pathway.[2] It directly binds to and inhibits the SMO receptor, preventing the downstream activation of GLI transcription factors.[2][3]

Q2: What is a typical starting concentration and incubation time for 20(S)-hydroxycholesterol in cell-based assays?

A2: The optimal concentration and incubation time for 20(S)-hydroxycholesterol are cell-type and assay-dependent. For initial experiments, a dose-response study is recommended. A common starting point for activating the Hedgehog pathway in cell lines like NIH/3T3 is in the low micromolar range. Incubation times can vary from a few hours for signaling pathway studies to several days for differentiation or proliferation assays.[4]

Q3: What is a typical starting concentration and incubation time for Cyclopamine in cell-based assays?

A3: Similar to activators, the ideal conditions for Cyclopamine treatment require empirical determination. For inhibiting Hedgehog signaling, concentrations often range from the nanomolar to low micromolar scale. Incubation times can range from 24 to 96 hours or even longer for cell viability and proliferation assays, depending on the specific cell line and experimental endpoint.

Q4: Can I use 20(S)-hydroxycholesterol and Cyclopamine together in an experiment?

A4: Yes, co-treatment experiments can be very informative. For instance, you can use Cyclopamine to confirm that the effects observed with 20(S)-hydroxycholesterol are indeed mediated through the Hedgehog pathway. In such experiments, cells are often pre-incubated with the inhibitor (Cyclopamine) before the addition of the activator (20(S)-hydroxycholesterol).

Troubleshooting Guides

Issue 1: No or low activation with 20(S)-hydroxycholesterol.
Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak response time for your specific cell line and endpoint.
Suboptimal Concentration Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to find the optimal effective concentration.
Low Endogenous Pathway Activity Ensure your chosen cell line is responsive to Hedgehog signaling. NIH/3T3 cells are a commonly used model.
Compound Degradation Prepare fresh stock solutions of 20(S)-hydroxycholesterol in a suitable solvent like ethanol or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Cell Health Ensure cells are healthy, within a low passage number, and not overly confluent, as this can affect signaling responses.
Issue 2: No or low inhibition with Cyclopamine.
Possible Cause Troubleshooting Step
Insufficient Incubation Time For endpoints like cell viability or proliferation, longer incubation times (e.g., 48, 72, 96 hours) may be necessary to observe an effect.
Inadequate Concentration Perform a dose-response curve to determine the IC50 value for your cell line. Concentrations may need to be optimized for different cell types.
High Basal Pathway Activity Use a positive control for pathway activation (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG) to ensure the pathway is active and thus can be inhibited.
Compound Instability Prepare fresh Cyclopamine solutions from a powder or a concentrated stock in DMSO for each experiment.
Cell Line Resistance Some cell lines may have mutations downstream of SMO (e.g., in SUFU or GLI) that render them resistant to SMO inhibitors like Cyclopamine.
Issue 3: High variability between replicates.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing of reagents before adding them to the wells.
Cell Clumping Ensure complete dissociation of cells during passaging to avoid clumps, which can lead to uneven growth and responses.

Data Presentation

Table 1: Recommended Incubation Times and Concentrations for Hedgehog Pathway Modulators in Common Cell-Based Assays.

Compound Assay Type Cell Line Example Typical Concentration Range Typical Incubation Time Reference
20(S)-hydroxycholesterol GLI-Luciferase ReporterNIH/3T31 - 10 µM24 - 48 hours
Osteogenic DifferentiationM2-10B45 µM10 days
Cell ProliferationM2-10B45 µM3 - 7 days
Cyclopamine GLI-Luciferase ReporterShh-LIGHT2 (NIH/3T3)100 nM - 10 µM24 - 48 hours
Cell Viability (MTT)MCF-7, MDA-MB-23110 - 20 µM3 - 10 days
Neurosphere FormationHSR-GBM13 - 10 µM4 - 7 days

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Activity

This assay quantifies the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Low-serum medium (e.g., DMEM with 0.5% calf serum).

  • 20(S)-hydroxycholesterol and/or Cyclopamine.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will allow them to reach confluence before treatment. Incubate overnight.

  • Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 4-24 hours. This step helps to reduce basal pathway activity.

  • Treatment:

    • For Activator Studies: Add 20(S)-hydroxycholesterol at various concentrations.

    • For Inhibitor Studies: Add Cyclopamine at various concentrations.

    • For Co-treatment: Pre-incubate with Cyclopamine for 1-2 hours before adding 20(S)-hydroxycholesterol.

  • Incubation: Incubate the plate for 24-48 hours. This time should be optimized for your specific experimental setup.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay manufacturer's protocol.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line with known Hedgehog pathway activity (e.g., MCF-7, Daoy).

  • Complete growth medium.

  • Cyclopamine.

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Cyclopamine concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of Cyclopamine on cell viability.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLIR_off GLI-R GLI_off->GLIR_off Cleavage Nucleus_off Nucleus GLIR_off->Nucleus_off Translocates TargetGenes_off Target Genes OFF Nucleus_off->TargetGenes_off Represses Hh_ligand Hh Ligand PTCH_on PTCH1 Hh_ligand->PTCH_on SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI GLIA_on GLI-A GLI_on->GLIA_on Activation Nucleus_on Nucleus GLIA_on->Nucleus_on Translocates TargetGenes_on Target Genes ON Nucleus_on->TargetGenes_on Activates

Caption: Canonical Hedgehog signaling pathway in the 'OFF' and 'ON' states.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., NIH/3T3-GLI Reporter) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Serum_Starve 3. Serum Starvation (Optional) Seeding->Serum_Starve Add_Compound 4. Add Hedgehog Modulator (20-S or Cyclopamine) Serum_Starve->Add_Compound Incubate 5. Incubate (Time-course) Add_Compound->Incubate Assay_Endpoint 6. Perform Assay (e.g., Luciferase, MTT) Incubate->Assay_Endpoint Data_Acquisition 7. Data Acquisition (Luminometer/Plate Reader) Assay_Endpoint->Data_Acquisition Data_Analysis 8. Data Analysis (Normalize & Plot) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for optimizing incubation times.

Troubleshooting_Logic Start Unexpected Results (No effect/High variability) Check_Time Is Incubation Time Optimized? Start->Check_Time Check_Conc Is Concentration Optimized? Check_Time->Check_Conc Yes Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Cells Are Cells Healthy & Responsive? Check_Conc->Check_Cells Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Reagents Are Reagents Fresh & Properly Stored? Check_Cells->Check_Reagents Yes Validate_Cells Check Passage Number, Confluency, & Mycoplasma Check_Cells->Validate_Cells No Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No End Re-evaluate Experiment Check_Reagents->End Yes Time_Course->End Dose_Response->End Validate_Cells->End Prepare_Fresh->End

Caption: A logical approach to troubleshooting common experimental issues.

References

troubleshooting inconsistent results with 20-5,14-HEDGE treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 20-5,14-HEDGE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this 20-HETE mimetic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] It mimics the biological activities of 20-HETE, which include vasoconstriction and various effects on cell signaling pathways.[3][4] Its primary mechanisms of action involve the activation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, leading to anti-apoptotic and pro-survival effects in certain cell types.[4] It has also been shown to increase the production of reactive oxygen species (ROS).

Q2: What are the common research applications of this compound?

A2: this compound is frequently used in studies related to pulmonary vascular signaling and lung injury. It has been shown to be protective against ischemia-reperfusion injury in the lungs. Additionally, it is utilized in research on septic shock, where it can reverse hypotension and reduce inflammation. Other applications include studies on intracerebral hemorrhage and ferroptosis, a form of iron-dependent cell death.

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for one month, protected from light and under nitrogen. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.

Q4: What are typical working concentrations for in vitro and in vivo experiments?

A4: For in vitro experiments, concentrations can range from 0.1 nM to 50 µM depending on the cell type and experimental endpoint. For example, 1 µM has been used to increase ROS production in bovine pulmonary artery endothelial cells (BPAECs). For in vivo studies in rats, a common dosage is 30 mg/kg administered intraperitoneally.

Troubleshooting Guide

Inconsistent Vasoconstrictor Effects
Potential Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound at -80°C and protect from light. Prepare fresh working solutions for each experiment.
Solvent Incompatibility Verify the solubility of this compound in your chosen solvent. If precipitation is observed, gentle heating or sonication may aid dissolution.
Suboptimal Concentration Perform a dose-response curve to determine the optimal concentration for your specific experimental model, as effects can be dose-dependent.
Vascular Bed Differences The vasoconstrictor effects of 20-HETE and its mimetics can vary between different vascular beds (e.g., renal, cerebral, coronary). Ensure the chosen model is appropriate for observing the expected effect.
Variable Anti-Apoptotic or Pro-Survival Outcomes
Potential Cause Recommended Solution
Cell Passage Number Use cells with a consistent and low passage number, as cellular responses can change with repeated subculturing.
Serum Starvation Conditions If inducing apoptosis through serum starvation, ensure the duration and conditions are consistent across experiments to minimize variability in the baseline apoptotic rate.
Timing of Treatment The timing of this compound administration relative to the apoptotic stimulus can be critical. Optimize the pre-treatment or co-treatment duration.
Off-Target Effects At high concentrations, off-target effects may occur. Confirm that the observed effects are specific by using a 20-HETE antagonist as a negative control.
Discrepancies in Inflammatory Response Modulation
Potential Cause Recommended Solution
Model of Inflammation The effects of this compound can be context-dependent. For example, its role in inflammation may differ between models of sterile injury (e.g., ischemia-reperfusion) and infectious models (e.g., LPS-induced sepsis).
Endpoint Measurement Timing The expression of inflammatory mediators can be transient. Perform a time-course experiment to identify the peak expression of cytokines and signaling proteins of interest.
Innate Immune System Activation Inconsistent results may be due to variability in the activation of innate immune pathways. Ensure consistent handling of animals and reagents to minimize non-specific immune stimulation.

Experimental Protocols

In Vivo Ischemia-Reperfusion Lung Injury Model in Rats

This protocol is adapted from studies demonstrating the protective effects of this compound in a rat model of lung ischemia-reperfusion injury.

  • Animal Model: Male Sprague-Dawley rats (200-400 g) are used for these experiments.

  • Treatment: 60 minutes prior to surgery, administer this compound (30 mg/kg) or vehicle (100 mM NaPO4 buffer, pH 9.0 + 0.1% ethanol) via intraperitoneal injection.

  • Anesthesia and Surgical Preparation: Anesthetize the rats with isoflurane. Place a femoral arterial line for monitoring blood pressure and heart rate, and for blood gas analysis. Perform a tracheotomy for mechanical ventilation.

  • Ischemia-Reperfusion Procedure:

    • Perform a left thoracotomy to expose the lung.

    • Induce unilateral lung ischemia by clamping the left pulmonary artery for 60 minutes.

    • After 60 minutes, remove the clamp to allow for 2 hours of reperfusion.

  • Assessment of Injury:

    • Histology: Collect lung tissue for hematoxylin and eosin (H&E) staining to assess tissue damage, and myeloperoxidase staining for neutrophil infiltration.

    • Western Blot: Analyze lung homogenates for the expression of HMGB1 and TLR4 proteins.

    • Apoptosis Assays: Measure caspase-3 activity or perform TUNEL staining on lung tissue sections to quantify apoptosis.

In Vitro Assessment of ROS Production in Endothelial Cells

This protocol is based on methods used to measure reactive oxygen species (ROS) production in bovine pulmonary artery endothelial cells (BPAECs) treated with this compound.

  • Cell Culture: Culture BPAECs in an appropriate growth medium until they reach the desired confluency.

  • Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle for the desired duration (e.g., 15 minutes).

  • ROS Detection using Dihydroethidium (DHE):

    • Following treatment, incubate the cells with DHE at a final concentration of 10 µM for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

  • ROS Detection using Lucigenin Chemiluminescence:

    • After treatment, add lucigenin to the cells.

    • Measure chemiluminescence immediately using a luminometer. The rate of increase in relative light units indicates superoxide production.

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor Akt Akt PI3K->Akt Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Cell Survival Cell Survival Akt->Cell Survival

Caption: PI3K/Akt signaling pathway activated by this compound.

G cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 HMGB1 HMGB1 HMGB1->TLR4 NF-kB NF-kB MyD88->NF-kB Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines This compound This compound This compound->TLR4

Caption: Inhibition of the TLR4/HMGB1 pathway by this compound.

G Start Start Prepare Cells/Animal Model Prepare Cells/Animal Model Start->Prepare Cells/Animal Model Perform Dose-Response Perform Dose-Response Prepare Cells/Animal Model->Perform Dose-Response Treat with this compound Treat with this compound Perform Dose-Response->Treat with this compound Negative/Vehicle Controls Negative/Vehicle Controls Perform Dose-Response->Negative/Vehicle Controls Assay Endpoint Assay Endpoint Treat with this compound->Assay Endpoint Negative/Vehicle Controls->Assay Endpoint Analyze Data Analyze Data Assay Endpoint->Analyze Data End End Analyze Data->End

References

improving the stability of 20-5,14-HEDGE in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 20-5,14-HEDGE. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling lipid involved in various physiological processes. It is designed to be more stable in vivo than the endogenous 20-HETE, which is rapidly metabolized. Maintaining the stability of this compound in experimental buffers is crucial for obtaining accurate and reproducible results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: How should I store this compound stock solutions?

A2: Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions for stock solutions.

Storage ConditionDurationKey Considerations
-80°CUp to 6 monthsStore in tightly sealed vials, protect from light, and store under an inert gas like nitrogen.
-20°CUp to 1 monthStore in tightly sealed vials, protect from light, and store under an inert gas like nitrogen.

Q3: What factors can affect the stability of this compound in my experiments?

A3: Several factors can contribute to the degradation of lipid-based molecules like this compound in aqueous buffers:

  • Oxidation: The presence of oxygen can lead to the oxidation of double bonds within the fatty acid chain.

  • Hydrolysis: The ester or amide linkages can be susceptible to hydrolysis, especially at non-neutral pH.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes.

  • Buffer Composition: The pH, ionic strength, and presence of certain ions or detergents in the buffer can influence the solubility and stability of the compound.

Q4: What are the signs of this compound precipitation or degradation?

A4: Visual cues of instability include the appearance of cloudiness, turbidity, or visible particulate matter in the solution. A decrease in the expected biological activity or high variability between replicate experiments can also indicate compound degradation.

Troubleshooting Guides

Issue: Precipitation is observed when preparing working solutions.

This is a common issue with lipophilic compounds when diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous experimental buffer.

G cluster_troubleshooting Troubleshooting Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_mixing Was the mixing adequate? check_concentration->check_mixing No success Precipitation Resolved reduce_concentration->success improve_mixing Improve mixing by vortexing the buffer while adding the stock solution. check_mixing->improve_mixing No check_buffer Is the buffer composition optimal? check_mixing->check_buffer Yes improve_mixing->success modify_buffer Modify the buffer: - Adjust pH - Add a carrier protein (e.g., BSA) - Use a co-solvent (e.g., ethanol) check_buffer->modify_buffer No sonicate Consider gentle sonication to aid dissolution. check_buffer->sonicate Yes modify_buffer->success sonicate->success

Caption: Troubleshooting decision tree for addressing precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-blocking microcentrifuge tubes

  • Experimental buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sonicator (optional)

Procedure for Stock Solution (e.g., 10 mM in DMSO):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile, light-protected tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Procedure for Working Solution (in aqueous buffer):

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the experimental buffer to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing the experimental buffer, rapidly add the required volume of the stock solution to achieve the final desired concentration. Note: The final concentration of DMSO in the experimental medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

  • Use the working solution immediately after preparation for best results.

Protocol 2: Assessment of this compound-Mediated Inhibition of TLR4 Signaling

This protocol outlines a general method to assess the effect of this compound on the activation of Toll-like receptor 4 (TLR4) signaling, for example, in response to lipopolysaccharide (LPS) stimulation in cultured cells (e.g., macrophages).

Materials:

  • Cultured cells expressing TLR4

  • Cell culture medium

  • This compound working solution

  • LPS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-TLR4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 30 minutes) to activate TLR4 signaling. Include a non-stimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip and re-probe the membrane for total protein and loading controls (e.g., total NF-κB p65 and β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of activated signaling proteins between the different treatment groups.

Signaling Pathway and Experimental Workflow

HMGB1-TLR4 Signaling Pathway

This compound has been shown to protect against ischemia-reperfusion injury by attenuating the inflammatory response. One of the key mechanisms is the inhibition of the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling pathway.

G cluster_pathway HMGB1-TLR4 Signaling Pathway Injury Ischemia-Reperfusion Injury HMGB1 HMGB1 Release Injury->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Inflammatory Response (e.g., Cytokine Release) NFkB->Inflammation HEDGE This compound HEDGE->TLR4 Inhibits

Caption: this compound inhibits the HMGB1-TLR4 signaling pathway.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.

G cluster_workflow General Experimental Workflow prepare_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prepare_working Prepare Working Solution in Experimental Buffer prepare_stock->prepare_working cell_treatment Treat Cells with this compound and Controls prepare_working->cell_treatment assay Perform Biological Assay (e.g., Western Blot, ELISA, etc.) cell_treatment->assay analysis Data Acquisition and Analysis assay->analysis

Caption: A general workflow for in vitro experiments using this compound.

Data Summary

Solubility of this compound

The following table provides a summary of the reported solubility of this compound in various solvents.

Solvent SystemConcentrationObservation
DMSO≥ 100 mg/mLClear solution
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLClear solution
10% DMSO + 90% corn oil2.5 mg/mLSuspended solution (requires sonication)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥ 2.5 mg/mLClear solution

This information is compiled from commercially available product datasheets. It is important to empirically determine the solubility in your specific experimental buffer.

how to mitigate potential cytotoxicity of 20-5,14-HEDGE at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 20-5,14-HEDGE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity at high concentrations and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations above 5 µM. Is this expected?

A1: Yes, dose-dependent cytotoxicity of this compound, a stable analog of 20-HETE, has been reported in the scientific literature. In organotypic hippocampal slice cultures, for instance, significant cell death is observed at concentrations of 5, 10, and 20 µM, with neurons being the primary cell type affected.[1][2]

Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A2: Studies indicate that the primary mechanisms of cell death induced by high concentrations of this compound are ferroptosis and necroptosis.[1] Inhibition of apoptosis via a caspase-3 inhibitor has shown a less significant effect in preventing cell death, suggesting that apoptosis is not the main cytotoxic pathway.[1]

Q3: How can we mitigate the cytotoxic effects of this compound in our experiments?

A3: The cytotoxicity of this compound can be significantly reduced by co-treatment with inhibitors of ferroptosis and necroptosis. The ferroptosis inhibitor ferrostatin-1 and the necroptosis inhibitor necrostatin-1 have both been shown to be effective.[1] For optimal protection, a combination of inhibitors for different cell death pathways may be considered.

Q4: Are there any known off-target effects of the recommended inhibitors?

A4: It is important to be aware of potential off-target effects. For example, necrostatin-1 has been shown to inhibit indoleamine-2,3-dioxygenase (IDO) in addition to its primary target, RIPK1. If off-target effects on IDO are a concern for your experimental system, consider using a more specific RIPK1 inhibitor, such as necrostatin-1s. Always include appropriate vehicle and inhibitor-only controls in your experimental design.

Q5: We are working with a lipid-soluble compound like this compound. Are there any specific handling precautions we should take?

A5: Yes, for lipid-soluble compounds, it is crucial to ensure proper solubilization to avoid precipitation in your culture medium, which can lead to inconsistent results and artifacts. Prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. When diluting to the final working concentration in your aqueous-based culture medium, add the stock solution slowly while vortexing or stirring. It is also critical to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at All Tested Concentrations
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for any precipitate. Prepare a fresh stock solution and ensure the final solvent concentration is minimal (typically <0.1% DMSO). Consider using a non-ionic surfactant like Pluronic F-127 to improve solubility.
Vehicle Toxicity Run a vehicle-only control at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.
Contamination Test cell cultures for mycoplasma or other contaminants that could increase sensitivity to the compound.
Issue 2: Inconsistent Results Between Replicate Experiments
Potential Cause Troubleshooting Step
Incomplete Solubilization After preparing the stock solution in DMSO, ensure complete dissolution by gentle warming or brief sonication before making serial dilutions.
Uneven Cell Seeding Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well.
Adsorption to Plasticware For lipophilic compounds, consider using low-binding microplates to prevent the compound from adsorbing to the plastic, which would reduce its effective concentration.

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound and the efficacy of various inhibitors in mitigating this toxicity.

Table 1: Dose-Dependent Cytotoxicity of this compound

Concentration of this compound (µM)Observed EffectCell System
5Significant cell deathOrganotypic hippocampal slice cultures
10Significant, dose-dependent cell deathOrganotypic hippocampal slice cultures
20Significant, dose-dependent cell deathOrganotypic hippocampal slice cultures

Table 2: Mitigation of this compound-Induced Cytotoxicity with Inhibitors

This compound Concentration (µM)InhibitorInhibitor Concentration (µM)Approximate Reduction in Cell Death (%)
10Ferrostatin-110~50-60%
10Necrostatin-110~50-60%
10Caspase-3 Inhibitor VII25~10-20% (not statistically significant in some studies)
10Combination of all three inhibitorsFer-1 (10), Nec-1 (10), Casp-3 Inh. (25)>75%

Note: The percentage reduction in cell death is estimated from graphical data presented in the cited literature.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of this compound using Propidium Iodide (PI) Staining

This protocol is adapted for a 96-well plate format and is suitable for fluorescence microscopy or flow cytometry.

  • Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve 2x the final desired concentrations.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration). Incubate for the desired exposure time (e.g., 18-24 hours).

  • PI Staining: Prepare a working solution of Propidium Iodide (typically 1-5 µg/mL in PBS).

  • Incubation: Remove the treatment medium, wash the cells once with PBS, and add the PI staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis:

    • Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm). The number of red fluorescent (dead) cells can be counted and expressed as a percentage of the total number of cells (determined by a nuclear counterstain like Hoechst 33342 or brightfield imaging).

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in binding buffer containing PI. Analyze the cell suspension using a flow cytometer to quantify the percentage of PI-positive (dead) cells.

Protocol 2: Cytotoxicity Rescue Experiment with Ferrostatin-1 and/or Necrostatin-1

This protocol is designed to test the ability of inhibitors to mitigate this compound-induced cytotoxicity.

  • Cell Plating: Follow step 1 from Protocol 1.

  • Inhibitor Pre-incubation: Prepare working solutions of ferrostatin-1 (e.g., 10 µM) and/or necrostatin-1 (e.g., 10 µM) in a cell culture medium. Remove the existing medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours.

  • Co-treatment: Prepare 2x concentrations of this compound in a medium that also contains 2x the final concentration of the inhibitor(s).

  • Incubation: Remove the pre-incubation medium and add the co-treatment medium to the respective wells. Ensure you have the following controls:

    • Untreated cells

    • Vehicle control

    • This compound only

    • Inhibitor(s) only

  • Cytotoxicity Assessment: Following the desired incubation period (e.g., 18-24 hours), assess cell viability using an appropriate method, such as PI staining (Protocol 1) or an MTT assay.

Visualizations

Below are diagrams of the key signaling pathways involved in this compound-induced cytotoxicity.

G cluster_0 Experimental Workflow: Cytotoxicity Rescue A Plate Cells B Pre-incubate with Inhibitor (e.g., Ferrostatin-1, 1-2h) A->B C Co-treat with this compound and Inhibitor B->C D Incubate (18-24h) C->D E Assess Cell Viability (e.g., PI Staining) D->E F Data Analysis E->F

Workflow for a cytotoxicity rescue experiment.

G cluster_1 This compound-Induced Ferroptosis HEDGE This compound (High Concentration) GPR75 GPR75 HEDGE->GPR75 GPX4 GPX4 Inhibition HEDGE->GPX4 Downregulates (hypothesized) NADPH_Ox NADPH Oxidase Activation GPR75->NADPH_Ox ROS Increased ROS NADPH_Ox->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis GPX4->Lipid_Perox Ferrostatin Ferrostatin-1 Ferrostatin->Lipid_Perox

Proposed pathway for this compound-induced ferroptosis.

G cluster_2 This compound-Induced Necroptosis HEDGE This compound (High Concentration) Receptor Upstream Receptor (e.g., TLR4 activation) HEDGE->Receptor RIPK1 RIPK1 Phosphorylation Receptor->RIPK1 Indirect activation RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 Necrosome Necrosome Formation (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Phosphorylation Necrosome->MLKL Pore MLKL Oligomerization & Plasma Membrane Pore Formation MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis Necrostatin Necrostatin-1 Necrostatin->RIPK1

Proposed pathway for this compound-induced necroptosis.

References

refining delivery methods of 20-5,14-HEDGE for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery methods of 20-hydroxyecdysone (20E) and its metabolite, 14-deoxy-20-hydroxyecdysone, to improve bioavailability.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during experimental work with 20-hydroxyecdysone and its derivatives.

General Compound Handling and Formulation

Q1: What are the primary challenges associated with the oral delivery of 20-hydroxyecdysone (20E)?

A1: The primary challenge with oral delivery of 20E is its low bioavailability, which has been reported to be as low as 1-2% in rodents and humans, although it can be higher in some species like gerbils (approximately 12%).[1] This is primarily due to its poor water solubility and potential for first-pass metabolism in the liver and gut.[2]

Q2: I'm observing precipitation of 20E in my aqueous vehicle for oral gavage. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of 20E. Consider the following troubleshooting steps:

  • Vehicle Optimization: Prepare a suspension using a vehicle like 0.5% methylcellulose or a solution with co-solvents such as polyethylene glycol (PEG) 400 or DMSO. Be mindful of the final concentration of organic solvents to avoid toxicity in animal models.

  • pH Adjustment: The solubility of steroid compounds can be pH-dependent.[3] Investigate the pH-solubility profile of 20E and adjust the vehicle pH accordingly, if it does not compromise the compound's stability.

  • Particle Size Reduction: If using a suspension, reducing the particle size of the 20E powder through techniques like micronization can improve the dissolution rate.

  • Use of Solubilizing Excipients: Incorporating surfactants (e.g., Tween 80) or cyclodextrins into your formulation can significantly enhance solubility.

Q3: My in vivo experimental results show high variability in plasma concentrations of 20E between animals. What are the potential causes and solutions?

A3: High inter-animal variability is a frequent challenge in studies with poorly soluble compounds.[4]

  • Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.

  • Dosing Accuracy: For oral gavage, ensure proper technique to deliver the full dose to the stomach. For intraperitoneal injections, confirm correct placement of the needle in the peritoneal cavity.

  • Animal Fasting: The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.

  • Biological Factors: Individual differences in gastric emptying time, intestinal motility, and metabolic enzyme activity can contribute to variability. Increasing the number of animals per group can help to mitigate the impact of individual variations.

Q4: How should I store 20-hydroxyecdysone and its formulations to ensure stability?

A4: 20-hydroxyecdysone as a dry powder is generally stable when stored in a cool, dark, and dry place.[2] For formulations:

  • Aqueous Suspensions/Solutions: These should ideally be prepared fresh before each experiment. If storage is necessary, keep them at 4°C and protect from light. Conduct stability tests to determine the acceptable storage duration.

  • Formulations with Organic Solvents: Storage conditions will depend on the specific solvents used. Generally, refrigeration and protection from light are recommended.

  • General Stability Testing: A written stability testing program should be in place, assessing the compound's characteristics over time under various storage conditions (e.g., 0, 3, 6, 12 months at both intended and accelerated conditions).

Specific Delivery Methods

Q5: What is 14-dehydro-20-hydroxyecdysone (14-HEDGE) and how does its bioavailability compare to 20E?

A5: The term "14-dehydro-20-hydroxyecdysone" is not commonly found in the scientific literature. It is likely that this refers to a related compound, 14-deoxy-20-hydroxyecdysone , which is a major metabolite of 20E formed through dehydroxylation in the gut. The formation of 14,15-anhydro derivatives through dehydration has also been reported. The bioavailability of these metabolites when administered directly is not well-documented. However, their formation from 20E is a key step in its metabolic pathway.

Q6: How can cyclodextrins improve the bioavailability of 20E, and are there quantitative data available?

A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with significantly increased aqueous solubility. Studies have shown that β-cyclodextrin complexes of 20E can increase its water solubility by up to 100 to 110-fold. This enhanced solubility is expected to lead to improved absorption in the gastrointestinal tract.

Q7: What is the rationale for using nanoparticles or liposomes for 20E delivery?

A7: Nanoformulations, such as nanoparticles and liposomes, offer several advantages for the delivery of poorly soluble compounds like 20E:

  • Increased Surface Area: Nanoparticles have a large surface area-to-volume ratio, which can enhance the dissolution rate.

  • Improved Solubility and Stability: These carriers can encapsulate 20E, protecting it from degradation in the gastrointestinal tract and improving its solubility.

  • Enhanced Permeability: Some nanoformulations can facilitate transport across the intestinal epithelium.

  • Controlled Release: Formulations can be designed for sustained or targeted release of the compound.

While specific in vivo bioavailability data for 20E nanoformulations are limited, studies with other poorly soluble compounds have shown significant improvements in oral bioavailability with these technologies.

Data Presentation

Table 1: Comparison of 20-Hydroxyecdysone Formulations for Improved Bioavailability

Delivery MethodFormulation PrincipleReported ImprovementKey AdvantagesKey Disadvantages
Oral Gavage (Suspension) Suspension of micronized 20E in a vehicle like 0.5% methylcellulose.Baseline for comparison.Simple preparation.Low bioavailability, high variability.
Cyclodextrin Complex Formation of an inclusion complex with β-cyclodextrins.Up to 110-fold increase in aqueous solubility.Significant solubility enhancement, ease of preparation.May require specific cyclodextrin types for optimal results.
Nanoemulsion 20E dissolved in an oil-in-water emulsion with droplet sizes in the nanometer range.-Can improve solubility and permeability.Formulation stability can be a challenge.
Solid Lipid Nanoparticles (SLNs) 20E encapsulated within a solid lipid core.-Good biocompatibility, potential for controlled release.Drug expulsion during storage can occur.
Liposomes 20E encapsulated within a lipid bilayer vesicle.-Can encapsulate both hydrophilic and lipophilic compounds, biocompatible.Can be unstable in the GI tract.
Intraperitoneal Injection Solution or suspension of 20E for direct administration into the peritoneal cavity.Bypasses first-pass metabolism, leading to higher bioavailability than oral routes.High bioavailability, rapid onset of action.Invasive procedure, not a clinically viable route for chronic use.

Experimental Protocols

Protocol 1: Preparation of 20-Hydroxyecdysone Formulation for Oral Gavage in Mice

Objective: To prepare a homogenous suspension of 20E for consistent oral administration.

Materials:

  • 20-Hydroxyecdysone (micronized powder)

  • 0.5% (w/v) Methylcellulose solution (sterile)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of 20E: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of 20E needed for the study.

  • Prepare the vehicle: If not already prepared, create a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water with constant stirring, followed by cooling.

  • Weigh the 20E: Accurately weigh the calculated amount of micronized 20E powder.

  • Create a paste: In a small beaker or mortar, add a small amount of the 0.5% methylcellulose vehicle to the 20E powder and triturate to form a smooth, uniform paste. This prevents clumping.

  • Prepare the suspension: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

  • Homogenize the suspension: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any large aggregates.

  • Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume.

  • Storage and Administration: Store the suspension at 4°C, protected from light. Before each administration, vortex or stir the suspension thoroughly to ensure homogeneity.

Protocol 2: Intraperitoneal Injection of 20-Hydroxyecdysone in Rats

Objective: To administer 20E systemically, bypassing first-pass metabolism.

Materials:

  • 20-Hydroxyecdysone

  • Sterile vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or PEG 400)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol swabs

  • Sharps container

Procedure:

  • Prepare the dosing solution: Dissolve the calculated amount of 20E in the chosen sterile vehicle. Ensure the final concentration of any co-solvents is non-toxic to the animals. The solution should be clear and free of particulates.

  • Animal Restraint: Properly restrain the rat to expose the abdomen. This can be a one-person or two-person technique.

  • Identify Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.

  • Disinfect the area: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper placement.

  • Administer the dose: Inject the solution smoothly and withdraw the needle.

  • Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress.

  • Disposal: Dispose of the syringe and needle in a sharps container.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MasR Mas Receptor PI3K PI3K MasR->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Increased Protein Synthesis (Muscle Growth) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis _20E 20-Hydroxyecdysone _20E->MasR activates

Caption: 20-Hydroxyecdysone signaling via the Mas receptor and PI3K/Akt/mTOR pathway.

Experimental Workflow

G cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis Formulation Select Delivery Method (e.g., Cyclodextrin, Nanoparticle) Preparation Prepare Formulation Formulation->Preparation Characterization In Vitro Characterization (Solubility, Particle Size) Preparation->Characterization Dosing Animal Dosing (Oral Gavage or IP Injection) Characterization->Dosing Sampling Blood Sample Collection Dosing->Sampling Extraction Plasma Sample Preparation Sampling->Extraction Quantification HPLC or LC-MS/MS Analysis Extraction->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Bioavailability) Quantification->PK_Analysis

Caption: Experimental workflow for evaluating the bioavailability of 20E formulations.

References

Technical Support Center: Enhancing the Specificity of 20-5,14-HEDGE's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental specificity of the 20-HETE mimetic, 20-5,14-HEDGE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stable, synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE). It functions as a 20-HETE mimetic, primarily exerting its effects through the G-protein coupled receptor GPR75.[1][2] Activation of GPR75 by this compound has been shown to modulate various signaling pathways, including the suppression of the inducible nitric oxide synthase (iNOS)-soluble guanylate cyclase (sGC)-protein kinase G (PKG) pathway and the reduction of proinflammatory cytokine production.[1] These actions contribute to its protective effects in models of septic shock and ischemia-reperfusion injury.[3][4]

Q2: I am observing effects in my experiments that may not be mediated by GPR75. What are the potential off-target effects of this compound?

While this compound is a valuable tool to study 20-HETE signaling, like many small molecules, it may have off-target effects. Much of the understanding of potential off-target effects is extrapolated from its parent compound, 20-HETE. Researchers should consider the following potential off-target activities:

  • Angiogenesis: 20-HETE has been shown to contribute to ischemia-induced angiogenesis.

  • Cell Proliferation: 20-HETE can promote the proliferation of vascular smooth muscle cells.

  • Oxidative Stress: 20-HETE can increase the production of reactive oxygen species (ROS).

It is crucial to experimentally verify if these or other off-target effects are relevant in your specific model system.

Troubleshooting Guide: Strategies for Enhancing Specificity

Issue: How can I be more confident that the observed effects of this compound in my experiment are specifically due to its intended mechanism of action?

To enhance the specificity of this compound's effects, a multi-pronged approach is recommended, combining pharmacological, molecular, and biochemical techniques.

Strategy 1: Utilization of a GPR75 Antagonist

A direct way to implicate GPR75 in the observed effects of this compound is to use a GPR75 antagonist. Pre-treatment of your experimental system with a specific GPR75 antagonist should block the effects of subsequently added this compound.

Experimental Workflow for GPR75 Antagonist Co-treatment

GPR75_Antagonist_Workflow A Prepare Experimental System (e.g., cells, tissue) B Pre-treat with GPR75 Antagonist (e.g., 20-6,15-HEDGE) A->B D Control Group 1: Vehicle Control A->D E Control Group 2: This compound alone A->E F Control Group 3: GPR75 Antagonist alone A->F C Treat with this compound B->C G Measure Desired Endpoint C->G D->G E->G F->G

Caption: Workflow for validating GPR75-mediated effects of this compound.

Strategy 2: Molecular Knockdown of GPR75

For in vitro cell culture experiments, using siRNA or shRNA to knock down the expression of GPR75 is a powerful tool to confirm its role.

Logical Relationship for GPR75 Knockdown Experiment

GPR75_Knockdown_Logic cluster_0 Cell Types cluster_1 Treatments Control Cells Control Cells Vehicle Vehicle Control Cells->Vehicle This compound This compound Control Cells->this compound GPR75 KD Cells GPR75 KD Cells GPR75 KD Cells->Vehicle GPR75 KD Cells->this compound No Effect No Effect Vehicle->No Effect Vehicle->No Effect Effect Observed Effect Observed This compound->Effect Observed This compound->No Effect

Caption: Expected outcomes of a GPR75 knockdown experiment.

Strategy 3: Off-Target Profiling

To proactively identify potential off-target interactions, consider screening this compound against a panel of receptors and enzymes, particularly those known to interact with other eicosanoids.

Key Off-Target Panels to Consider:

Target ClassRationale
Prostanoid Receptors Structural similarities to prostaglandins may lead to cross-reactivity.
Leukotriene Receptors Potential for interaction due to shared biosynthetic precursors of eicosanoids.
Cannabinoid Receptors Some eicosanoids have been shown to interact with the endocannabinoid system.
Peroxisome Proliferator-Activated Receptors (PPARs) Known receptors for various fatty acid derivatives.
Cyclooxygenases (COX-1 and COX-2) To rule out effects on prostaglandin synthesis.
Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) To assess interference with other eicosanoid metabolic pathways.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GPR75

This protocol is designed to determine the binding affinity of unlabeled this compound to GPR75 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing GPR75.

  • Radiolabeled GPR75 ligand (e.g., [³H]-20-HETE).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Unlabeled this compound or vehicle (for total binding)

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membranes (typically 10-50 µg protein per well)

  • To determine non-specific binding, add a high concentration of unlabeled 20-HETE in separate wells.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki of this compound.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.

  • Endothelial cell growth medium.

  • Basement membrane extract (e.g., Matrigel®).

  • 96-well plates.

  • This compound.

  • Calcein AM (for visualization).

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest endothelial cells and resuspend them in a serum-starved medium.

  • Add the endothelial cell suspension (typically 1-2 x 10⁴ cells per well) to the gel-coated wells.

  • Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

  • (Optional) For quantitative analysis, stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.

Protocol 3: Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Endothelial cells.

  • Complete growth medium and serum-free medium.

  • 96-well plates.

  • This compound.

  • Cell proliferation reagent (e.g., MTT, WST-1, or a CyQUANT®-based assay).

Procedure:

  • Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.

  • Allow cells to attach overnight.

  • Replace the medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.

  • Add fresh low-serum medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., VEGF or complete growth medium).

  • Incubate for 24-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure changes in intracellular ROS levels in response to this compound.

Materials:

  • Cells of interest (e.g., endothelial cells).

  • Cell culture medium.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe.

  • This compound.

  • Positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Wash the cells with a serum-free medium or buffer (e.g., HBSS).

  • Load the cells with the ROS probe (e.g., 5-10 µM DCFDA) in a serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Add fresh medium or buffer containing various concentrations of this compound. Include vehicle and positive controls.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence plate reader.

  • Alternatively, capture fluorescence images using a microscope.

  • Normalize the fluorescence readings to the baseline (time 0) and express the results as a fold change over the vehicle control.

References

Validation & Comparative

A Comparative Analysis of 20-5,14-HEDGE and 20-HETE Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental applications of 20-HETE and its stable analog, 20-5,14-HEDGE.

This guide provides a comprehensive comparison of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active metabolite of arachidonic acid, and its synthetic, stable analog, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (this compound). While both compounds exhibit similar biological activities, their differing stabilities in vivo lead to important distinctions in their experimental application and efficacy. This document outlines their mechanisms of action, presents quantitative data from key comparative studies, details experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.

Executive Summary: Key Differences and Efficacy

20-HETE is an endogenous eicosanoid with a wide range of effects on the vascular system, including the regulation of vascular tone, blood flow, and inflammation.[1] However, its therapeutic and experimental potential is limited by its rapid in vivo metabolism.[2] this compound is a synthetic analog designed to mimic the effects of 20-HETE while offering enhanced stability.[2] Unlike 20-HETE, this compound is not a substrate for lipoxygenases or cyclooxygenases, making it more robust for in vivo studies.[2] This enhanced stability is a key factor in its efficacy in various experimental models.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in various models where it mimics the actions of 20-HETE.

Table 1: Efficacy of this compound in a Rat Model of Septic Shock

ParameterControl (Saline)LPS (10 mg/kg)LPS + this compound (30 mg/kg)
Change in Mean Arterial Pressure (mmHg) No significant change↓ 35 mmHgPrevented the fall in MAP
Change in Heart Rate (bpm) No significant change↑ 75 bpmPrevented the increase in HR

Data from a study on conscious male Wistar rats treated with lipopolysaccharide (LPS) to induce septic shock. This compound was administered 1 hour after LPS.[3]

Table 2: Efficacy of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury

Treatment GroupPlasma Creatinine (mg/100 ml) 24h post-I/R
Vehicle-treated 2.8 ± 0.3
20-HETE synthesis inhibitor (HET0016) Increased renal dysfunction (higher creatinine)
5,14-20-HEDE (10 mg/kg) Reduced plasma creatinine by ~50%
This compound (1 mg/kg) Almost completely prevented the rise in plasma creatinine

This study highlights the superior efficacy of a lower dose of this compound compared to a similar analog in protecting against renal injury.

Table 3: Effect of this compound on Cell Death in Organotypic Hippocampal Slice Cultures (OHSCs)

Concentration of this compoundOutcome
5-20 µM Significant, dose-dependent induction of cell death (primarily neuronal)
10 µM Induced cell death comparable to that caused by hemoglobin

These findings demonstrate a pro-apoptotic role for this compound in a model of intracerebral hemorrhage.

Signaling Pathways and Mechanisms of Action

Both 20-HETE and this compound exert their effects through complex signaling cascades. In many tissues, 20-HETE acts as a vasoconstrictor by inhibiting large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to depolarization and calcium influx. However, in the pulmonary vasculature, it can induce vasodilation through the release of nitric oxide. This compound has been shown to protect against ischemia-reperfusion injury by decreasing the inflammatory response and apoptosis, in part by diminishing the activation of the innate immune system via toll-like receptor 4 (TLR4) and high mobility group box 1 (HMGB1).

G Simplified Signaling Pathway of 20-HETE/20-5,14-HEDGE in Vascular Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol 20_HETE_HEDGE 20-HETE or This compound GPR75 GPR75 20_HETE_HEDGE->GPR75 Binds to PLC PLC GPR75->PLC Activates BKCa_Channel BKCa Channel Depolarization Membrane Depolarization BKCa_Channel->Depolarization Leads to PKC PKC PLC->PKC Activates PKC->BKCa_Channel Inhibits Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Promotes Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Results in G Workflow for Lung Ischemia-Reperfusion Experiment Start Start Treatment Administer this compound or Vehicle Start->Treatment Anesthesia Anesthetize Rat Treatment->Anesthesia Surgery Thoracotomy and Pulmonary Artery Occlusion Anesthesia->Surgery Ischemia 60 min Ischemia Surgery->Ischemia Reperfusion 2 hours Reperfusion Ischemia->Reperfusion Harvest Harvest Lungs Reperfusion->Harvest Analysis Histology, Western Blot, Caspase-3 Assay Harvest->Analysis End End Analysis->End

References

A Comparative Analysis of 20-5,14-HEDGE's Protective Effects in Diverse Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protective effects of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in various injury models. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Executive Summary

This compound has demonstrated significant protective effects in preclinical models of both ischemia-reperfusion lung injury and intracerebral hemorrhage (ICH). Its mechanism of action appears to be context-dependent, involving the modulation of inflammatory pathways and the regulation of programmed cell death. In lung injury, it attenuates the innate immune response, while in neuronal injury, it appears to promote a specific form of cell death called ferroptosis, a finding that highlights the complexity of its biological activities. This guide will explore these contrasting roles and compare its efficacy with other protective strategies.

I. Ischemia-Reperfusion Lung Injury Model

In a rat model of surgically-induced unilateral lung ischemia-reperfusion (I/R) injury, preconditioning with this compound has been shown to be protective. The injury is characterized by an inflammatory response and apoptosis. This compound mitigates these effects by downregulating key mediators of the innate immune system and reducing programmed cell death.

Comparative Performance Data

While direct comparative studies with other named pharmacologic agents in the same lung I/R model are limited in the reviewed literature, the protective effects of this compound can be assessed by its impact on key injury markers. For context, we have included data on other protective strategies, such as N-acetylcysteine (NAC) and remote ischemic preconditioning (RIPC), from similar lung injury models, although direct statistical comparisons with this compound cannot be made.

Table 1: Performance of this compound and Other Protective Strategies in Lung Ischemia-Reperfusion Injury

Treatment GroupKey Injury MarkerOutcome MeasureProtective Effect
This compound TLR4 Protein ExpressionAttenuated I/R-stimulated increase in the ischemic lung.[1]Decreased inflammatory response.
HMGB1 Protein ExpressionBlunted the increase in the ischemic lung.[1]Decreased inflammatory signaling.
Caspase-3 ActivityDecreased in the ischemic lung to levels of the non-ischemic lung.[1]Reduced apoptosis.
N-acetylcysteine (NAC) Malondialdehyde LevelsLowered levels compared to I/R group.Reduced oxidative stress.
Superoxide Dismutase ActivityGreater activity compared to I/R group.Enhanced antioxidant defense.
Remote Ischemic Preconditioning (RIPC) Plasma IL-6, TNF-α, and ROS levelsReduced levels.Attenuated systemic inflammation and oxidative stress.
Signaling Pathway in Lung Ischemia-Reperfusion Injury

The protective effect of this compound in lung I/R injury involves the downregulation of the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling pathway, which is a critical component of the innate immune response.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Innate Immune Response cluster_2 Intervention Ischemia-Reperfusion Ischemia-Reperfusion HMGB1 HMGB1 Ischemia-Reperfusion->HMGB1 releases TLR4 TLR4 HMGB1->TLR4 activates Inflammation Inflammation TLR4->Inflammation leads to Apoptosis Apoptosis (via Caspase-3) TLR4->Apoptosis induces HEDGE This compound HEDGE->HMGB1 inhibits HEDGE->TLR4 inhibits

Caption: Protective mechanism of this compound in lung I/R injury.

Experimental Protocols

Surgically-Induced Lung Ischemia-Reperfusion in Rats [2][3]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia is induced.

    • A left thoracotomy is performed to expose the pulmonary artery, vein, and mainstem bronchus.

    • A microvascular clamp is placed on the pulmonary hilum to induce ischemia for 60 minutes.

    • The clamp is removed to allow for 120 minutes of reperfusion.

  • Treatment: this compound or vehicle is administered intraperitoneally 60 minutes before the induction of ischemia.

  • Endpoint Analysis:

    • Western Blot: Lung tissue homogenates are used to quantify the protein expression of TLR4 and HMGB1.

    • Caspase-3 Activity Assay: A colorimetric or fluorometric assay is used to measure caspase-3 activity in lung tissue lysates as a marker of apoptosis.

II. Intracerebral Hemorrhage (ICH) Neuronal Injury Model

In an ex vivo model of ICH using organotypic hippocampal slice cultures (OHSCs), this compound, acting as a 20-HETE agonist, surprisingly induced neuronal cell death. This cell death was found to be mediated by ferroptosis, an iron-dependent form of regulated cell death. This section compares the effects of this compound with inhibitors of different cell death pathways.

Comparative Performance Data

The study on OHSCs provides a direct comparison of the effects of modulating 20-HETE signaling and inhibiting various cell death pathways on neuronal survival after a hemorrhagic insult.

Table 2: Comparative Effects of this compound and Cell Death Inhibitors on Neuronal Cell Death in an Ex Vivo ICH Model

Treatment GroupMechanism of ActionOutcome Measure (PI Staining)Protective Effect
This compound (10 µM) 20-HETE AgonistIncreased neuronal cell death.Pro-death in this model.
HET0016 (10 µM) 20-HETE Synthesis InhibitorReduced hemoglobin-induced cell death.Neuroprotective.
20-6,15-HEDGE (10 µM) 20-HETE AntagonistDecreased hemoglobin-induced cell death.Neuroprotective.
Ferrostatin-1 (10 µM) Ferroptosis InhibitorSignificantly alleviated this compound-induced cell death.Strong neuroprotection.
Necrostatin-1 (10 µM) Necroptosis InhibitorHad a protective effect comparable to Ferrostatin-1 against this compound.Neuroprotective.
Caspase-3 Inhibitor VII (25 µM) Apoptosis InhibitorExerted a small, non-significant protective effect against this compound.Minimal neuroprotection.
Signaling Pathway in Intracerebral Hemorrhage-Induced Neuronal Injury

In the context of ICH, 20-HETE signaling, mimicked by this compound, appears to promote neuronal injury through the induction of ferroptosis.

G cluster_0 Hemorrhagic Insult cluster_1 20-HETE Pathway cluster_2 Cell Death Pathway cluster_3 Inhibitors Hemoglobin Hemoglobin 20-HETE 20-HETE Hemoglobin->20-HETE increases synthesis Ferroptosis Ferroptosis 20-HETE->Ferroptosis promotes HEDGE This compound (Agonist) HEDGE->20-HETE mimics NeuronalDeath Neuronal Cell Death Ferroptosis->NeuronalDeath leads to HET0016 HET0016 (Inhibitor) HET0016->20-HETE inhibits synthesis Ferrostatin1 Ferrostatin-1 Ferrostatin1->Ferroptosis inhibits

Caption: Role of 20-HETE signaling in ICH-induced ferroptosis.

Experimental Protocols

Organotypic Hippocampal Slice Culture (OHSC) Model of ICH

  • Slice Preparation:

    • Hippocampi are dissected from postnatal day 7-9 mouse pups.

    • 400 µm thick transverse slices are prepared using a tissue chopper.

    • Slices are cultured on semiporous membrane inserts at the air-medium interface.

  • ICH Induction:

    • After 7-10 days in culture, slices are treated with hemoglobin (e.g., 10 µM) to mimic the hemorrhagic environment.

  • Treatment:

    • This compound, HET0016, 20-6,15-HEDGE, Ferrostatin-1, Necrostatin-1, or a caspase-3 inhibitor is co-incubated with hemoglobin.

  • Endpoint Analysis:

    • Propidium Iodide (PI) Staining: PI, a fluorescent dye that enters cells with compromised membranes, is added to the culture medium. The fluorescence intensity is quantified to measure cell death.

Conclusion

The validation of this compound's protective effects reveals a complex and context-dependent pharmacological profile. In the setting of ischemia-reperfusion lung injury, it acts as a potent anti-inflammatory and anti-apoptotic agent, suggesting its therapeutic potential for this condition. Conversely, in a model of intracerebral hemorrhage, its agonistic activity on the 20-HETE pathway promotes neuronal death via ferroptosis. This highlights the critical importance of understanding the specific pathological context and the underlying molecular mechanisms when evaluating the therapeutic utility of 20-HETE modulators.

The comparative data presented in this guide underscore the superior efficacy of directly inhibiting ferroptosis with agents like Ferrostatin-1 in the neurotrauma setting, as opposed to targeting apoptosis. For lung injury, while this compound shows promise, further studies directly comparing it with other anti-inflammatory and antioxidant agents are warranted to establish its relative efficacy. This guide provides a foundation for researchers and drug development professionals to make informed decisions in the design of future studies and the pursuit of novel therapeutic strategies for these devastating injuries.

References

A Comparative Analysis of 20-5,14-HEDGE with Other Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine (20-5,14-HEDGE), a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), with other established anti-inflammatory agents. The analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Executive Summary

This compound demonstrates potent anti-inflammatory effects, primarily through the modulation of critical signaling pathways such as NF-κB and Toll-like receptor 4 (TLR4). Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, this compound's mechanism of action appears to be centered on regulating the upstream inflammatory cascade. This guide compares its performance with a corticosteroid (Dexamethasone), a traditional NSAID (Diclofenac), and endogenous lipid mediators with anti-inflammatory properties (Epoxyeicosatrienoic Acids - EETs).

Data Presentation: Comparative Efficacy

The following table summarizes the anti-inflammatory effects of this compound and comparator compounds. Direct head-to-head quantitative comparisons in the same experimental models are limited in the current literature. Therefore, the data presented is a compilation from various studies, and experimental conditions should be considered when interpreting the results.

CompoundTarget/AssayModelEfficacy/PotencyReference
This compound Proinflammatory Cytokines (TNF-α, IL-1β)Hemoglobin-exposed organotypic hippocampal slice culturesIncreased neuronal death by 28.5% (as a 20-HETE agonist, in contrast to inhibitors which reduced cytokines)[1]
NF-κB and MEK1/ERK1/2 pathwaysRat model of septic shockPrevented LPS-induced hypotension and mortality by suppressing these pathways and reducing proinflammatory cytokines.[2][3]
TLR4 and HMGB1 expressionRat model of lung ischemia-reperfusion injuryDecreased expression of TLR4 and HMGB1, and reduced apoptosis.[4][5]
Dexamethasone Glucocorticoid ReceptorIn vitroIC50 = 38 nM, Ki = 6.7 nM
LPS-induced IL-6 releaseHuman peripheral blood mononuclear cells (PBMCs)IC50 ≈ 0.5 x 10⁻⁸ M
Concanavalin-A stimulated PBMC proliferationHuman PBMCs from healthy controls and RA patientsDose-dependent inhibition (10⁻⁸ to 10⁻⁴ M).
Diclofenac IL-1α-induced PGE2 releaseHuman synovial cellsIC50 = 1.6 ± 0.02 nM
Nitric Oxide (NO) releaseLPS-activated RAW 264.7 murine macrophagesIC50 = 47.12 ± 4.85 µg/mL
TLR-induced cytokine productionMurine and human dendritic cellsStrongly reduced pro- and anti-inflammatory cytokine production.
11,12-EET TNF-α-induced VCAM-1 expressionHuman endothelial cellsMost potent among EET regioisomers in inhibiting VCAM-1 expression.
LPS-induced COX-2 activity and expressionRat, mouse, and human monocytesDose-dependently inhibited LPS-induced PGE2 and COX-2.
14,15-EET TNF-α-induced VCAM-1 expressionHuman endothelial cellsInactive in inhibiting TNF-α-induced VCAM-1 expression in some studies. However, other studies show it can suppress inflammation in certain systems.
TNF-α-stimulated inflammationHuman bronchiInhibited inflammation via inhibition of IκBα degradation.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are intricately linked to its ability to modulate key signaling cascades. The following diagrams, generated using Graphviz, illustrate the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are major targets of this compound.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs IkappaB IκB IKK_complex->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB Inflammatory_Genes Inflammatory Gene Expression NFkappaB->Inflammatory_Genes activates AP1 AP-1 MAPKs->AP1 AP1->Inflammatory_Genes activates Type_I_IFN Type I IFN Production IRF3->Type_I_IFN activates HEDGE This compound HEDGE->TLR4_MD2 modulates

Caption: TLR4 Signaling Pathway modulated by this compound.

NFkappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex IkappaB IκBα IKK_complex->IkappaB P NFkappaB_complex NF-κB (p50/p65) IkappaB->NFkappaB_complex inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkappaB->Ubiquitination &\nDegradation NFkappaB_active Active NF-κB (p50/p65) NFkappaB_complex->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Transcription NFkappaB_active->Gene_Expression activates HEDGE This compound HEDGE->IKK_complex modulates

Caption: NF-κB Signaling Pathway and its modulation.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

In Vivo Model of Lung Ischemia-Reperfusion (I/R) Injury
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Anesthesia is induced and maintained throughout the surgical procedure.

    • A thoracotomy is performed to expose the left lung.

    • The pulmonary artery, vein, and mainstem bronchus of the left lung are occluded with a microvascular clamp to induce ischemia for a defined period (e.g., 60 minutes).

    • The clamp is then removed to allow for reperfusion (e.g., for 2 hours).

    • Sham-operated animals undergo the same surgical procedure without the occlusion of the pulmonary vessels and bronchus.

  • Treatment: this compound or vehicle is administered (e.g., intraperitoneally) at a specific time point before the induction of ischemia.

  • Assessment of Injury:

    • Histological Analysis: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammation, and cellular infiltration.

    • Western Blot Analysis: Lung tissue homogenates are used to quantify the expression levels of inflammatory proteins such as TLR4 and HMGB1.

    • Apoptosis Assays: Caspase-3 activity assays or TUNEL staining can be performed on lung tissue to measure the extent of apoptosis.

In Vivo Model of Endotoxic Shock
  • Animal Model: Rats or mice are frequently used.

  • Procedure:

    • Endotoxic shock is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.

  • Treatment: this compound or vehicle is administered (e.g., subcutaneously) typically after the LPS challenge.

  • Assessment of Inflammatory Response:

    • Hemodynamic Monitoring: Mean arterial pressure and heart rate are monitored over time.

    • Cytokine Measurement: Blood samples are collected, and serum levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) are measured using ELISA kits.

    • Western Blot Analysis: Tissues (e.g., kidney, aorta) are harvested to analyze the expression and phosphorylation status of proteins involved in the NF-κB and MAPK signaling pathways.

In Vitro Cytokine Release Assay
  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary immune cells (e.g., human peripheral blood mononuclear cells) are commonly used.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Diclofenac) for a specific duration.

    • Inflammation is induced by adding a stimulating agent such as LPS.

    • The cell culture supernatant is collected after a defined incubation period.

  • Measurement of Cytokines/Mediators:

    • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) or inflammatory mediators (e.g., PGE2, NO) in the supernatant is quantified using commercially available ELISA kits.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting the release of the measured inflammatory mediator.

Conclusion

This compound presents a distinct anti-inflammatory profile compared to traditional anti-inflammatory drugs and other lipid mediators. Its mechanism of action, centered on the modulation of key signaling pathways like NF-κB and TLR4, suggests its potential as a therapeutic agent for inflammatory conditions where these pathways play a central role. While direct quantitative comparisons of potency (e.g., IC50 values) with direct enzyme inhibitors like NSAIDs are not always applicable, the in vivo data clearly demonstrates its efficacy in mitigating inflammatory responses in complex disease models. Further research involving head-to-head comparative studies in standardized models will be crucial to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory agents.

References

A Comparative Guide to the Mechanism of 20-5,14-HEDGE Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stable 20-hydroxyeicosatetraenoic acid (20-HETE) analog, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), with alternative compounds that modulate the 20-HETE signaling pathway. As a synthetic mimetic of the endogenous lipid mediator 20-HETE, this compound has demonstrated a notably dichotomous role, exhibiting both pro-survival and pro-death effects depending on the cellular context and pathological condition.[1] This guide summarizes key experimental findings, presents quantitative data for objective comparison, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action: A Context-Dependent Duality

This compound exerts its biological effects by mimicking 20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] The signaling outcomes are highly tissue- and cell type-specific.

  • Pro-Survival and Protective Effects: In the pulmonary vasculature, this compound demonstrates protective effects against ischemia-reperfusion (IR) and hypoxia-reoxygenation (HR) injury.[2][3][4] This is attributed to the activation of pro-survival pathways, including the PI3K/Akt pathway, and the generation of reactive oxygen species (ROS) that function as signaling molecules.

  • Pro-Death and Pro-Inflammatory Effects: In contrast, in models of renal IR injury, intracerebral hemorrhage, and various cancers, elevated 20-HETE signaling is detrimental. In these contexts, 20-HETE and its mimetics like this compound can promote inflammation, apoptosis, and other forms of cell death such as ferroptosis.

This dual nature makes the choice between a 20-HETE agonist like this compound and an antagonist or synthesis inhibitor a critical decision in therapeutic development.

Comparative Analysis: this compound vs. Alternatives

The primary alternatives to a 20-HETE agonist fall into two categories:

  • 20-HETE Synthesis Inhibitors: Most notably HET0016 , which selectively inhibits the CYP4A/4F enzymes responsible for 20-HETE production.

  • 20-HETE Antagonists: Compounds like 20-HEDE (WIT002) and 20-6,15-HEDGE that block the action of 20-HETE at its putative receptor.

The following tables summarize quantitative data from studies comparing the effects of these compounds in various cell lines and models.

Table 1: Effects on Cell Viability and Proliferation in Cancer Cell Lines

Cell Line Compound Concentration Effect % Change vs. Control Reference
LNCaP (Prostate Cancer) HET0016 1 µM ↓ Cell Viability -49%
HET0016 10 µM ↓ Cell Viability -64%
HET0016 1 µM ↓ Proliferation -50%
20-HETE 5-1000 nM ↑ Cell Viability +50%
Human Small Cell Lung Cancer 20-HETE Agonist (WIT003) Not specified ↑ VEGF & MMP-9 Expression Not specified

| | HET0016 / WIT002 | Not specified | Attenuated agonist effect | Not specified | |

Table 2: Comparative Effects on Apoptosis and Cell Death

Model / Cell Line Condition Compound Effect Measured Outcome Reference
LNCaP (Prostate Cancer) Standard Culture HET0016 (10 µM) ↑ Apoptosis 31% apoptotic cells
20-HETE (5-1000 nM) ↓ Apoptosis 70% reduction
Organotypic Hippocampal Slices Hemoglobin-induced injury HET0016 (10 µM) ↓ Cell Death Significant reduction in PI uptake
20-6,15-HEDGE (10 µM) ↓ Cell Death Significant reduction in PI uptake
This compound induced death Ferrostatin-1 (10 µM) ↓ Cell Death Significant inhibition
Necrostatin-1 (10 µM) ↓ Cell Death Significant inhibition

| Pulmonary Tissue Slices | Hypoxia-Reoxygenation | 20-5,14-HEDE | ↓ Apoptosis | Blocked increase in TUNEL-positive cells | |

Table 3: Effects on Ischemia-Reperfusion (IR) Injury Models

Model Compound Effect on Injury Key Findings Reference
Rat Lung IR This compound Protective ↓ Caspase 3 activity, ↓ TLR4 & HMGB1 expression
Rat Kidney IR 20-HETE Agonists Deleterious No improvement in renal injury Not specified

| | HET0016 / 20-HEDE | Protective | ↓ Apoptosis, ↓ tubular lesions, improved renal function | Not specified |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The divergent outcomes of 20-HETE signaling can be visualized through its key pathways.

pro_survival_pathway cluster_membrane Cell Membrane Receptor Putative Receptor ROS ↑ ROS (Signaling) Receptor->ROS HEDGE This compound HEDGE->Receptor Activates PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Phosphorylates Survival Cell Survival Anti-Apoptosis Akt->Survival

Caption: Pro-survival signaling pathway of this compound, prominent in pulmonary endothelial cells.

pro_inflammatory_pathway Injury Ischemic Injury HMGB1 HMGB1 Release Injury->HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Outcome Inflammation Apoptosis NFkB->Outcome HEDGE This compound (in lung) HEDGE->HMGB1 Inhibits Release experimental_workflow start Cell Culture (e.g., LNCaP, PAECs) treatment Treatment Groups Vehicle This compound HET0016 20-HEDE start->treatment incubation Incubate (24-72h) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT / LDH) assays->viability apoptosis Apoptosis (Caspase-3 / TUNEL) assays->apoptosis protein Protein Analysis (Western Blot for p-Akt, TLR4) assays->protein ros ROS Detection (DHE Staining) assays->ros analysis Data Analysis & Comparison viability->analysis apoptosis->analysis protein->analysis ros->analysis

References

A Comparative Guide to 20-5,14-HEDGE and Other Inhibitors of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-5,14-HEDGE is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid. Its role in regulating programmed cell death, or apoptosis, is complex and context-dependent, exhibiting both pro-apoptotic and anti-apoptotic properties. This guide provides an objective comparison of this compound with other inhibitors of apoptosis, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid researchers in their study of this compound.

Mechanism of Action: A Dual Role in Cell Survival

Unlike traditional apoptosis inhibitors that target specific caspases or Bcl-2 family proteins, this compound's mechanism of action is more nuanced and appears to be tissue- and injury-specific.

  • Anti-Apoptotic Effects: In models of ischemia-reperfusion (IR) injury in the lung and kidney, this compound demonstrates a protective effect by reducing apoptosis.[1][2] This is achieved, in part, by decreasing the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] The protective mechanism is also linked to the innate immune system, involving the modulation of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4) signaling.[1] Furthermore, this compound has been shown to enhance the production of reactive oxygen species (ROS), which, in some contexts, can promote cell survival signaling pathways.

  • Pro-Apoptotic and Pro-Necroptotic/Ferroptotic Effects: In contrast to its protective roles, this compound has been observed to induce dose-dependent cell death in organotypic hippocampal slice cultures, primarily affecting neurons. Interestingly, a study comparing the efficacy of different cell death inhibitors revealed that the necroptosis inhibitor, Necrostatin-1, and the ferroptosis inhibitor, Ferrostatin-1, were more effective at preventing this compound-induced cell death than a caspase-3 inhibitor. This suggests that in this neuronal context, this compound may trigger cell death through necroptotic and ferroptotic pathways in addition to or instead of classical apoptosis.

Comparative Data

The following tables summarize the available quantitative data for this compound in comparison to other apoptosis inhibitors. It is important to note that direct comparative studies with many well-established apoptosis inhibitors are limited.

Inhibitor Target(s) Mechanism of Action Effective Concentration/Dose Model System Effect on Apoptosis Reference
This compound Multiple/Context-dependent (e.g., Caspase-3, HMGB1/TLR4 signaling)Modulates apoptosis, necroptosis, and ferroptosis pathways.1 µM (in vitro), 30 mg/kg (in vivo)Rat lung ischemia-reperfusionReduces hypoxia-reoxygenation-induced apoptosis; decreases caspase-3 activity and TUNEL positive cells.
This compound Multiple/Context-dependentInduces cell death.5-20 µM (in vitro)Organotypic hippocampal slice culturesInduces neuronal cell death.
Caspase-3 Inhibitor VII Caspase-3Directly inhibits the activity of the executioner caspase-3.25 µMOrganotypic hippocampal slice cultures (with this compound)Small, non-significant effect on this compound-induced cell death.
Necrostatin-1 RIPK1 KinaseInhibits receptor-interacting protein kinase 1 (RIPK1) to block necroptosis.10 µMOrganotypic hippocampal slice cultures (with this compound)Protective effect against this compound-induced cell death.
Ferrostatin-1 Ferroptosis pathwayInhibits iron-dependent lipid peroxidation.10 µMOrganotypic hippocampal slice cultures (with this compound)Significantly alleviated this compound-induced cell death.

Experimental Protocols

Caspase-3 Activity Assay (Fluorimetric)

This protocol is adapted from studies investigating the protective effects of this compound in lung ischemia-reperfusion injury.

  • Tissue Homogenization: Lung tissue samples are homogenized in a lysis buffer and centrifuged to obtain the cytosolic extract.

  • Protein Quantification: The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).

  • Assay Reaction: A specific amount of protein (e.g., 50-200 µg) is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is measured using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is normalized to the protein concentration and expressed as relative fluorescence units or fold change compared to a control group.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This protocol is a general guideline for detecting DNA fragmentation in tissue sections, as employed in studies assessing apoptosis in lung injury models.

  • Tissue Preparation: Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The tissue sections are treated with proteinase K to allow entry of the labeling reagents.

  • TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.

    • Indirect Method: If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.

  • Counterstaining and Imaging: The sections are counterstained with a nuclear stain (e.g., DAPI) to visualize all cell nuclei and imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is then quantified.

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz (DOT language) to illustrate the signaling pathways and a typical experimental workflow.

G Simplified Signaling Pathway of this compound in Ischemia-Reperfusion Injury cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress cluster_2 Signaling Cascade cluster_3 Cellular Outcome IR Ischemia- Reperfusion HMGB1 HMGB1 Release IR->HMGB1 induces ROS ROS Production IR->ROS induces TLR4 TLR4 Activation HMGB1->TLR4 activates Apoptosis_Signal Apoptotic Signaling ROS->Apoptosis_Signal modulates TLR4->Apoptosis_Signal activates Caspase3 Caspase-3 Activation Apoptosis_Signal->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes HEDGE This compound HEDGE->HMGB1 inhibits HEDGE->TLR4 inhibits HEDGE->Caspase3 inhibits

Caption: Protective signaling pathway of this compound in ischemia-reperfusion injury.

G Experimental Workflow for Assessing Anti-Apoptotic Effects cluster_0 Model Induction cluster_1 Treatment cluster_2 Sample Collection cluster_3 Apoptosis Assays cluster_4 Data Analysis Model Induce Injury (e.g., Ischemia-Reperfusion) Treatment Administer this compound or Vehicle Control Model->Treatment Collection Collect Tissue Samples Treatment->Collection Caspase_Assay Caspase-3 Activity Assay Collection->Caspase_Assay TUNEL_Assay TUNEL Staining Collection->TUNEL_Assay Analysis Quantify Apoptosis Caspase_Assay->Analysis TUNEL_Assay->Analysis

Caption: General experimental workflow for evaluating the anti-apoptotic effects of this compound.

Conclusion

This compound is a multifaceted molecule with a complex role in the regulation of cell death. In the context of ischemia-reperfusion injury, it acts as a protective agent, mitigating apoptosis through mechanisms involving the innate immune system and caspase-3 inhibition. However, in neuronal models, it can induce cell death through pathways that appear to be more aligned with necroptosis and ferroptosis than classical apoptosis.

This dual functionality distinguishes this compound from more targeted apoptosis inhibitors like caspase inhibitors or Bcl-2 family modulators. Its broad mechanism of action suggests potential therapeutic applications in diseases where both inflammation and cell death are intertwined. However, its pro-death activity in certain cell types warrants careful consideration and further investigation.

Researchers studying this compound should consider its context-dependent effects and employ a range of cell death assays to fully elucidate its mechanism of action in their specific model system. The findings presented in this guide provide a foundation for further exploration of this intriguing compound and its potential as a modulator of apoptosis and other cell death pathways.

References

Validating the Role of 20-HETE and 5,14-HEDGE in Ferroptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the evidence supporting the role of 20-hydroxyeicosatetraenoic acid (20-HETE) and its stable mimetic, 20-5,14-HEDGE, in the regulated cell death process of ferroptosis. This document outlines the current understanding based on pharmacological and preclinical models, compares the 20-HETE pathway to alternative ferroptosis-regulating pathways, and provides detailed experimental protocols for key assays. The quantitative data presented is derived from seminal and recent studies to facilitate objective comparison.

Executive Summary

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] Recent evidence has implicated the arachidonic acid metabolite 20-HETE as a promoter of ferroptosis, particularly in the context of intracerebral hemorrhage (ICH).[2][3] Pharmacological studies using inhibitors of 20-HETE synthesis and a stable 20-HETE mimetic, this compound, have demonstrated a significant role for this pathway in inducing ferroptotic cell death.[2][3] However, direct validation using genetic models such as knockouts of the 20-HETE-producing cytochrome P450 enzymes (CYP4A and CYP4F families) in the context of ferroptosis is currently limited in published literature. This guide will present the existing evidence for the 20-HETE pathway and compare it with well-established, genetically validated alternative ferroptosis pathways, namely the FSP1-CoQ10 and DHODH-mediated pathways.

20-HETE and 5,14-HEDGE in Ferroptosis: Pharmacological Evidence

The primary evidence for the involvement of 20-HETE in ferroptosis comes from studies utilizing pharmacological tools in models of intracerebral hemorrhage (ICH). These studies have shown that inhibiting 20-HETE synthesis or antagonizing its action can protect against ferroptotic cell death, while a stable mimetic, this compound, can induce it.

Key Findings:
  • Inhibition of 20-HETE Synthesis: The 20-HETE synthesis inhibitor HET0016 has been shown to reduce hemoglobin-induced cell death, iron deposition, and lipid reactive oxygen species (ROS) levels in organotypic hippocampal slice cultures (OHSCs). In a mouse model of ICH, HET0016 treatment decreased lipid peroxidation and increased the expression of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis.

  • 20-HETE Antagonism: The 20-HETE antagonist, 20-6,15-HEDGE, also attenuated hemoglobin-induced lipid peroxidation in OHSCs.

  • 20-HETE Mimetic Action: The stable 20-HETE mimetic, this compound, induced cell death in OHSCs, which was significantly inhibited by the ferroptosis inhibitor ferrostatin-1. This suggests that the cell death induced by the 20-HETE mimetic is, at least in part, ferroptosis.

Quantitative Data from Pharmacological Studies
CompoundModel SystemConcentrationEffect on Ferroptosis MarkersReference
HET0016 Hemoglobin-treated OHSCs10 µMReduced cell death, iron deposition, and lipid ROS. Increased GPX4 expression.
Collagenase-induced ICH (mouse)-Decreased lipid peroxidation and increased GPX4 expression.
20-6,15-HEDGE Hemoglobin-treated OHSCs10 µMAttenuated lipid peroxidation.
This compound OHSCs1-10 µMInduced cell death, which was inhibited by ferrostatin-1.

Signaling Pathway

The proposed signaling pathway for 20-HETE-induced ferroptosis involves the downregulation of GPX4, a crucial enzyme that detoxifies lipid peroxides. Reduced GPX4 activity leads to an accumulation of lipid ROS, culminating in ferroptotic cell death. The mitogen-activated protein kinase (MAPK) pathway has also been implicated downstream of 20-HETE in this process.

G cluster_upstream Upstream Stimulus cluster_synthesis 20-HETE Synthesis cluster_20hete_action 20-HETE Action cluster_downstream Downstream Effects ICH Intracerebral Hemorrhage (e.g., Hemoglobin) AA Arachidonic Acid ICH->AA CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F 20_HETE 20-HETE CYP4A_4F->20_HETE HET0016 HET0016 (Inhibitor) HET0016->CYP4A_4F HEDGE_20_5_14 This compound (Mimetic) GPX4 GPX4 HEDGE_20_5_14->GPX4 HEDGE_20_6_15 20-6,15-HEDGE (Antagonist) HEDGE_20_6_15->20_HETE MAPK MAPK Pathway 20_HETE->MAPK 20_HETE->GPX4 MAPK->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Proposed signaling pathway of 20-HETE-induced ferroptosis.

Comparison with Alternatives: GPX4-Independent Ferroptosis Pathways

While the 20-HETE pathway appears to converge on the canonical GPX4-regulated ferroptosis axis, other GPX4-independent pathways have been identified and validated using genetic models. These alternative pathways represent important comparative benchmarks for understanding the regulation of ferroptosis.

FSP1-CoQ10 Pathway

Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a potent ferroptosis suppressor that acts independently of GPX4. FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and inhibit ferroptosis.

DHODH-Mediated Ferroptosis Defense

Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, has been shown to protect against ferroptosis independently of GPX4. DHODH also reduces CoQ10 to ubiquinol within the mitochondria, thereby suppressing mitochondrial lipid peroxidation.

Comparative Overview
Feature20-HETE PathwayFSP1-CoQ10 PathwayDHODH Pathway
Primary Effector 20-HETEFSP1DHODH
Mechanism Downregulation of GPX4Reduction of CoQ10 to ubiquinolReduction of CoQ10 to ubiquinol in mitochondria
Genetic Validation Limited direct evidenceStrong (FSP1 knockout increases ferroptosis sensitivity)Strong (DHODH knockout/inhibition increases ferroptosis sensitivity)
Key Regulator GPX4 (downstream)FSP1DHODH
Cellular Location Cytosol/MembranePlasma MembraneMitochondria

Experimental Protocols

Organotypic Hippocampal Slice Culture (OHSC) Ferroptosis Assay

This ex vivo model maintains the three-dimensional structure of the hippocampus and allows for the study of neuronal cell death in a tissue context.

Methodology:

  • Slice Preparation: Hippocampi are dissected from postnatal day 7-9 mouse pups and sliced into 350 µm sections using a McIlwain tissue chopper.

  • Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium (e.g., MEM supplemented with horse serum, glutamine, and glucose).

  • Ferroptosis Induction: After a period of stabilization in culture, ferroptosis is induced by adding hemoglobin (10 µM) to the culture medium to mimic hemorrhage.

  • Treatment: Concurrently with hemoglobin, inhibitors (e.g., HET0016, 10 µM), antagonists (e.g., 20-6,15-HEDGE, 10 µM), or mimetics (e.g., this compound, 1-10 µM) are added.

  • Assessment of Cell Death: Cell death is quantified at 18-24 hours post-treatment using propidium iodide (PI) staining, which labels the nuclei of dead cells.

  • Biochemical Analysis: Slices can be harvested for Western blotting to measure protein levels (e.g., GPX4, 4-HNE) or for fluorescence-based assays to measure lipid ROS (e.g., with C11-BODIPY).

G cluster_protocol OHSC Ferroptosis Assay Workflow cluster_analysis Analysis start P7-P9 Mouse Pup dissection Hippocampal Dissection start->dissection slicing Tissue Slicing (350 µm) dissection->slicing culture Slice Culture on Membrane Inserts slicing->culture induction Induction with Hemoglobin (10 µM) culture->induction treatment Co-treatment with Test Compounds induction->treatment pi_staining Propidium Iodide Staining (Cell Death) treatment->pi_staining western_blot Western Blotting (GPX4, 4-HNE) treatment->western_blot lipid_ros Lipid ROS Assay (C11-BODIPY) treatment->lipid_ros

Caption: Experimental workflow for the OHSC ferroptosis assay.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This in vivo model is widely used to study the pathophysiology of hemorrhagic stroke and to test potential therapeutic interventions.

Methodology:

  • Anesthesia and Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame.

  • Collagenase Injection: A small burr hole is drilled in the skull over the striatum. A Hamilton syringe is used to inject a low dose of bacterial collagenase (e.g., 0.075 units in 0.5 µL of saline) into the striatum. The collagenase disrupts the blood-brain barrier, leading to hemorrhage.

  • Treatment: Test compounds (e.g., HET0016) can be administered systemically (e.g., via intraperitoneal injection) at various time points post-ICH.

  • Neurological Assessment: Neurological deficits are assessed at different time points (e.g., 1, 3, and 7 days) using standardized scoring systems.

  • Histological and Biochemical Analysis: At the end of the experiment, brains are harvested for histological analysis (e.g., lesion volume measurement, iron staining) and biochemical assays (e.g., Western blotting for GPX4, lipid peroxidation assays).

G cluster_protocol Collagenase-Induced ICH Model Workflow cluster_assessment Post-ICH Assessment start Mouse anesthesia Anesthesia & Stereotaxic Fixation start->anesthesia surgery Burr Hole & Collagenase Injection into Striatum anesthesia->surgery treatment Systemic Administration of Test Compound surgery->treatment neuro_scoring Neurological Scoring treatment->neuro_scoring histology Histology (Lesion Volume, Iron Staining) neuro_scoring->histology biochem Biochemical Analysis (GPX4, Lipid Peroxidation) neuro_scoring->biochem

Caption: Experimental workflow for the collagenase-induced ICH mouse model.

Conclusion and Future Directions

The available pharmacological evidence strongly suggests a pro-ferroptotic role for 20-HETE, mediated through the downregulation of GPX4. The use of the stable mimetic this compound provides a valuable tool for inducing ferroptosis in experimental models. However, the field would greatly benefit from studies employing genetic models, such as conditional knockouts of CYP4A or CYP4F enzymes in relevant cell types or tissues, to definitively validate the role of endogenous 20-HETE in ferroptosis. Further research is also needed to explore the potential interplay between the 20-HETE pathway and the GPX4-independent ferroptosis defense mechanisms involving FSP1 and DHODH. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting ferroptosis in various diseases.

References

A Comparative Analysis of 20-HETE, 5,14-HEDGE, and Other Lipid Signaling Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipid signaling molecule 20-hydroxyeicosatetraenoic acid (20-HETE) and its synthetic mimetic, N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine (5,14-HEDGE), with other key lipid signaling molecules. The information is supported by experimental data to aid in research and drug development.

20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2][3] It plays a complex and often contrasting role in various physiological and pathological processes, particularly within the vascular system.[4][5] 5,14-HEDGE is a stable, synthetic analog of 20-HETE, frequently used in experimental settings to mimic the actions of its endogenous counterpart.

Comparative Data on Biological Effects

The following tables summarize the key biological effects of 20-HETE and its mimetic 5,14-HEDGE, with comparisons to other relevant lipid signaling molecules where applicable.

Parameter20-HETE / 5,14-HEDGEOther Eicosanoids (e.g., EETs)Key Findings & References
Vascular Tone Potent vasoconstrictor in most vascular beds (renal, cerebral). Dilates pulmonary arteries.EETs are generally vasodilators and act as endothelial-derived hyperpolarizing factors.20-HETE's vasoconstrictor action is mediated by blocking K+ channels in vascular smooth muscle cells.
Blood Pressure Regulation Pro-hypertensive in the vasculature, but can be anti-hypertensive in renal tubules by promoting natriuresis.EETs generally have anti-hypertensive effects.The overall effect of 20-HETE on blood pressure is complex and tissue-dependent.
Inflammation Pro-inflammatory in many contexts, promoting endothelial dysfunction and cytokine production. However, anti-inflammatory effects have been observed in septic shock models.EETs are generally considered anti-inflammatory.5,14-HEDGE has shown protective effects in septic shock by preventing hypotension and inflammation.
Angiogenesis Promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation.EETs also promote angiogenesis.The pro-angiogenic effects of 20-HETE are mediated through pathways involving VEGF and ROS production.
Platelet Aggregation Inhibits platelet aggregation.Thromboxane A2 (another eicosanoid) is a potent promoter of platelet aggregation.This effect is in contrast to many of its other pro-thrombotic and pro-inflammatory actions.
Ischemia-Reperfusion Injury Contributes to injury in the brain, kidney, and heart. However, protective effects have been noted in the lung.5,14-HEDGE has been shown to be protective in lung ischemia-reperfusion injury.

Experimental Data: 5,14-HEDGE in a Rat Model of Septic Shock

A study investigating the effects of 5,14-HEDGE in a lipopolysaccharide (LPS)-induced rat model of septic shock yielded the following key results:

Treatment GroupMean Arterial Pressure (MAP) Change (mmHg)Heart Rate (HR) Change (bpm)
LPS↓ 35↑ 75
LPS + 5,14-HEDGEPrevented the fall in MAPPrevented the increase in HR
Vehicle + 5,14-HEDGENo significant effectNo significant effect

Data summarized from Tunctan et al. (2021).

These findings demonstrate the ability of 5,14-HEDGE to counteract the hemodynamic instability associated with septic shock.

Signaling Pathways

The signaling pathways of 20-HETE are complex and cell-type specific. A key receptor for 20-HETE has been identified as GPR75.

20-HETE Signaling Pathway in Vascular Endothelial Cells 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gaq11 Gαq/11 GPR75->Gaq11 activates cSrc c-Src GPR75->cSrc via GIT1 PLC PLC Gaq11->PLC PKC PKC PLC->PKC EGFR EGFR cSrc->EGFR transactivates MAPK MAPK (ERK1/2) EGFR->MAPK IKK IKKβ MAPK->IKK NFkB NF-κB IKK->NFkB activates eNOS_uncoupling eNOS Uncoupling IKK->eNOS_uncoupling ACE ACE Induction NFkB->ACE Cytokines Inflammatory Cytokines NFkB->Cytokines Endo_dysfunction Endothelial Dysfunction ACE->Endo_dysfunction eNOS_uncoupling->Endo_dysfunction Cytokines->Endo_dysfunction

Caption: 20-HETE signaling in endothelial cells leading to dysfunction.

In septic shock, 5,14-HEDGE has been shown to prevent the downregulation of the MyD88-dependent signaling pathway.

Protective Effect of 5,14-HEDGE in Septic Shock LPS LPS MyD88 MyD88 LPS->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKKβ TAK1->IKK IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes HEDGE 5,14-HEDGE HEDGE->MyD88 prevents upregulation

Caption: 5,14-HEDGE's role in mitigating LPS-induced inflammation.

Experimental Protocols

Rodent Model of Septic Shock

Objective: To evaluate the in vivo effects of 5,14-HEDGE on hemodynamic parameters in a model of sepsis.

Methodology:

  • Conscious male Wistar rats are used in the study.

  • A baseline for Mean Arterial Pressure (MAP) and Heart Rate (HR) is established.

  • Septic shock is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg).

  • A control group receives a saline injection.

  • One hour following the LPS or saline injection, the treatment group receives a subcutaneous (s.c.) injection of 5,14-HEDGE (e.g., 30 mg/kg).

  • MAP and HR are continuously monitored for a set period (e.g., 4 hours).

  • Data is collected and analyzed to compare the hemodynamic changes between the different treatment groups.

Western Blot for Signaling Protein Expression

Objective: To determine the effect of 5,14-HEDGE on the expression of key signaling proteins in tissues.

Methodology:

  • Following the in vivo experiment, tissues of interest (e.g., kidney, heart, aorta) are harvested.

  • Tissue homogenates are prepared, and protein concentrations are determined.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MyD88, TAK1, NF-κB).

  • A secondary antibody conjugated to an enzyme is then added.

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine relative protein expression levels.

Conclusion

20-HETE is a multifaceted lipid signaling molecule with significant, and at times contradictory, effects on the cardiovascular and renal systems. Its synthetic mimetic, 5,14-HEDGE, serves as a valuable tool for elucidating these roles and exploring potential therapeutic applications. The pro-hypertensive and pro-inflammatory actions of 20-HETE in the vasculature contrast with its natriuretic effects in the kidney and the protective effects of 5,14-HEDGE observed in models of septic shock and lung injury. This highlights the complexity of the eicosanoid system and the importance of tissue-specific actions. Further research into the signaling pathways and downstream effects of 20-HETE and its analogs is crucial for the development of targeted therapies for a range of cardiovascular and inflammatory diseases.

References

Unveiling the Protective Mechanisms of 20-5,14-HEDGE: A Comparative Guide on its In Vivo and Ex Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the in vivo and ex vivo effects of 20-5,14-HEDGE, a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE). The data presented herein confirms the protective role of this compound in preclinical models of lung injury, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Executive Summary

In vivo studies in a rat model of lung ischemia-reperfusion (I/R) injury demonstrate that prophylactic administration of this compound significantly mitigates lung damage. This is evidenced by a reduction in inflammatory markers, cellular apoptosis, and an overall improvement in lung function. Complementary ex vivo experiments using rat lung slices subjected to hypoxia-reoxygenation (HR) corroborate these findings, highlighting the compound's ability to modulate reactive oxygen species (ROS) production and inhibit apoptotic pathways at the tissue level. This guide synthesizes the key quantitative data, details the experimental methodologies, and visualizes the underlying signaling pathways to provide a clear and objective comparison of the product's performance.

Data Presentation: In Vivo vs. Ex Vivo Efficacy

The following tables summarize the key quantitative findings from comparative studies on this compound.

Table 1: In Vivo Effects of this compound on Lung Ischemia-Reperfusion Injury in Rats

ParameterControl (Vehicle)This compound TreatedOutcome
Apoptosis
Caspase 3 Activity (Ischemic Lung)Increased vs. non-ischemic lungReduced to levels of non-ischemic lung[1]Attenuation of apoptosis
Inflammation
TLR4 Protein Expression (Ischemic Lung)Increased vs. non-ischemic lungAttenuated increase[1]Reduction of inflammatory signaling
Polymorphonuclear Cell InfiltrationPresentReduced[1]Decreased immune cell infiltration
HMGB1 ExpressionIncreasedReduced[1]Modulation of damage-associated molecular patterns
Lung Injury & Function
Lung HemorrhageObservedReduced[1]Mitigation of tissue damage
Arterial pO₂LowerHigherImproved oxygenation

Table 2: Ex Vivo Effects of this compound on Rat Lung Slices

ParameterControl (Vehicle)This compound/Analog TreatedOutcome
Oxidative Stress
Superoxide Production (Chemiluminescence)87 ± 14 RLU/gm/min195 ± 25 RLU/gm/minIncreased ROS signaling
Apoptosis (Hypoxia-Reoxygenation)
TUNEL Positive CellsIncreasedBlocked increase (with 20-5,14-HEDE)Inhibition of apoptosis
Caspase 3 ActivityIncreasedBlunted increase (with 20-5,14-HEDE)Reduction of apoptotic signaling

Experimental Protocols

In Vivo Rat Model of Lung Ischemia-Reperfusion Injury

A surgical model of unilateral lung ischemia was induced in Sprague-Dawley rats.

  • Animal Preparation: Male Sprague-Dawley rats were anesthetized.

  • Treatment: this compound (30 mg/kg) or a vehicle solution was administered via intraperitoneal (i.p.) injection 60 minutes prior to the ischemic insult.

  • Surgical Procedure: A thoracotomy was performed to expose the left lung. The pulmonary artery, vein, and bronchus to the left lung were occluded for 60 minutes to induce ischemia.

  • Reperfusion: The occlusion was removed, and the lung was reperfused for 2 hours.

  • Assessment of Injury: Following reperfusion, lung tissue was harvested for analysis.

    • Histology: Lung sections were stained with hematoxylin and eosin to assess tissue damage and polymorphonuclear cell infiltration.

    • Immunohistochemistry: Myeloperoxidase staining was used to identify neutrophils.

    • Western Blot: Lung homogenates were analyzed for the expression of High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4).

    • Apoptosis Assay: Caspase 3 activity in lung homogenates was measured to quantify apoptosis.

Ex Vivo Rat Lung Slice Model

Precision-cut lung slices from rats were utilized to investigate the direct effects of this compound on lung tissue.

  • Tissue Preparation: Freshly isolated rat lungs were used to prepare 300 µm thick lung slices using a vibratome.

  • ROS Measurement:

    • Lung slices were incubated with Dihydroethidium (DHE), a fluorescent probe for superoxide.

    • Slices were then treated with 1 µM this compound or vehicle.

    • Reactive oxygen species production was visualized and quantified using confocal microscopy.

    • Chemiluminescence assays were also performed to confirm superoxide production.

  • Hypoxia-Reoxygenation (HR) Induced Apoptosis:

    • Lung slices were subjected to hypoxia followed by reoxygenation to mimic I/R injury.

    • A stable analog, 20-5,14-HEDE, was added immediately before the hypoxic period.

    • Apoptosis Assessment:

      • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to identify apoptotic cells.

      • Caspase 3 Activity: Caspase 3 activity was measured in the homogenates of the lung slices.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways influenced by this compound and the experimental workflows.

G IR_HR Ischemia-Reperfusion (in vivo) Hypoxia-Reoxygenation (ex vivo) HMGB1 HMGB1 Release IR_HR->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 ROS ROS Production TLR4->ROS Inflammation Inflammation (e.g., PMN Infiltration) TLR4->Inflammation Apoptosis Apoptosis (Caspase 3 Activation) TLR4->Apoptosis ROS->Inflammation ROS->Apoptosis HEDGE This compound HEDGE->TLR4 Inhibits HEDGE->Apoptosis Inhibits

Proposed signaling pathway for this compound's protective effects.

G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Experiment a1 Sprague-Dawley Rats a2 This compound (i.p.) or Vehicle a1->a2 a3 Lung Ischemia (60 min) + Reperfusion (2h) a2->a3 a4 Tissue Analysis: - Histology - Western Blot (TLR4, HMGB1) - Caspase 3 Assay a3->a4 b1 Rat Lung Slices (300µm) b2 This compound/Analog or Vehicle b1->b2 b3 Hypoxia-Reoxygenation b1->b3 b4 Analysis: - ROS (DHE Staining) - Apoptosis (TUNEL, Caspase 3) b3->b4

Comparative experimental workflow for in vivo and ex vivo studies.

Discussion

The collective evidence from both in vivo and ex vivo studies strongly supports the protective effects of this compound in the context of lung ischemia-reperfusion injury. The in vivo data demonstrates a clear therapeutic potential in a complex biological system, where the compound reduces inflammation, apoptosis, and tissue damage, ultimately leading to improved physiological outcomes. The ex vivo data provides a mechanistic confirmation of these effects at the tissue level, directly linking the compound to the modulation of cellular stress responses like ROS production and apoptosis.

The proposed signaling pathway suggests that this compound may exert its protective effects by attenuating the inflammatory cascade initiated by the release of damage-associated molecular patterns like HMGB1 and the subsequent activation of TLR4. This, in turn, may lead to a reduction in downstream ROS production and apoptosis. The observed increase in ROS in ex vivo endothelial cells by 20-HETE analogs might represent a preconditioning effect, a common phenomenon where a mild initial stress induces protective mechanisms against a subsequent, more severe insult.

References

A Comparative Analysis of 20-5,14-HEDGE: A Novel Modulator in Ischemia-Reperfusion Injury and Septic Shock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of Published Results on the 20-HETE Analog, 20-5,14-HEDGE.

This guide provides an objective comparison of the published performance of this compound, a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), against relevant alternatives in preclinical models of septic shock and ischemia-reperfusion (IR) injury. The experimental data supporting its mechanisms of action are summarized herein, with detailed methodologies for key experiments and visual representations of the involved signaling pathways.

I. Performance in a Rodent Model of Septic Shock

In rodent models of lipopolysaccharide (LPS)-induced septic shock, this compound has demonstrated significant protective effects by mitigating hypotension, reducing systemic inflammation, and improving survival rates.[1][2] The primary mechanism involves counteracting the overproduction of nitric oxide (NO) and other vasodilatory prostanoids that contribute to the life-threatening vascular collapse characteristic of septic shock.[2][3]

The most common comparator in these studies is 20-HEDE, a competitive antagonist of 20-HETE. The use of 20-HEDE helps to confirm that the protective effects of this compound are mediated through the 20-HETE signaling pathway.

ParameterControl (LPS + Vehicle)This compound (30 mg/kg) + LPS20-HEDE (30 mg/kg) + this compound + LPSReference
Change in Mean Arterial Pressure (mmHg) ↓ 33No significant changeFall in blood pressure similar to control[1]
Change in Heart Rate (beats/min) ↑ 57No significant changeRise in heart rate similar to control
Survival Rate (%) 8498Not Reported
iNOS Protein Expression IncreasedPrevented increaseNot Reported
Systemic 6-keto-PGF1α Levels IncreasedPrevented increaseReversed the effect of this compound
Systemic PGE2 Levels IncreasedPrevented increaseReversed the effect of this compound
Renal and Cardiovascular MyD88 Expression IncreasedPrevented increaseNot Reported
Renal and Cardiovascular NF-κB Activation IncreasedPrevented increaseNot Reported

II. Efficacy in Ischemia-Reperfusion (IR) Injury Models

This compound has shown protective effects in surgically-induced models of lung and renal ischemia-reperfusion injury. The compound appears to mitigate tissue damage by reducing apoptosis and attenuating the inflammatory response mediated by the innate immune system.

ParameterIR Injury + VehicleThis compound + IR InjuryReference
Lung Caspase-3 Activity IncreasedDecreased to levels of non-ischemic lung
Lung Toll-Like Receptor 4 (TLR4) Expression IncreasedAttenuated the increase
Lung High Mobility Group Box 1 (HMGB1) Expression IncreasedAttenuated the increase
Renal Injury SevereSignificantly attenuated
Post-Ischemic Medullary Blood Flow Decreased to 50% of baselineCompletely prevented the decrease

III. Experimental Protocols

A. Rodent Model of Septic Shock
B. Surgically-Induced Lung Ischemia-Reperfusion Injury Model

In Sprague-Dawley rats, unilateral lung ischemia is induced for 60 minutes, followed by a 2-hour reperfusion period. This compound (30 mg/kg) or a vehicle is administered intraperitoneally 60 minutes before the surgical procedure. Lung injury is assessed through histological examination (hematoxylin and eosin staining) and immunohistochemistry for markers like myeloperoxidase (for neutrophil infiltration). Apoptosis is quantified by measuring caspase-3 activity using a fluorimetric assay kit. The expression of inflammatory mediators such as TLR4 and HMGB1 is determined by Western blot analysis of lung tissue homogenates.

IV. Signaling Pathways and Mechanisms of Action

The protective effects of this compound in septic shock and ischemia-reperfusion injury are attributed to its modulation of several key signaling pathways.

In septic shock, LPS activates the Toll-Like Receptor 4 (TLR4), leading to a signaling cascade involving MyD88 and the subsequent activation of NF-κB. This transcription factor upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), resulting in excessive NO production and vasodilation. This compound, by mimicking the effects of 20-HETE, is thought to interfere with this pathway, thereby reducing iNOS expression and mitigating the harmful cardiovascular effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO ↑ Nitric Oxide iNOS->NO Vasodilation Hypotension NO->Vasodilation HEDGE This compound HEDGE->NFkB

This compound signaling in septic shock.

In ischemia-reperfusion injury, tissue damage triggers the release of danger-associated molecular patterns (DAMPs) like HMGB1, which also activate TLR4. This initiates an inflammatory cascade and promotes apoptosis. This compound appears to dampen this response, leading to reduced expression of TLR4 and HMGB1, and a subsequent decrease in caspase-3 activity, a key marker of apoptosis.

G IR Ischemia-Reperfusion HMGB1 ↑ HMGB1 Release IR->HMGB1 TLR4 TLR4 Activation HMGB1->TLR4 Inflammation Inflammatory Cascade TLR4->Inflammation Caspase3 ↑ Caspase-3 Activity Inflammation->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HEDGE This compound HEDGE->TLR4

This compound in ischemia-reperfusion injury.

The synthesis of 20-HETE from arachidonic acid is a key upstream event. This compound acts as a stable mimetic of 20-HETE, initiating these protective signaling events.

G AA Arachidonic Acid CYP4A_F CYP4A/4F Enzymes AA->CYP4A_F HETE 20-HETE CYP4A_F->HETE Signaling Downstream Signaling HETE->Signaling HEDGE This compound (Mimetic) HEDGE->Signaling

This compound as a 20-HETE mimetic.

References

Assessing the Translational Potential of 20-5,14-HEDGE Compared to Existing Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, 20-hydroxy-5,14-HEDGE (20-5,14-HEDGE), with existing therapies for conditions such as septic shock and ischemia-reperfusion injury. This document is intended to serve as a resource for researchers and drug development professionals, offering an objective assessment of the translational potential of this compound based on available preclinical data.

Introduction to this compound

This compound is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 enzymes.[1] While 20-HETE has diverse biological effects, its therapeutic application is limited by its rapid metabolism. This compound is a more stable mimetic that has demonstrated protective effects in preclinical models of inflammatory and ischemic conditions, including septic shock and lung ischemia-reperfusion injury.[2][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways implicated in inflammation, apoptosis, and vascular function. A key mechanism involves the inhibition of the innate immune response and inflammatory signaling cascades.

In models of lung ischemia-reperfusion injury, this compound has been shown to decrease the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4).[3][4] This interference with the HMGB1-TLR4 signaling axis leads to a downstream reduction in inflammatory responses.

Furthermore, in the context of septic shock, this compound has been observed to prevent the activation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is a critical regulator of pro-inflammatory cytokine production. By inhibiting this cascade, this compound can attenuate the systemic inflammatory response that characterizes sepsis. The molecule has also been shown to suppress the iNOS-sGC-PKG-dependent pathway.

dot

20-5_14-HEDGE_Signaling_Pathway Signaling Pathway of this compound cluster_stimulus Pathological Stimulus cluster_receptors Receptors & Mediators cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ischemia-Reperfusion Ischemia-Reperfusion HMGB1 HMGB1 Ischemia-Reperfusion->HMGB1 Apoptosis Apoptosis Ischemia-Reperfusion->Apoptosis LPS (Sepsis) LPS (Sepsis) TLR4 TLR4 LPS (Sepsis)->TLR4 Vascular Dysfunction Vascular Dysfunction LPS (Sepsis)->Vascular Dysfunction HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKKβ IKKβ TAK1->IKKβ IκB-α IκB-α IKKβ->IκB-α phosphorylates NF-κB NF-κB IκB-α->NF-κB releases Inflammation Inflammation NF-κB->Inflammation HEDGE This compound HEDGE->HMGB1 inhibits HEDGE->TLR4 inhibits HEDGE->MyD88 inhibits

Caption: Signaling Pathway of this compound in Inflammatory Conditions.

Comparison with Existing Therapies

Direct comparative studies between this compound and current standard-of-care therapies are not yet available in the published literature. Therefore, this guide presents the preclinical data for this compound alongside the established treatment strategies for septic shock and lung ischemia-reperfusion injury to facilitate an indirect comparison.

Septic Shock

Existing Therapies: The current standard of care for septic shock, as outlined by the Surviving Sepsis Campaign, focuses on early recognition and a bundled approach to management. Key interventions include:

  • Fluid Resuscitation: Rapid administration of intravenous crystalloids to restore intravascular volume.

  • Antimicrobial Therapy: Prompt initiation of broad-spectrum antibiotics.

  • Vasopressor Support: Use of vasopressors, with norepinephrine as the first-line agent, to maintain mean arterial pressure (MAP) and tissue perfusion.

Preclinical Evidence for this compound: In a rodent model of septic shock induced by lipopolysaccharide (LPS), this compound demonstrated significant therapeutic effects. Treatment with this compound reversed hypotension, improved survival rates, and attenuated the expression of pro-inflammatory cytokines.

Data Presentation: this compound in a Rodent Model of Septic Shock

ParameterControl (LPS)This compound (LPS + HEDGE)Reference
Survival Rate 84%98%
Mean Arterial Pressure (mmHg) Fell by 35 mmHgPrevented the fall in MAP
Heart Rate (bpm) Rose by 75 bpmPrevented the increase in HR
MyD88 Protein Expression IncreasedPrevented the increase
Lung Ischemia-Reperfusion Injury

Existing Therapies: There is no single definitive therapy for lung ischemia-reperfusion injury beyond supportive care. Management strategies primarily focus on:

  • Lung-Protective Ventilation: Using low tidal volumes and limiting plateau pressures to minimize ventilator-induced lung injury.

  • Supportive Care: Maintenance of hemodynamic stability and fluid balance.

  • Pharmacological Agents (Investigational): Various agents, including antioxidants and anti-inflammatory drugs, have been investigated in preclinical models with limited translation to clinical practice.

Preclinical Evidence for this compound: In a rat model of surgically induced lung ischemia-reperfusion injury, this compound provided significant protection. It reduced lung hemorrhage, infiltration of polymorphonuclear cells, and markers of apoptosis.

Data Presentation: this compound in a Rat Model of Lung Ischemia-Reperfusion Injury

ParameterControl (Ischemia-Reperfusion)This compound (IR + HEDGE)Reference
HMGB1 Expression IncreasedDecreased
TLR4 Expression IncreasedDecreased
Caspase 3 Activity (Apoptosis) IncreasedDecreased
Polymorphonuclear Cell Infiltration IncreasedDecreased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Animal Model of Septic Shock (LPS-Induced)

dot

Septic_Shock_Model_Workflow Experimental Workflow: LPS-Induced Septic Shock Model Animal_Acclimation Acclimation of Rats/Mice Grouping Randomization into Control and Treatment Groups Animal_Acclimation->Grouping LPS_Injection Intraperitoneal Injection of LPS (e.g., 10 mg/kg) Grouping->LPS_Injection HEDGE_Treatment Subcutaneous Administration of this compound (e.g., 30 mg/kg) 1 hour post-LPS LPS_Injection->HEDGE_Treatment Monitoring Monitoring of Hemodynamic Parameters (MAP, HR) and Survival HEDGE_Treatment->Monitoring Sample_Collection Collection of Blood and Tissue Samples at Specified Time Points Monitoring->Sample_Collection Analysis Analysis of Inflammatory Markers (e.g., Western Blot for MyD88) Sample_Collection->Analysis

Caption: Workflow for the LPS-induced septic shock animal model.

  • Animals: Male Wistar rats or other appropriate rodent models.

  • Induction of Sepsis: A sublethal or lethal dose of lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection.

  • Treatment: this compound is typically administered subcutaneously or intraperitoneally at a specified time point before or after LPS challenge.

  • Monitoring and Endpoints: Hemodynamic parameters (mean arterial pressure, heart rate) are monitored continuously. Survival is assessed over a defined period. At the end of the experiment, blood and tissues are collected for analysis of inflammatory markers.

Animal Model of Lung Ischemia-Reperfusion Injury
  • Animals: Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Animals are anesthetized and ventilated. A thoracotomy is performed to expose the left lung. The pulmonary artery, vein, and main bronchus of the left lung are occluded with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia. The clamp is then removed to allow for reperfusion (e.g., for 2 hours).

  • Treatment: this compound or vehicle is administered, typically via intraperitoneal injection, prior to the ischemic period.

  • Assessment of Injury: After the reperfusion period, the lungs are harvested. Injury is assessed by histological examination (hematoxylin and eosin staining), measurement of lung wet-to-dry ratio (for edema), and analysis of inflammatory cell infiltration (e.g., myeloperoxidase assay). Apoptosis is quantified using methods like the TUNEL assay or measurement of caspase-3 activity.

Western Blotting for HMGB1 and TLR4
  • Tissue Preparation: Lung tissue homogenates are prepared in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HMGB1 and TLR4. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).

Translational Potential and Future Directions

The preclinical data for this compound are promising, suggesting a potential therapeutic role in conditions characterized by excessive inflammation and ischemia-reperfusion injury. Its ability to modulate key signaling pathways like HMGB1-TLR4 and NF-κB provides a strong mechanistic rationale for its observed protective effects.

However, the lack of direct comparative studies with current standard-of-care treatments is a significant limitation in assessing its true translational potential. Future research should focus on:

  • Direct Comparative Efficacy Studies: Head-to-head preclinical studies comparing this compound with standard therapies (e.g., norepinephrine in septic shock models) are crucial.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the pharmacokinetic and pharmacodynamic profiles of this compound is necessary to determine optimal dosing and administration routes for potential clinical trials.

  • Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required to evaluate the potential adverse effects of this compound.

  • Investigation in Large Animal Models: Efficacy and safety studies in larger animal models that more closely mimic human physiology would provide more robust data for translation.

References

Safety Operating Guide

Personal protective equipment for handling 20-5,14-Hedge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of the novel research compound, Hedge-20514. Given the compound's properties, adherence to these procedures is mandatory to ensure personnel safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Hedge-20514 is a potent signaling pathway modulator. While full toxicological data is pending, preliminary studies indicate it is a skin and eye irritant and may be harmful if inhaled or ingested. A comprehensive Safety Data Sheet (SDS) should be consulted before any handling.[1][2][3] The following tables summarize the required PPE and recommended handling materials.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents skin contact and absorption.[4][5]
Eye and Face Protection Chemical Splash Goggles and Full-Face ShieldProtects against splashes and aerosol inhalation.
Respiratory Protection NIOSH-approved Respirator with appropriate cartridgesRequired when handling the powdered form or creating aerosols.
Body Protection Chemical-resistant Lab Coat or disposable CoverallsProtects skin and personal clothing from contamination.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

Table 2: Glove Compatibility and Breakthrough Time

Glove Material Breakthrough Time (minutes) Recommendation
Nitrile> 480Excellent (Recommended for most applications)
Neoprene> 480Excellent (Alternative to Nitrile)
Latex< 10Not Recommended
Vinyl< 5Not Recommended

Operational Plan: Safe Handling Workflow

Safe handling of Hedge-20514 requires a systematic approach from preparation to disposal. The following workflow must be followed for all experimental procedures involving this compound.

G Diagram 1: Safe Handling Workflow for Hedge-20514 cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and necessary equipment prep_ppe->prep_setup handle_weigh Weigh Compound in ventilated enclosure prep_setup->handle_weigh Proceed to handling handle_solubilize Solubilize/Dilute in fume hood handle_weigh->handle_solubilize handle_experiment Perform Experiment handle_solubilize->handle_experiment cleanup_decontaminate Decontaminate surfaces and equipment handle_experiment->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Diagram 1: Safe Handling Workflow for Hedge-20514

Disposal Plan: Segregation and Waste Management

Proper disposal of Hedge-20514 and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Segregation and Disposal Protocol

Waste Type Container Disposal Procedure
Solid Waste (unused compound, contaminated gloves, weigh boats)Labeled, sealed, chemically-resistant containerDispose of as hazardous chemical waste through the institution's Environmental Health & Safety (EHS) office.
Liquid Waste (solutions containing Hedge-20514)Labeled, sealed, chemically-compatible container with secondary containmentDispose of as hazardous liquid waste through EHS. Do not dispose down the drain.
Sharps (contaminated needles, scalpels)Puncture-proof sharps containerDispose of through the institutional hazardous waste program.
Empty Containers Original containerTriple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as per institutional guidelines.

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination. The response procedure depends on the size and nature of the spill.

G Diagram 2: Hedge-20514 Spill Response Plan spill Spill Occurs! spill_size Is the spill >1L or in a public area? spill->spill_size evacuate Evacuate Area Call EHS/Emergency Services spill_size->evacuate Yes ppe_check Is appropriate PPE already on? spill_size->ppe_check No don_ppe Don Spill Response PPE (respirator, double gloves, etc.) ppe_check->don_ppe No contain Contain Spill (use absorbent dikes) ppe_check->contain Yes don_ppe->contain absorb Absorb/Neutralize Spill (from outside in) contain->absorb cleanup Collect Waste into hazardous waste container absorb->cleanup decontaminate Decontaminate Area and all equipment cleanup->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Diagram 2: Hedge-20514 Spill Response Plan

Experimental Protocol for Spill Decontamination:

  • Preparation: Ensure a chemical spill kit is readily available. The kit should contain absorbent pads or powders, neutralizing agents (if applicable), forceps for broken glass, and heavy-duty bags for hazardous waste.

  • Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material to prevent it from spreading.

  • Absorption/Neutralization: Apply an absorbent powder over the spill, starting from the edges and working inwards. Allow the material to fully absorb the liquid.

  • Collection: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a labeled, heavy-duty polyethylene bag or container.

  • Final Cleaning: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal the waste container, attach a completed hazardous waste tag, and contact your institution's EHS for pickup.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.